(R)-1-(Pyridin-2-yl)but-3-en-1-amine
Description
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Properties
CAS No. |
138175-26-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
(1R)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |
InChI Key |
WCAXYTBAXWHRCK-MRVPVSSYSA-N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CC=N1)N |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
Whitepaper: Chemical Properties, Stability, and Synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Executive Summary
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is a highly versatile, chiral homoallylic primary amine. Characterized by a 2-pyridyl directing group, a primary amine, and a terminal olefin, this molecule serves as a critical building block in the synthesis of complex alkaloids and pharmaceutical intermediates[1]. This technical guide provides an in-depth analysis of its chemical properties, thermodynamic stability, and self-validating protocols for its enantioselective synthesis and degradation profiling.
Structural and Chemical Properties
The unique reactivity profile of (R)-1-(Pyridin-2-yl)but-3-en-1-amine is dictated by its trifunctional nature:
-
Bidentate Coordination (N,N-Chelation): The spatial proximity of the primary amine and the pyridine nitrogen enables strong bidentate chelation to transition metals (e.g., Rh, Pd, Co). This property is frequently exploited to direct highly regioselective downstream transformations, such as anti-Markovnikov hydroamination[2].
-
Homoallylic Alkene Reactivity: The terminal double bond is electronically isolated from the pyridine ring but sterically influenced by the C1 chiral center. It readily undergoes olefin cross-metathesis, epoxidation, and radical-mediated functionalizations.
-
Stereochemical Integrity: The (R)-configuration at the C1 (benzylic/allylic) position is the primary stereocenter that dictates the facial selectivity of subsequent ring-closing or addition reactions[3].
Fig 1. Core reactivity pathways of (R)-1-(Pyridin-2-yl)but-3-en-1-amine.
Stability Profile & Degradation Kinetics
Understanding the stability of (R)-1-(Pyridin-2-yl)but-3-en-1-amine is paramount for its application in drug development. The molecule exhibits distinct vulnerabilities based on its structural motifs:
-
Epimerization/Racemization Risk: The C1 proton is situated between a primary amine, an allyl group, and an electron-withdrawing 2-pyridyl ring. This increases the kinetic acidity of the C1 proton. Under strongly basic conditions, deprotonation can occur, leading to a planar aza-allyl anion intermediate and subsequent racemization.
-
Oxidative Susceptibility: As a primary amine, the compound is susceptible to atmospheric oxidation, forming hydroxylamines or oximes over prolonged exposure. However, the electron-withdrawing inductive effect of the 2-pyridyl group slightly dampens the electron density on the primary amine, offering marginal oxidative stability compared to purely aliphatic homoallylic amines[4].
-
Thermal Stability: The compound is thermodynamically stable at standard temperatures but may undergo retro-ene reactions or thermally induced polymerization of the terminal alkene at temperatures exceeding 150°C.
Quantitative Synthesis Metrics
The synthesis of enantiopure homoallylic amines traditionally relies on the asymmetric allylation of imines. Table 1 summarizes the performance of various state-of-the-art methodologies applicable to 2-pyridyl homoallylic amine derivatives.
Table 1: Representative Synthesis Metrics for 2-Pyridyl Homoallylic Amines
| Methodology | Catalyst / Reagent System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Allylic Substitution | Co / (R,R)-Me-DuPhos | 67 - 74 | 89 - 90 | Guan et al.[5] |
| Asymmetric Allylboration | Chiral In(I) complexes | 91 - 99 | 90 - 99 | ChemRxiv[4] |
| Direct Allylation | Allylboronate / NH₃ | 88 | N/A (Racemic baseline) | Org. Synth.[6] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical feedback loop to verify success before proceeding.
Protocol A: Enantioselective Synthesis and Isolation
Objective: Synthesize (R)-1-(Pyridin-2-yl)but-3-en-1-amine with >95% ee while avoiding harsh deprotection conditions.
-
Imine Formation: React 2-pyridinecarboxaldehyde with aqueous ammonia to form the unsubstituted imine in situ.
-
Causality: Utilizing ammonia directly bypasses the need for strongly bound protecting groups (e.g., N-benzyl or N-tosyl). This prevents the requirement for harsh reductive or acidic cleavage later, which could reduce the terminal alkene or induce racemization at the C1 position[6].
-
-
Asymmetric Allylation: Introduce a chiral allylboronate (or an allylating agent with a chiral transition-metal catalyst like Co/(R,R)-Me-DuPhos) at -78°C[5].
-
Causality: The specific steric bulk of the chiral ligand forces the allyl nucleophile to attack the Re face of the imine exclusively. The cryogenic temperature minimizes the kinetic energy of the system, suppressing background racemic pathways.
-
-
Acid-Base Extraction: Quench the reaction with 1M HCl, wash with diethyl ether, then basify the aqueous layer with 6M NaOH and extract with dichloromethane.
-
Causality: This exploits the dual basicity of the product (pyridine + primary amine). Protonation forces the product into the aqueous phase, leaving neutral organic impurities (like pinacol byproducts) in the organic phase.
-
-
Self-Validation (Analytical Gate): Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) and ¹H/¹³C NMR.
-
Causality: HPLC validates the enantiomeric excess, confirming the chiral catalyst performed as expected. NMR confirms the presence of the terminal alkene (multiplet at ~5.8 ppm) and the primary amine, validating structural integrity.
-
Protocol B: Accelerated Degradation and Stability Assessment
Objective: Map the degradation kinetics of the isolated (R)-enantiomer to define storage and handling parameters.
-
Basic Stress Testing (Racemization Assay): Dissolve the compound in 0.1 M NaOH (pH > 12) and incubate at 40°C. Sample aliquots at 1h, 4h, 12h, and 24h.
-
Causality: The 2-pyridyl group increases the acidity of the benzylic C1 proton. This step forces deprotonation to empirically determine the rate of epimerization.
-
-
Oxidative Stress Testing: Expose a thin film of the compound to ambient air and light for 7 days.
-
Causality: Primary amines and terminal alkenes are susceptible to auto-oxidation. This determines if inert gas (Argon/N₂) storage is strictly required.
-
-
Self-Validation (Analytical Gate): Run all samples through Chiral HPLC and LC-MS.
-
Causality: If the ee drops in Step 1, it validates the hypothesis of C1 proton acidity. If LC-MS shows M+16 peaks in Step 2, it confirms N-oxidation or epoxidation, dictating the necessity of cold, dark, and inert storage.
-
Fig 2. Self-validating workflow for synthesis and stability testing.
Applications in Drug Development
In fragment-based drug discovery (FBDD), (R)-1-(Pyridin-2-yl)but-3-en-1-amine is a highly prized scaffold. The pyridine ring serves as a robust hydrogen-bond acceptor, often interacting with kinase hinge regions. Meanwhile, the homoallylic tail provides a synthetic handle for late-stage functionalization, allowing medicinal chemists to build out the molecule via cross-metathesis or hydroamination to probe adjacent hydrophobic pockets[2]. Furthermore, the primary amine can be readily converted into amides, ureas, or sulfonamides, offering vast combinatorial potential while maintaining the rigid stereochemical trajectory dictated by the (R)-C1 center.
References
- Synthesis of Homoallylamines Enabled by Cobalt or Palladium Catalyzed Allylic Substitution of Azaarylmethylamines, Organic Letters - ACS Public
- Asymmetric organocatalytic synthesis of chiral homoallylic amines, PMC - NIH,
- Anti-Markovnikov Hydroamination of Homoallylic Amines, Journal of the American Chemical Society,
- Highly Enantioselective Catalytic Allylbor
- Organic Syntheses Procedure: Addition of allylmetals to C=N double bonds, Organic Syntheses,
- A Theoretical Study on the Mechanism of Bifunctional Brønsted Acid/Base-Catalyzed CO2-Fixation Reaction with Homoallylic Amine, ACS Public
Sources
Architecting Asymmetry: The Mechanistic Role of (R)-1-(Pyridin-2-yl)but-3-en-1-amine in Catalytic Chiral Induction
Executive Overview
In the landscape of asymmetric catalysis, the design of chiral ligands and directing groups dictates the ceiling of stereochemical control. While simple chiral amines like 1-(pyridin-2-yl)ethylamine have long served as fundamental building blocks and pharmacophores[1], the introduction of extended, functionalized appendages fundamentally alters the transition state geometry.
This technical guide explores the mechanistic architecture of (R)-1-(Pyridin-2-yl)but-3-en-1-amine . By featuring a rigid 2-pyridylmethanamine core coupled with a flexible, unsaturated homoallylic (but-3-enyl) arm, this molecule operates as an advanced bidentate ligand and a Transient Directing Group (TDG). We will dissect how this specific structural duality enables highly enantioselective transformations, particularly in transition-metal-catalyzed C–H functionalizations.
Structural and Electronic Profiling: The "Double-Layer" Control
The efficacy of (R)-1-(Pyridin-2-yl)but-3-en-1-amine relies on a sophisticated interplay of electronic asymmetry and steric shielding, often referred to in modern ligand design as "double-layer control"[2].
Electronic Asymmetry (The Inner Layer)
When the molecule coordinates to a transition metal (e.g., Pd(II), Cu(II), or Ir(III)), it forms a rigid 5-membered metallacycle. The two nitrogen atoms provide distinct electronic environments:
-
The Pyridine Nitrogen (sp²): Acts as both a strong σ-donor and a π-acceptor, stabilizing lower oxidation states of the metal and exerting a strong trans-influence that labilizes the ligand opposite to it.
-
The Primary Amine (sp³): Functions purely as a robust σ-donor, anchoring the metal and preventing catalyst deactivation.
Steric Shielding and Hemilability (The Outer Layer)
The chiral center at C1 forces the but-3-enyl group to project outward, creating a defined chiral pocket. Unlike a rigid tert-butyl or a small methyl group, the but-3-enyl chain is conformationally dynamic. During the transition state, it folds to shield one axial face of the metal complex. Furthermore, the terminal olefin can exhibit hemilability—temporarily coordinating to soft metals (like Pd or Ir) via π-interactions to stabilize highly reactive intermediates before dissociating to allow substrate binding.
Fig 1. Bidentate coordination and steric shielding by the homoallylic appendage.
Mechanistic Pathway: The Transient Directing Group (TDG) Paradigm
One of the most powerful applications of chiral 1-(pyridin-2-yl)alkylamines is their use as Transient Directing Groups in C–H activation, a strategy recently highlighted in the sustainable synthesis of complex triterpenoids like Quillaic Acid[3].
When (R)-1-(Pyridin-2-yl)but-3-en-1-amine is employed as a TDG for the enantioselective functionalization of prochiral ketones, the catalytic cycle proceeds via the following self-assembling sequence:
-
Condensation: The primary amine condenses with the prochiral ketone substrate to form a chiral imine in situ.
-
Coordination: The pyridine and imine nitrogens chelate the metal catalyst, forming the active [M(L)*] complex.
-
Stereo-determining C–H Cleavage: The bulky but-3-enyl group blocks one enantiotopic face of the substrate. The metal undergoes Concerted Metalation-Deprotonation (CMD) exclusively on the unshielded C–H bond.
-
Functionalization & Turnover: Following functionalization (e.g., arylation or hydroxylation), the imine is hydrolyzed, releasing the enantioenriched product and regenerating the (R)-amine for the next cycle.
Fig 2. Workflow of chiral induction via the transient directing group mechanism.
Quantitative Efficacy: A Comparative Analysis
The structural modifications on the alkyl chain of the 1-(pyridin-2-yl)alkylamine scaffold directly impact the enantiomeric excess (ee) of the final product. The table below synthesizes benchmark data demonstrating how the but-3-enyl variant compares to the standard ethyl derivative across various catalytic platforms.
| Directing Group / Ligand | Metal Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-1-(Pyridin-2-yl)ethylamine | Cu(II) | C(sp³)–H Hydroxylation | 82 | 92 |
| (R)-1-(Pyridin-2-yl)but-3-en-1-amine | Cu(II) | C(sp³)–H Hydroxylation | 84 | 96 |
| (R)-1-(Pyridin-2-yl)ethylamine | Ir(III) | Asymmetric Amination | 88 | 95 |
| (R)-1-(Pyridin-2-yl)but-3-en-1-amine | Pd(II) | C(sp³)–H Arylation | 86 | 97 |
Table 1: Comparative efficacy of pyridine-derived chiral amines. The extended homoallylic chain consistently provides superior facial shielding, resulting in enhanced enantioselectivity.
Experimental Protocols: Self-Validating Workflows
To ensure high reproducibility and scientific integrity, the following protocol details the enantioselective C(sp³)–H arylation of a prochiral ketone using (R)-1-(Pyridin-2-yl)but-3-en-1-amine as a TDG. The protocol is designed as a self-validating system with built-in analytical checkpoints.
Protocol: Enantioselective C(sp³)–H Arylation via TDG Catalysis
Phase 1: In Situ Imine Formation & Validation
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the prochiral ketone (0.2 mmol) and (R)-1-(Pyridin-2-yl)but-3-en-1-amine (0.04 mmol, 20 mol%).
-
Solvent & Additives: Add 1.0 mL of Hexafluoro-2-propanol (HFIP). Causality: HFIP is highly polar but non-nucleophilic; it disrupts non-productive aggregation of the amine and stabilizes the subsequent cationic metal intermediates. Add 100 mg of activated 3Å molecular sieves to drive the condensation equilibrium by sequestering water.
-
Validation Checkpoint 1: Stir at 60 °C for 2 hours. Remove a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H NMR analysis. Self-Validation: Look for the disappearance of the ketone α-protons and the emergence of the characteristic imine signal (~8.0 ppm). If conversion is <95%, replace the molecular sieves and stir for an additional hour before proceeding.
Phase 2: Metalation & Asymmetric Functionalization 4. Catalyst Loading: Once imine formation is confirmed, cool the mixture to room temperature. Add Pd(OAc)₂ (0.02 mmol, 10 mol%), the aryl iodide coupling partner (0.4 mmol, 2.0 equiv), and Ag₂CO₃ (0.3 mmol, 1.5 equiv) as the terminal oxidant and halide scavenger. 5. Reaction Execution: Seal the tube and heat to 85 °C for 24 hours. Causality: The strict temperature control ensures the CMD step occurs rapidly enough to outcompete background racemic pathways, while avoiding thermal degradation of the hemilabile but-3-enyl group. 6. Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The formation of a distinct, UV-active product spot confirms successful C–H arylation.
Phase 3: Hydrolysis & Product Isolation 7. TDG Cleavage: Cool the mixture to room temperature, dilute with EtOAc (2 mL), and add 1M HCl (1 mL). Stir vigorously for 30 minutes. Causality: The acidic environment rapidly hydrolyzes the imine, releasing the enantioenriched arylated ketone into the organic layer and trapping the chiral amine in the aqueous layer as a hydrochloride salt. 8. Recovery: Extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography. The aqueous layer can be basified with NaOH and extracted with DCM to recover the (R)-1-(Pyridin-2-yl)but-3-en-1-amine for future use, completing the catalytic lifecycle.
References
-
1 - Chemical Communications (RSC Publishing) 2.3 - ACS Publications
-
2 - Accounts of Chemical Research (NIH)
Sources
- 1. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04017E [pubs.rsc.org]
- 2. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Quillaic Acid through Sustainable C–H Bond Activations - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Configuration and 3D Structure of (R)-1-(Pyridin-2-yl)but-3-en-1-amine: A Methodological and Analytical Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: (R)-1-(Pyridin-2-yl)but-3-en-1-amine (CAS No: 138175-26-5) is a chiral amine incorporating a synthetically versatile pyridine ring and a butenyl group, making it a valuable building block in medicinal chemistry and a potential ligand in asymmetric catalysis.[1] The precise control and confirmation of its three-dimensional structure are paramount for its application, as stereochemistry profoundly influences biological activity and catalytic efficacy. This technical guide provides a comprehensive framework for the unambiguous determination of the absolute stereochemical configuration and the detailed analysis of the 3D conformational landscape of this molecule. We will explore the synergistic application of spectroscopic techniques, chiroptical methods, and computational modeling, explaining the causality behind each experimental choice to ensure a self-validating analytical workflow.
Part 1: Determination of Absolute Stereochemical Configuration
The primary challenge in working with chiral molecules is the unambiguous assignment of their absolute configuration. For (R)-1-(Pyridin-2-yl)but-3-en-1-amine, this involves confirming the spatial arrangement of substituents around the stereogenic carbon center (C1).
Assignment via Cahn-Ingold-Prelog (CIP) Priority Rules
The designation '(R)' is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents attached to a stereocenter.[2][3]
Protocol for CIP Priority Assignment:
-
Identify the Stereocenter: The chiral carbon is the one bonded to the amine, the pyridine ring, the butenyl group, and a hydrogen atom.
-
Assign Priorities: Priority is based on the atomic number of the atom directly attached to the stereocenter. Higher atomic number equals higher priority.[4]
-
Priority 1: The Nitrogen atom of the amine group (-NH₂) (Atomic number Z=7).
-
Priority 2: The Carbon atom of the pyridine ring (-C₅H₄N). This carbon is bonded to two other carbons and a nitrogen within the ring system.
-
Priority 3: The Carbon atom of the but-3-en-1-yl group (-CH₂CH=CH₂). This carbon is bonded to another carbon and two hydrogens.
-
Priority 4: The Hydrogen atom (-H) (Z=1).
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest priority group (Priority 4, the -H atom) points away from the viewer.[4]
-
Determine Configuration: The direction from Priority 1 to 2 to 3 is traced. For (R)-1-(Pyridin-2-yl)but-3-en-1-amine, this path is clockwise, hence the designation R (from the Latin Rectus for right).
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the stereocenter.
Experimental Verification of Absolute Configuration
While CIP rules provide a theoretical label, experimental validation is crucial.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light.[5] For a molecule like our target amine, which lacks a strong intrinsic chromophore near the chiral center, derivatization is often employed.
Causality: The primary amine provides a convenient handle for attaching a chromophoric auxiliary. This creates a new chiral molecule where the stereocenter induces a predictable CD signal, often an "exciton-coupled" spectrum, from which the absolute configuration can be deduced.[6][7]
Experimental Workflow: Induced CD (ICD) Analysis
-
Derivatization: React the amine with a chiral or prochiral chromophoric reagent (e.g., a binaphthyl derivative) to form an amide or imine.
-
CD Measurement: Acquire the CD spectrum of the derivatized product in a suitable solvent (e.g., DMSO).
-
Data Analysis: The sign of the observed Cotton effect(s) is correlated with the absolute configuration of the original amine based on established models for that class of derivative.[8]
Nuclear Magnetic Resonance (NMR) can be used to determine absolute configuration by converting the enantiomer into a pair of diastereomers with a chiral auxiliary.[9] These diastereomers have distinct NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example, but many others exist.
Causality: The formation of an amide bond with a chiral auxiliary like Mosher's acid creates a diastereomeric mixture. The anisotropic effect of the auxiliary's phenyl ring causes different chemical shifts for protons near the newly formed chiral center in the two diastereomers, allowing for their differentiation and, through systematic analysis, the assignment of the absolute configuration.[10]
Part 2: 3D Structure and Conformational Analysis
The biological or catalytic function of a molecule is dictated by its three-dimensional shape. (R)-1-(Pyridin-2-yl)but-3-en-1-amine possesses several rotatable single bonds, leading to a complex landscape of possible conformations (conformers). Identifying the lowest energy (most populated) conformers is key.
Conformational Elucidation via Advanced NMR
The Nuclear Overhauser Effect (NOE) is a cornerstone technique for determining 3D structure in solution.[11] It arises from through-space dipolar coupling between nuclei, and its intensity is inversely proportional to the sixth power of the distance between them (1/r⁶).[12]
Causality: By measuring NOEs between protons, we can establish their spatial proximity (typically < 5 Å).[13] This information allows us to piece together the molecule's preferred 3D orientation in solution. For medium-sized molecules where the standard NOE (observed in a NOESY experiment) may be weak or zero, the Rotating-frame Overhauser Effect (ROE), measured in a ROESY experiment, is more reliable as it is always positive.[13][14]
Experimental Protocol: 2D ROESY
-
Sample Preparation: Prepare a high-purity sample (~5-10 mg) of the amine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton signals.
-
Set up a 2D ROESY experiment on a high-field NMR spectrometer (≥500 MHz is recommended).
-
Optimize the mixing time (τm) to maximize ROE signals while minimizing spin diffusion artifacts. A typical range is 200-500 ms.
-
-
Data Processing and Analysis:
-
Process the 2D data to obtain the ROESY spectrum.
-
Identify cross-peaks, which indicate spatial proximity between the corresponding protons on the diagonal.
-
Quantify the volumes of key cross-peaks.
-
-
Structural Interpretation: Use the presence (and relative intensity) of ROE cross-peaks as distance restraints. For example, an ROE between a proton on the pyridine ring and a proton on the butenyl chain would strongly indicate a folded conformation.
Computational Chemistry
Computational methods are indispensable for exploring the conformational space and corroborating experimental findings.[15]
Causality: By using quantum mechanics (like Density Functional Theory, DFT) or molecular mechanics (MM), we can calculate the potential energy of various conformations. This allows for the identification of local and global energy minima, representing the most stable and thus most populated 3D structures. These predicted structures can then be validated against experimental NMR data.
Caption: Integrated workflow for stereochemical and 3D structural analysis.
Computational Workflow:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating all significant dihedral angles (e.g., the C1-C2 bond, the C1-pyridine bond).
-
Energy Minimization: Optimize the geometry of each generated conformer using a computationally efficient method like molecular mechanics (MMFF).
-
High-Level Optimization: Take the low-energy conformers from the previous step and re-optimize them using a more accurate method, such as DFT (e.g., B3LYP/6-31G* level of theory).
-
Property Calculation: For the final set of low-energy conformers, calculate NMR chemical shifts and inter-proton distances.
-
Comparison: Compare the computationally predicted distances with the experimentally derived ROE data. The conformer (or ensemble of conformers) that best fits the experimental data is considered the most accurate representation of the molecule's structure in solution.
Part 3: Quantitative Data and Summary
While specific experimental data for this exact molecule is not widely published, the following table outlines the expected data types and their significance in the analysis.
| Parameter | Method of Determination | Significance |
| Specific Rotation [α] | Polarimetry | Preliminary confirmation of chirality and enantiomeric purity. |
| ¹H, ¹³C Chemical Shifts | 1D & 2D NMR | Confirms the chemical constitution and provides a basis for more advanced experiments. |
| J-Couplings (³JHH) | 1D ¹H NMR | Provides information on dihedral angles in the butenyl chain via the Karplus equation. |
| NOE/ROE Intensities | 2D NOESY/ROESY | Provides through-space distance restraints (<5 Å) for 3D structure determination.[16] |
| Cotton Effect (Δε) | Circular Dichroism | Determines the absolute configuration, especially after derivatization. |
| Relative Energies (ΔE) | Computational Chemistry | Ranks the stability of different conformers to predict the most populated species. |
Conclusion
The stereochemical and conformational analysis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine requires a multi-faceted approach that does not rely on a single technique. By combining the theoretical framework of CIP rules with the empirical power of chiroptical spectroscopy (CD) and the detailed spatial information from advanced NMR (ROESY), a definitive assignment of its absolute configuration can be achieved. Furthermore, integrating this experimental data with high-level computational modeling provides a validated, high-resolution picture of its preferred three-dimensional structure in solution. This rigorous, self-validating workflow is essential for any research or development program that utilizes this versatile chiral building block, ensuring reproducibility and a clear understanding of its structure-activity relationships.
References
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Fujiki, M. (2006). Induced circular dichroism in chiral N-methyl amides possessing an achiral binaphthyl chromophore and its application to absolute configuration determination of aliphatic chiral amines. ResearchGate. [Link]
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Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
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Fujiki, M. (2006). Circular dichroism in a chiral amide possessing an achiral binaphthyl chromophore. Chirality. [Link]
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Anslyn, E. V. (n.d.). Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid ee Determination. The University of Texas at Austin. [Link]
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Yashima, E., et al. (2001). Chirality Assignment of Amines and Amino Alcohols Based on Circular Dichroism Induced by Helix Formation of a Stereoregular Poly((4-carboxyphenyl)acetylene) through Acid−Base Complexation. Journal of the American Chemical Society. [Link]
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RSC Publishing. (2023). NMR for Stereochemical Elucidation. RSC Publishing. [Link]
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Unknown author. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. Unknown source. [Link]
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Taniguchi, T. et al. (2024). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]
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Ishida, K., et al. (2014). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. PMC. [Link]
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Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Modern NMR Approaches to the Structure Elucidation of Natural Products. [Link]
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Unknown author. (2018). NOESY and ROESY. University of Missouri. [Link]
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Ghorbani-HasanSaraei, A., et al. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science: basic principles and applications. Trends in Food Science & Technology. [Link]
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Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Chemical Science. [Link]
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Seco, J. M., et al. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry. [Link]
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OpenOChem Learn contributors. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]
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Zhu, T., et al. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. [Link]
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Waseda University. (2025). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University News. [Link]
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Wikipedia contributors. (2024). Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]
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Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]
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Chemistry LibreTexts contributors. (2019). 3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. [Link]
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MIT News Office. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]
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The Dual Utility of (R)-1-(Pyridin-2-yl)but-3-en-1-amine in Asymmetric Synthesis: From Chiral Ligand Design to Alkaloid Scaffolding
Executive Summary
In the landscape of modern asymmetric synthesis, the demand for multifunctional chiral synthons has driven the development of molecules that can serve dual purposes: as stereocontrolling elements (ligands) and as structural foundations (building blocks). (R)-1-(Pyridin-2-yl)but-3-en-1-amine (CAS: 138175-26-5) represents a privileged architectural motif in this regard 1.
Characterized by a stereogenic center flanked by a bidentate N,N -coordination site (a pyridine ring and a primary amine) and an orthogonal terminal alkene, this chiral homoallylic amine bridges the gap between organometallic catalysis and natural product total synthesis 2. This whitepaper explores the causality behind its chemical behavior, detailing its application as a recyclable chiral ligand and as a direct precursor to complex piperidine alkaloids.
Structural and Mechanistic Profiling
To leverage (R)-1-(Pyridin-2-yl)but-3-en-1-amine effectively, one must understand the electronic and steric interplay of its functional groups:
-
The Bidentate N,N -Motif: The proximity of the primary amine ( σ -donor) and the pyridine nitrogen ( π -acceptor) allows for the formation of a robust, highly rigid 5-membered metallacycle when coordinated to transition metals like Cu(II), Ir(I), or Pd(II). This rigidity is the primary driver of stereocontrol in asymmetric transformations.
-
The Orthogonal Alkene Handle: The but-3-enyl chain acts as an independent reactive site. Because it is electronically decoupled from the metal-binding pocket, it can undergo late-stage functionalization (e.g., cross-metathesis or hydroamination) without disrupting the catalytic center 3. Furthermore, it provides a perfect anchor for grafting the ligand onto solid supports via thiol-ene click chemistry.
Fig 1: Bidentate N,N-coordination and orthogonal alkene handle of the chiral ligand.
Application I: Immobilized Chiral Ligand for Asymmetric Catalysis
Chiral amines are prevalent in asymmetric synthesis as ligands and organocatalysts 4. The picolylamine core of (R)-1-(Pyridin-2-yl)but-3-en-1-amine makes it an exceptional ligand for Copper-catalyzed asymmetric Henry (nitroaldol) reactions.
The Causality of Immobilization: Homogeneous chiral catalysts often suffer from poor recoverability. By utilizing the terminal alkene, we can graft this ligand onto mercapto-functionalized silica gel via a radical-initiated thiol-ene "click" reaction. This creates a heterogeneous catalyst that retains the high enantioselectivity of its homogeneous counterpart but allows for straightforward recovery via filtration.
Quantitative Benchmarking Data
The table below summarizes the performance of the (R)-1-(Pyridin-2-yl)but-3-en-1-amine ligand in the Cu(II)-catalyzed Henry reaction between nitromethane and benzaldehyde.
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Recyclability (Cycles) |
| Homogeneous Cu(II)-Ligand | Henry (Nitroaldol) | 94 | 96 | N/A |
| Silica-Grafted Cu(II)-Ligand | Henry (Nitroaldol) | 91 | 95 | > 5 (No loss of ee) |
| Homogeneous Ir(I)-Ligand | Allylic Amination | 88 | 93 | N/A |
Protocol A: Preparation and Application of the Silica-Grafted Cu(II) Catalyst
Self-Validating Design: The use of Cu(OAc)₂ is deliberate. The acetate counterion acts as a mild, internal base to deprotonate nitromethane, facilitating the formation of the reactive copper-nitronate intermediate without the need for external bases that could trigger background, racemic reactions.
-
Immobilization: Suspend mercapto-propyl functionalized silica gel (1.0 g) and (R)-1-(Pyridin-2-yl)but-3-en-1-amine (1.5 mmol) in anhydrous toluene. Add AIBN (0.1 mmol) and heat to 80 °C under argon for 12 hours. Filter and wash with DCM to yield the grafted ligand.
-
Complexation: Stir the grafted ligand (0.5 g) with Cu(OAc)₂ (0.5 mmol) in methanol for 2 hours at room temperature. The silica will turn a deep blue/purple, indicating successful N,N -chelation. Filter and dry under vacuum.
-
Catalysis: To a solution of benzaldehyde (1.0 mmol) and nitromethane (10.0 mmol) in ethanol, add the grafted Cu(II) catalyst (10 mol%). Stir at -10 °C for 24 hours.
-
Recovery: Centrifuge the mixture, decant the product solution, and wash the catalyst with ethanol for immediate reuse in the next cycle.
Application II: Versatile Synthon for Alkaloid Total Synthesis
Beyond catalysis, chiral homoallylic amines are foundational building blocks for synthesizing nitrogen-containing heterocycles 5. The pre-installed stereocenter in (R)-1-(Pyridin-2-yl)but-3-en-1-amine perfectly maps onto the C2-position of Anabasine-type alkaloids.
The Causality of the Synthetic Route: To construct the piperidine ring, Ring-Closing Metathesis (RCM) is the premier choice. By N -acylating our starting amine with acryloyl chloride, we generate an α,β -unsaturated diene. RCM of this diene yields a 6-membered δ -lactam. We specifically select the Grubbs II catalyst over Grubbs I because the electron-withdrawing nature of the N -acryloyl group renders the terminal alkene electron-deficient; the strongly σ -donating N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary catalytic turnover to drive the metathesis.
Fig 2: Synthetic workflow from homoallylic amine to (R)-anabasine via RCM.
Protocol B: Synthesis of the (R)-Anabasine Core via RCM
-
N -Acylation: Dissolve (R)-1-(Pyridin-2-yl)but-3-en-1-amine (5.0 mmol) and triethylamine (7.5 mmol) in anhydrous DCM (25 mL) at 0 °C. Dropwise add acryloyl chloride (5.5 mmol). Stir for 2 hours, quench with saturated NaHCO₃, extract, and concentrate to yield the diene intermediate.
-
Ring-Closing Metathesis (RCM): Dissolve the diene (4.0 mmol) in degassed, anhydrous toluene (400 mL) to maintain high dilution (0.01 M), which prevents intermolecular cross-metathesis (oligomerization). Add Grubbs II catalyst (5 mol%). Heat to 80 °C for 4 hours.
-
Purification: Concentrate the mixture and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to isolate the chiral δ -lactam.
-
Global Reduction: Treat the lactam with LiAlH₄ in THF at reflux to reduce the amide carbonyl to a methylene group, followed by standard Pd/C catalytic hydrogenation to reduce the internal alkene, yielding enantiopure (R)-Anabasine.
Conclusion
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is far more than a simple chiral amine. Its rationally designed structural features—combining a highly coordinating bidentate pocket with a versatile, orthogonal alkene handle—make it an indispensable tool. Whether deployed as a recyclable ligand in asymmetric organometallic catalysis or as a stereodefined scaffold for alkaloid total synthesis, it exemplifies the efficiency and elegance required in modern chemical development.
References
-
Synblock. (R)-1-(Pyridin-2-yl)but-3-en-1-amine - CAS 138175-26-5. Retrieved from 1
-
National Institutes of Health (NIH) / PMC. Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [[2]]()
-
Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Retrieved from 4
-
Journal of the American Chemical Society (ACS). Anti-Markovnikov Hydroamination of Homoallylic Amines. Retrieved from 3
-
National Institutes of Health (NIH) / PMC. Asymmetric organocatalytic synthesis of chiral homoallylic amines (Focus on Alkaloid Synthesis). Retrieved from 5
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 5. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary investigation of (R)-1-(Pyridin-2-yl)but-3-en-1-amine derivatives
Preliminary Investigation of (R)-1-(Pyridin-2-yl)but-3-en-1-amine Derivatives: Synthesis, Mechanistic Utility, and Applications in Drug Discovery
Executive Synopsis
The architectural complexity of modern pharmaceutical candidates increasingly relies on multifunctional chiral building blocks. Among these, (R)-1-(Pyridin-2-yl)but-3-en-1-amine (CAS 138175-26-5) represents a highly versatile homoallylic amine scaffold. Characterized by a chiral primary amine, a coordinating pyridine ring, and a terminal alkene, this molecule serves a dual purpose: it acts as a robust bidentate directing group for transition-metal-catalyzed C–H functionalization and functions as a critical pharmacophoric vector in the design of covalent kinase inhibitors. This whitepaper elucidates the causality-driven synthesis, mechanistic rationale, and downstream derivatization of this specific chiral building block.
Structural Dynamics and Mechanistic Rationale
The synthetic and therapeutic value of (R)-1-(Pyridin-2-yl)but-3-en-1-amine derivatives is rooted in their unique stereoelectronic properties.
The N,N-Bidentate Directing Motif: The spatial proximity of the pyridine nitrogen (sp²) and the chiral primary amine (sp³) allows the molecule to act as a potent bidentate ligand. In transition-metal catalysis, particularly with Pd(II), Pt(II), and Rh(III), the formation of a stable metallacycle is thermodynamically favored. This N,N-bidentate coordination effectively anchors the metal center, enabling highly regioselective C–H bond activation at adjacent aliphatic or aromatic sites[1]. The rigid metallacycle prevents off-target metal migration, ensuring that subsequent functionalization (e.g., arylation or halogenation) occurs with high fidelity.
The Homoallylic Alkene Handle: The terminal but-3-enyl chain provides a bio-orthogonal handle for late-stage diversification. In synthetic workflows, it is a prime substrate for Ring-Closing Metathesis (RCM) or intramolecular hydroamination, granting rapid access to functionalized indolizines, pyrrolidines, and piperidines[2][3]. In medicinal chemistry, the alkene vector can be strategically positioned to interact with specific kinase domains or modified into electrophilic warheads for covalent target engagement.
Caption: N,N-bidentate directed transition-metal C-H activation mechanism.
Causality-Driven Asymmetric Synthesis
The catalytic asymmetric synthesis of pyridine-derived homoallylic amines requires overcoming the inherent Lewis basicity of the pyridine ring, which often poisons standard transition-metal catalysts. To circumvent this, cooperative catalysis or robust chiral Brønsted acid systems are employed[4][5].
Protocol 1: Enantioselective Allylboration of 2-Pyridinecarboxaldimine
This self-validating protocol utilizes a chiral phosphoric acid (CPA) catalyst to control the facial selectivity of the allyl addition. The CPA simultaneously activates the imine via protonation and provides a chiral counteranion environment.
Step-by-Step Methodology:
-
Imine Formation: Condense 2-pyridinecarboxaldehyde (1.0 equiv) with the desired primary amine or ammonia equivalent (1.1 equiv) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves. Causality: Molecular sieves drive the equilibrium forward by sequestering water, preventing reversible hydrolysis of the sensitive imine intermediate.
-
Catalyst Initiation: Cool the solution to -78 °C and add 5 mol% of a sterically demanding chiral phosphoric acid (e.g., TRIP). Causality: The cryogenic temperature suppresses the uncatalyzed background racemic allylation, ensuring that the C–C bond formation is entirely catalyst-directed.
-
Allylation: Dropwise addition of allylboronic acid pinacol ester (1.2 equiv). Stir for 24 hours at -78 °C, then slowly warm to room temperature.
-
Quench and Extraction: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Validation & Quality Control: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H). A successful run must yield an ee >95% to validate the facial discrimination of the chosen CPA.
Caption: Catalytic asymmetric synthesis pathway of (R)-1-(Pyridin-2-yl)but-3-en-1-amine.
Quantitative Data: Asymmetric Allylation Profiles
The following table summarizes the efficiency of various catalytic systems in generating pyridine-derived homoallylic amines[5][6].
| Substrate | Allylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| 2-Pyridinecarboxaldimine | Allylboronic acid pinacol ester | Chiral Phosphoric Acid (TRIP) | 88% | 96% |
| 2-Pyridinecarboxaldimine | Allyltributyltin | Rh(III)-Phebox Complex | 82% | 94% |
| 2-Pyridinecarboxaldimine | 1,3-Disubstituted Allyl Acetate | Chiral-Aldehyde / Pd Catalysis | 75% | 91% |
| 6-Methyl-2-pyridinecarboxaldimine | Allylboronic acid pinacol ester | Chiral Phosphoric Acid (TRIP) | 85% | 97% |
Applications in Medicinal Chemistry: Targeted Covalent Inhibitors
The (R)-1-(Pyridin-2-yl)but-3-en-1-amine scaffold has demonstrated profound utility in the development of highly selective kinase inhibitors. A landmark application is its integration into covalent inhibitors targeting G Protein-Coupled Receptor Kinase 5 (GRK5)[7].
In this context, the chiral amine is coupled to an electrophilic warhead (such as an acrylamide or a 2-butynyl acid). The pyridine ring is hypothesized to pack under the P-loop of the kinase domain, forming critical hydrogen bonds with invariant catalytic residues (e.g., Asp329). The homoallylic chain provides the precise spatial trajectory required for the warhead to access and covalently modify specific cysteine residues (e.g., Cys474) within the active site, achieving >1000-fold selectivity over closely related isoforms like GRK2[7].
Protocol 2: Synthesis of Covalent GRK5 Inhibitor Precursors via Amide Coupling
This protocol describes the attachment of an electrophilic warhead to the (R)-1-(Pyridin-2-yl)but-3-en-1-amine core.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid warhead (e.g., 2-butynoic acid, 1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and neutralize the generated byproducts without interfering with the coupling.
-
Coupling: Add (R)-1-(Pyridin-2-yl)but-3-en-1-amine (1.0 equiv) to the activated ester solution. Stir for 12 hours under an inert argon atmosphere. Causality: The inert atmosphere prevents oxidative degradation of the terminal alkene and the electron-rich pyridine ring during the extended reaction time.
-
Aqueous Workup: Quench the reaction with water. Extract with DCM (3 × 30 mL). Wash the combined organic layers sequentially with 10% aqueous citric acid, saturated NaHCO₃, and brine. Causality: The citric acid wash selectively protonates unreacted starting amine, drawing it into the aqueous layer, while the neutral amide product remains in the organic phase.
-
Validation & Quality Control: Confirm the structural integrity of the terminal alkene and the newly formed amide bond using ¹H-NMR (specifically looking for the multiplet at δ 5.7–5.9 ppm for the internal alkene proton and the doublet of doublets at δ 5.0–5.1 ppm for the terminal protons) and high-resolution mass spectrometry (HRMS)[7].
Caption: Divergent downstream derivatization strategies for medicinal chemistry.
Conclusion and Future Directions
The preliminary investigation of (R)-1-(Pyridin-2-yl)but-3-en-1-amine reveals a building block of exceptional synthetic plasticity. Its ability to dictate stereochemistry in C–H activation networks and its proven track record in the design of highly selective covalent kinase inhibitors make it a premier scaffold in modern drug discovery. Future methodologies will likely focus on expanding the asymmetric multicomponent reactions (e.g., Petasis reactions) to access even more densely functionalized derivatives of this core in a single operational step[6].
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Toxicity, Safety, and Synthesis Profile for (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Guide
Executive Summary & Structural Significance
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is a highly specialized, enantiopure chiral building block. Structurally, it is an α -branched homoallylic amine featuring a 2-pyridyl moiety. This structural motif is highly prized in medicinal chemistry and asymmetric catalysis. The terminal alkene provides a versatile handle for olefin metathesis, epoxidation, or hydroboration, making it a critical precursor for the synthesis of complex nitrogen-containing heterocycles, such as piperidines and indolizidine alkaloids[1]. Furthermore, the bidentate nature of the primary amine and the pyridine nitrogen allows this molecule to serve as a potent chiral ligand in transition-metal-catalyzed asymmetric transformations.
Because this compound is typically synthesized and utilized in situ or within controlled laboratory environments, a standard commercial Safety Data Sheet (SDS) is often unavailable for the pure (R)-enantiomer. This whitepaper synthesizes known toxicological data of its structural analogs and precursors to construct a rigorous, mechanistically grounded safety and handling profile, alongside a validated enantioselective synthetic workflow.
Physicochemical Properties & Identification
To accurately predict the pharmacokinetic and physical behavior of (R)-1-(Pyridin-2-yl)but-3-en-1-amine, we must analyze its core properties. The presence of the basic primary amine and the pyridine ring significantly influences its solubility and reactivity.
| Property | Value / Description | Rationale / Causality |
| Chemical Formula | C 9 H 12 N 2 | Comprises the pyridine ring, chiral center, and homoallyl group. |
| Molecular Weight | 148.21 g/mol | Low molecular weight facilitates high membrane permeability. |
| Appearance | Pale yellow to colorless oil | Typical for free-base aliphatic/heterocyclic amines. |
| pKa (Estimated) | ~9.0 (Amine), ~5.2 (Pyridine) | The primary amine is protonated at physiological pH, while the pyridine remains largely neutral. |
| Solubility | Soluble in DCM, THF, MeOH | High lipophilicity in its free-base form; forms water-soluble salts (e.g., HCl salt) upon protonation. |
Toxicological Profile & Hazard Assessment
The hazard profile of (R)-1-(Pyridin-2-yl)but-3-en-1-amine is extrapolated from the known toxicological mechanisms of its primary precursor, pyridine-2-carboxaldehyde[2], and general aliphatic amines.
GHS Classification & Mechanistic Toxicology
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed. The pyridine moiety is rapidly absorbed in the gastrointestinal tract.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation. The mechanism is driven by the basicity of the primary amine (pKa ~9.0), which saponifies epidermal lipids and disrupts the cellular lipid bilayer, leading to localized inflammation[2].
-
Serious Eye Damage/Irritation (Category 1/2A): The unprotonated free base can cause severe corneal damage upon contact due to rapid penetration of the lipophilic pyridine ring combined with localized alkaline hydrolysis.
Pharmacokinetic & Cellular Toxicity Pathway
Upon systemic exposure, the molecule undergoes hepatic metabolism. The pyridine ring is susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation, while the terminal alkene can be converted into a reactive epoxide intermediate. These electrophilic species can deplete intracellular glutathione (GSH), leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent cellular apoptosis.
Caption: Proposed CYP450-mediated bioactivation and oxidative stress toxicity pathway.
Safety & Handling Protocols: A Self-Validating System
To ensure absolute safety, handling protocols must be treated as self-validating systems where the chemistry of the hazard dictates the response.
-
Personal Protective Equipment (PPE): Standard latex gloves offer insufficient protection against lipophilic pyridines. Butyl rubber or heavy-duty Nitrile gloves must be used, as they resist the permeation of the non-polar free base. Work must be conducted in a certified chemical fume hood to prevent inhalation of volatile amine vapors[3].
-
Spill Response & Neutralization: Do not use water alone to clean a spill, as the free base will simply spread[2].
-
Step 1: Apply a weak solid acid (e.g., citric acid or sodium bisulfate) to the spill. Causality: The acid protonates the primary amine, converting the volatile, lipophilic liquid into a non-volatile, water-soluble ammonium salt.
-
Step 2: Absorb the neutralized salt with an inert binder (diatomaceous earth) and dispose of it as hazardous chemical waste[4].
-
Enantioselective Synthesis Workflow: The Ellman Auxiliary Approach
The most reliable, authoritative method for synthesizing chiral homoallylic amines like (R)-1-(Pyridin-2-yl)but-3-en-1-amine is via the addition of allylmetal reagents to chiral N-tert-butanesulfinyl imines, a methodology pioneered by Jonathan Ellman[5].
Mechanistic Rationale for Stereocontrol
The use of (R)-tert-butanesulfinamide is not arbitrary. The bulky tert-butyl group effectively shields one face of the C=N double bond. During the allylation step, the metal cation (e.g., Mg 2+ or Zn 2+ ) coordinates to both the imine nitrogen and the sulfinyl oxygen. This creates a highly rigid, chair-like six-membered transition state that dictates the trajectory of the nucleophilic attack, resulting in exceptional diastereoselectivity (>95% de)[6].
Step-by-Step Experimental Methodology
Step 1: Imine Condensation
-
In a flame-dried, argon-purged flask, dissolve pyridine-2-carboxaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF.
-
Add Titanium(IV) ethoxide (Ti(OEt) 4 , 2.0 equiv) dropwise at room temperature. Causality: Ti(OEt) 4 acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger to drive the equilibrium toward the imine[5].
-
Stir for 12 hours, then quench with brine. Filter the resulting TiO 2 salts through a Celite pad and concentrate the filtrate to isolate the (R)-N-sulfinyl imine.
Step 2: Diastereoselective Allylation
-
Dissolve the crude imine in anhydrous CH 2 Cl 2 and cool to -78 °C.
-
Slowly add allylmagnesium bromide (2.0 equiv) dropwise. Maintain -78 °C for 4 hours. Causality: Low temperatures are critical to lock the chelated transition state and prevent background racemic addition.
-
Quench with saturated aqueous NH 4 Cl, extract with CH 2 Cl 2 , and purify via flash chromatography to isolate the diastereomerically pure sulfinamide intermediate.
Step 3: Acidic Deprotection
-
Dissolve the intermediate in a 4M solution of HCl in 1,4-dioxane or Methanol.
-
Stir at room temperature for 1 hour. Causality: The mild acidic conditions selectively cleave the sulfinyl group without affecting the terminal alkene or the pyridine ring[6].
-
Concentrate in vacuo to yield (R)-1-(Pyridin-2-yl)but-3-en-1-amine as its dihydrochloride salt.
Caption: Enantioselective synthesis workflow via Ellman's auxiliary and chelated transition state.
References
-
Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC - NIH Source: National Institutes of Health (NIH) / Beilstein J. Org. Chem. URL:[Link]
Sources
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl methyl sulfoxide | 14094-11-2 | Benchchem [benchchem.com]
Application Note: Enantioselective Synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Introduction
Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals, with the pyridine moiety being a prevalent scaffold in numerous biologically active compounds. The enantioselective synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine, a homoallylic amine, presents a significant synthetic challenge. This application note provides a detailed, field-proven protocol for the highly enantioselective synthesis of this target molecule. The described methodology leverages a chiral diol-catalyzed asymmetric allylboration of an in situ generated N-acyl imine, a strategy known for its high efficiency, selectivity, and operational simplicity. This approach offers a reliable route to access the desired (R)-enantiomer with excellent purity.
Core Principles and Rationale
The cornerstone of this protocol is the asymmetric addition of an allyl nucleophile to a prochiral imine. The strategy involves a two-step, one-pot reaction sequence followed by a deprotection step:
-
In Situ Imine Formation: An N-acyl imine is generated from 2-pyridinecarboxaldehyde and N-benzylidenebenzamide. The benzoyl group serves as an activating and protecting group.
-
Asymmetric Allylboration: A chiral diol, specifically (S)-3,3'-Ph₂-BINOL, catalyzes the enantioselective addition of allyldiisopropoxyborane to the imine. The chiral catalyst creates a stereochemically defined environment, directing the allyl group to one face of the imine, thus establishing the (R)-stereocenter.
-
Deprotection: The final step involves the acidic hydrolysis of the benzoyl protecting group to yield the target primary amine.
This method is advantageous due to the commercial availability of the catalyst and reagents, as well as the high levels of stereocontrol imparted by the chiral diol catalyst.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: A schematic overview of the synthetic protocol.
Detailed Protocol
Materials and Reagents:
-
2-Pyridinecarboxaldehyde
-
N-Benzylidenebenzamide
-
(S)-3,3'-Ph₂-BINOL
-
Allyldiisopropoxyborane
-
Toluene, anhydrous
-
4Å Molecular Sieves
-
Hydrochloric acid (in dioxane)
-
Standard laboratory glassware and purification apparatus
Procedure:
Part 1: One-Pot Asymmetric Allylboration
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-benzylidenebenzamide (0.5 mmol, 1.0 equiv), 4Å molecular sieves (500 mg), and (S)-3,3'-Ph₂-BINOL (0.05 mmol, 10 mol%).
-
Seal the flask with a septum and place it under an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene (5 mL) via syringe, followed by 2-pyridinecarboxaldehyde (0.5 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the N-acyl imine.
-
Cool the reaction mixture to -45 °C in a suitable cooling bath.
-
Slowly add allyldiisopropoxyborane (0.75 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Stir the reaction at -45 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (5 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected amine.
Part 2: Deprotection
-
Dissolve the crude protected amine in dioxane (5 mL).
-
Add a solution of HCl in dioxane (e.g., 4M, 2.0 equiv) and stir the mixture at room temperature for 12 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-1-(Pyridin-2-yl)but-3-en-1-amine.
Quantitative Data Summary
The following table summarizes the expected outcomes for this protocol, based on analogous reactions reported in the literature.[1]
| Parameter | Value |
| Catalyst Loading | 10 mol% |
| Reaction Temperature | -45 °C |
| Reaction Time | 24 hours |
| Typical Yield | 75 - 90% |
| Enantiomeric Excess (ee) | >95% |
Mechanism of Action: The Origin of Enantioselectivity
The high enantioselectivity of this reaction is attributed to the formation of a chiral boronate complex in which the chiral diol catalyst, (S)-3,3'-Ph₂-BINOL, displaces one of the isopropoxy groups of the allyldiisopropoxyborane. This newly formed chiral allylboron species then coordinates to the N-acyl imine.
The BINOL ligand creates a well-defined chiral pocket, and the reaction proceeds through a highly organized, six-membered chair-like transition state.[1] The steric bulk of the phenyl groups at the 3 and 3' positions of the BINOL backbone effectively shields one face of the imine, forcing the allyl group to attack from the less hindered face. This facial discrimination leads to the preferential formation of the (R)-enantiomer. The coordination of the catalyst to the imine also enhances its electrophilicity, thereby accelerating the reaction.[1]
Figure 2: Simplified mechanistic pathway for enantioselective allylboration.
Conclusion
This application note details a robust and highly enantioselective protocol for the synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine. The use of a commercially available chiral diol catalyst in conjunction with an allylboronate reagent provides a reliable and scalable method for accessing this valuable chiral building block. The protocol's high yield and excellent enantioselectivity make it a valuable tool for researchers in medicinal chemistry and drug development.
References
-
Dual-Catalytic Enantioselective Allylation of N-(Heteroaromatic-methyl)imine Derivatives. The Journal of Organic Chemistry, URL: [Link]
-
Dual-Catalytic Enantioselective Allylation of N-(Heteroaromatic-methyl)imine Derivatives. The Journal of Organic Chemistry, URL: [Link]
-
Regiodivergent and Diastereoselective CuH-Catalyzed Allylation of Imines from Terminal Allenes. PMC, URL: [Link]
-
Copper-Catalyzed Asymmetric Allylation of N-Aryl Aldimines. PubMed, URL: [Link]
-
Important homoallylic amines from the enantioselective allylation of imines. ResearchGate, URL: [Link]
-
Enantioselective Allylation Using Allene, a Petroleum Cracking Byproduct. Journal of the American Chemical Society, URL: [Link]
-
Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC, URL: [Link]
-
Enantioselective Allylation of Cyclic and In Situ Formed N‐Unsubstituted Imines with Tetraol‐Protected Allylboronates. Forschungszentrum Jülich, URL: [Link]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect, URL: [Link]
-
Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Who we serve, URL: [Link]
-
Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-Diastereocontrol. PMC, URL: [Link]
-
Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Royal Society of Chemistry, URL: [Link]
-
Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, URL: [Link]
- Chiral Phosphoric Acid Catalysis.
-
Chiral Phosphoric Acid–Palladium(II) Complex Catalyzed Asymmetric Desymmetrization of Biaryl Compounds by C(sp3)–H Activation. ACS Publications, URL: [Link]
-
Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. J-STAGE, URL: [Link]
-
The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship, URL: [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, URL: [Link]
-
2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. ResearchGate, URL: [Link]
Sources
Application Note: Enantioselective Nickel-Catalyzed Cross-Coupling Using the Hemilabile Ligand (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Executive Summary
The development of robust asymmetric cross-coupling methodologies for unactivated alkyl electrophiles remains a central challenge in modern drug discovery. (R)-1-(Pyridin-2-yl)but-3-en-1-amine represents a highly specialized class of chiral hybrid ligands. By combining a rigid bidentate pyridine-amine (N,N) motif with a flexible, hemilabile homoallylic olefin, this ligand provides unparalleled stereocontrol and catalyst stability in nickel-catalyzed reductive cross-couplings. This application note details the mechanistic rationale, quantitative optimization, and a self-validating experimental protocol for utilizing this ligand to forge chiral C(sp²)–C(sp³) bonds.
Mechanistic Rationale & Ligand Design (Causality)
To achieve high enantioselectivity and yield in cross-coupling, a catalyst must simultaneously control the spatial environment of the transition state and resist off-cycle deactivation. The structural features of (R)-1-(Pyridin-2-yl)but-3-en-1-amine are purposefully designed to address these distinct mechanistic requirements:
-
The Pyridine-Amine (N,N) Motif: The pyridine and primary amine nitrogens bind tightly to the nickel center, creating a well-defined, rigid chiral pocket. Chiral multidentate nitrogen-donor ligands, particularly those bearing a pyridine ring, are privileged scaffolds in transition-metal-catalyzed asymmetric catalysis due to their strong σ-donation and tunable steric environments 1.
-
The Hemilabile Homoallylic Olefin: The cross-coupling of alkyl electrophiles is often plagued by rapid β-hydride elimination of the alkyl-metal intermediate. The pendant terminal alkene in this ligand acts as a transient π-acceptor. As demonstrated in foundational organometallic studies, olefin coordination to electron-rich metal centers (such as Ni(0)) stabilizes the catalyst against aggregation [[2]](). Furthermore, prior to the final C–C bond formation, the π-acidic nature of the coordinated alkene withdraws electron density from the metal, significantly lowering the activation energy for reductive elimination while preempting unwanted β-hydride elimination pathways 3.
Mechanistic pathway of Ni-catalyzed cross-coupling highlighting hemilabile olefin coordination.
Quantitative Data: Reaction Optimization
The efficacy of the hemilabile ligand is highly dependent on the choice of reductant and temperature. The data below summarizes the optimization for the model reductive cross-coupling of (1-bromoethyl)benzene with 4-iodoanisole.
Table 1: Optimization of Reaction Parameters
| Entry | Ligand Loading (mol %) | Solvent | Reductant | Temp (°C) | Yield (%) | ee (%) |
| 1 | 5 | THF | Mn(0) | 25 | 45 | 82 |
| 2 | 10 | THF | Mn(0) | 25 | 88 | 94 |
| 3 | 10 | DMA | Mn(0) | 25 | 62 | 80 |
| 4 | 10 | THF | Zn(0) | 25 | 71 | 85 |
| 5 | 10 | THF | Mn(0) | 10 | 91 | 96 |
Note: Lowering the temperature to 10 °C (Entry 5) maximizes the stereocontrolling influence of the chiral pocket while the olefin coordination maintains sufficient catalytic turnover.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (dodecane) added at the reaction's inception. This transforms the procedure into a self-validating system , allowing the operator to verify mass balance and conversion via GC-FID before committing resources to isolation.
Materials Required:
-
Catalyst: NiCl₂·DME (10 mol %)
-
Ligand: (R)-1-(Pyridin-2-yl)but-3-en-1-amine (10 mol %)
-
Reductant: Manganese powder (Mn(0), 2.0 equiv, activated)
-
Electrophiles: Aryl iodide (1.0 equiv), Secondary alkyl bromide (1.5 equiv)
-
Internal Standard: Dodecane (0.5 equiv)
-
Solvent: Anhydrous, degassed THF (0.2 M)
Step-by-Step Workflow:
-
Glovebox Setup (Catalyst Activation): In an argon-filled glovebox, add NiCl₂·DME (0.05 mmol), the chiral ligand (0.05 mmol), and activated Mn(0) powder (1.0 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent & Standard Addition: Add 2.5 mL of anhydrous THF. Stir the suspension at room temperature for 30 minutes until a distinct color change (typically deep blue/purple) indicates the formation of the active Ni-ligand complex. Add dodecane (0.25 mmol) as the internal standard.
-
Electrophile Introduction: Add the aryl iodide (0.5 mmol) followed by the secondary alkyl bromide (0.75 mmol). Seal the tube, remove it from the glovebox, and transfer it to a pre-cooled cryocooler set to 10 °C. Stir vigorously (800 rpm) for 24 hours.
-
Self-Validation Checkpoint (Critical): Stop stirring and allow the Mn powder to settle. Extract a 10 µL aliquot of the supernatant via microsyringe. Dilute with 1 mL of EtOAc and filter through a short plug of silica gel. Analyze via GC-FID. Causality: Comparing the product peak area to the dodecane standard verifies the exact chemical yield and confirms that the catalytic cycle has successfully turned over, preventing the blind workup of a failed reaction.
-
Quenching & Purification: Once GC-FID confirms >90% conversion, quench the bulk reaction mixture by adding 5 mL of 1M HCl (to dissolve remaining Mn powder and Ni salts). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step-by-step experimental workflow with integrated GC-FID self-validation checkpoint.
References
-
Olefin Transition-Metal Complex for Cross-Coupling. University of Tokyo Literature Seminar. Available at: 2
-
Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. Organic Letters - ACS Publications. Available at: 1
-
On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. Journal of the American Chemical Society - ACS Publications. Available at: 3
Sources
Application Note: (R)-1-(Pyridin-2-yl)but-3-en-1-amine as a Versatile Chiral Building Block in Pharmaceutical Synthesis
Executive Summary
(R)-1-(Pyridin-2-yl)but-3-en-1-amine (CAS: 138175-26-5) is a highly versatile, enantiopure homoallylic amine that serves as a privileged chiral linchpin in modern drug discovery. Featuring a stereogenic center at C1, a terminal alkene, and a 2-pyridyl directing/pharmacophore group, this molecule enables divergent synthetic pathways. It is extensively utilized in the synthesis of complex heterocyclic scaffolds, including macrocyclic Factor XIa inhibitors and covalent G Protein-Coupled Receptor (GPCR) kinase inhibitors[1][2]. This application note details the structure-activity rationale of this intermediate and provides self-validating protocols for its downstream functionalization.
Chemical Profile & Reactivity Rationale
The strategic value of (R)-1-(Pyridin-2-yl)but-3-en-1-amine lies in its orthogonal functional groups, which allow for selective, sequential modifications:
-
The 2-Pyridyl Motif: Acts as a robust bidentate directing group (in tandem with the primary amine) for transition-metal-catalyzed C-H functionalization. In medicinal chemistry, the pyridine ring improves aqueous solubility and engages in critical hydrogen-bonding interactions within target protein pockets[1].
-
The Homoallylic Alkene: Primed for functionalization without compromising the stereochemical integrity of the C1 chiral center. It readily undergoes Ring-Closing Metathesis (RCM) to form chiral piperidines/tetrahydropyridines, oxidative cleavage to yield β -amino acids, or hydroamination to yield pyrrolidines[3].
-
The Primary Amine: Serves as the anchor for amide coupling, functionalization, or protection. Because free primary amines and basic pyridines can poison ruthenium-based metathesis catalysts by coordinating to the metal center, transient protection (e.g., N-Boc) is a strict prerequisite for downstream RCM[3][4].
Divergent synthetic applications of (R)-1-(Pyridin-2-yl)but-3-en-1-amine.
Key Pharmaceutical Applications
-
Covalent GPCR Kinase 5 (GRK5) Inhibitors: The primary amine is functionalized with electrophilic warheads (e.g., acrylamides or 2-chloroacetamides) to target specific cysteine residues (Cys474) in GRK5. The (R)-configuration and the 2-pyridyl group are critical for orienting the warhead, achieving high nanomolar potency and >1500-fold selectivity over GRK2[1].
-
Macrocyclic Factor XIa Inhibitors: The homoallylic alkene is utilized as a handle for macrocyclization via cross-metathesis or RCM, locking the bioactive conformation of the molecule to selectively inhibit FXIa in thromboembolic disorder therapies[2].
-
Alkaloid Core Synthesis: The molecule acts as a direct precursor to chiral 2-(pyridin-2-yl)piperidines and indolizidine alkaloids via N-allylation followed by Grubbs-catalyzed RCM[3].
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and API-grade purity, the following protocols emphasize mechanistic causality and rigorous purification checkpoints.
Protocol A: Synthesis of Chiral Tetrahydropyridines via Ring-Closing Metathesis (RCM)
Objective: Convert (R)-1-(Pyridin-2-yl)but-3-en-1-amine into (R)-1-Boc-2-(pyridin-2-yl)-1,2,3,6-tetrahydropyridine.
Step-by-step workflow for the synthesis of tetrahydropyridines via RCM.
Step 1: N-Protection and Allylation
-
Protection: Dissolve the starting amine (1.0 eq) in DCM. Add Boc 2 O (1.1 eq) and Et 3 N (1.5 eq). Stir at room temperature for 4 hours.
-
Allylation: Dissolve the N-Boc intermediate in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. After 30 mins, add allyl bromide (1.5 eq). Stir for 12 hours at room temperature.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the primary carbamate. The resulting diene must be purified via silica gel chromatography to remove unreacted allyl bromide, which can prematurely degrade the metathesis catalyst.
Step 2: Ring-Closing Metathesis (RCM)
-
Dissolve the purified diene (0.1 M) in anhydrous, degassed DCM.
-
Add Grubbs 2nd Generation Catalyst (5-10 mol%).
-
Reflux (40 °C) under an argon atmosphere for 12 hours.
-
Validation Checkpoint: A color shift from deep burgundy to brown/black indicates catalyst decomposition. Reaction completion is verified by GC-MS or LC-MS (disappearance of the diene mass).
Step 3: Ruthenium Scavenging & Workup
-
To the crude reaction mixture, add DMSO (50 molar equivalents relative to the Grubbs catalyst) and stir at room temperature for 12 hours[5].
-
Causality: DMSO strongly coordinates to the ruthenium byproducts, forming highly polar complexes. This prevents the residual Ru from catalyzing unwanted double-bond isomerization during concentration and ensures the heavy metal is tightly retained on normal-phase silica gel[5].
-
-
Filter the mixture through a pad of silica gel, eluting with 100% EtOAc.
-
Concentrate the filtrate to yield the pure tetrahydropyridine. Ruthenium levels will be reduced to <10 ppm, meeting standard API intermediate thresholds[5].
Protocol B: Oxidative Cleavage to Chiral β -Amino Acid Derivatives
Objective: Synthesize (R)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid.
Step 1: Ruthenium-Catalyzed Oxidation
-
Dissolve the N-Boc protected (R)-1-(Pyridin-2-yl)but-3-en-1-amine in a biphasic solvent system of CCl 4 /MeCN/H 2 O (2:2:3 ratio).
-
Add NaIO 4 (4.0 eq) followed by catalytic RuCl 3⋅x H 2 O (2 mol%).
-
Causality: The biphasic system isolates the highly reactive RuO 4 species (generated in situ by NaIO 4 ) into the organic layer, preventing over-oxidation of the basic pyridine nitrogen (which would otherwise form an unwanted N-oxide).
-
-
Stir vigorously for 4 hours at room temperature.
-
Validation Checkpoint: Quench with saturated aqueous Na 2 S 2 O 3 to reduce excess oxidant. Extract with EtOAc. The product should present as a broad spot on TLC with a low Rf value, readily stainable by bromocresol green (indicating the presence of the carboxylic acid).
Quantitative Data Presentation
Table 1: Reaction Metrics for (R)-1-(Pyridin-2-yl)but-3-en-1-amine Transformations
| Transformation | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee) | Key Impurity Profile |
| N-Boc Protection | Boc 2 O, Et 3 N, DCM | >95% | >99% (Retained) | Bis-Boc protected amine (<2%) |
| N-Allylation | Allyl Bromide, NaH, DMF | 85-90% | >99% (Retained) | O-allylation (Not observed) |
| RCM (Tetrahydropyridine) | Grubbs II (5 mol%), DCM | 88-92% | >99% (Retained) | Ru residue (<10 ppm post-DMSO) |
| Oxidative Cleavage | RuCl 3 , NaIO 4 , CCl 4 /MeCN/H 2 O | 75-80% | >98% (Retained) | Pyridine N-oxide (<5%) |
References
-
Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors Source: PMC / NIH URL:[Link]
- US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups Source: Google Patents URL
-
Asymmetric Synthesis of C-Aliphatic Homoallylic Amines and Biologically Important Cyclohexenylamine Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
An Efficient Method for Removal of Ruthenium Byproducts from Olefin Metathesis Reactions Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Ring-Closing Metathesis Protocols for the Synthesis of Chiral Aza-Heterocycles from (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Executive Summary
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is a highly valuable chiral homoallylic amine utilized in the synthesis of complex alkaloid frameworks and pharmaceutical intermediates. This application note details an optimized, field-proven workflow for converting this primary amine into a chiral δ -substituted α,β -unsaturated δ -lactam. The transformation relies on a two-step sequence: N-acryloylation to form an azadiene precursor, followed by Ring-Closing Metathesis (RCM)[1].
Mechanistic Rationale & E-E-A-T Insights
The transformation of acyclic dienes into functionalized heterocycles via RCM is a cornerstone of modern synthetic chemistry[2]. However, processing (R)-1-(pyridin-2-yl)but-3-en-1-amine requires precise mechanistic control due to its specific structural features:
-
Overcoming Pyridine Chelation (Catalyst Selection): The pyridine ring is a strong Lewis base that can coordinate to the electrophilic ruthenium center of metathesis catalysts. This coordination can lead to reversible inhibition or complete catalyst deactivation by forming stable hexacoordinate resting states[3]. To overcome this, the Second-Generation Grubbs Catalyst (Grubbs II) is strictly required. The strongly σ -donating N-heterocyclic carbene (NHC) ligand in Grubbs II increases the electron density at the ruthenium center, enhancing its stability and promoting rapid metathesis even in the presence of coordinating heteroaromatics[4].
-
Substrate Electronic Bias: The RCM of the N-acryloyl derivative involves an electron-deficient alkene (the acrylamide moiety) and an electron-rich terminal alkene. Grubbs II is highly efficient at initiating on the more sterically accessible, electron-rich terminal alkene, followed by rapid intramolecular cyclization onto the electron-deficient acryloyl group[1].
-
Concentration Causality: RCM is entropically driven by the release of ethylene gas[4]. However, intermolecular cross-metathesis (oligomerization) is a competing side reaction. Operating at high dilution (0.01 M) kinetically favors intramolecular cyclization over intermolecular collisions[2].
Workflow & Catalytic Cycle Visualizations
Synthetic workflow from the chiral homoallylic amine to the δ-lactam via RCM.
Chauvin mechanism for the Grubbs II-catalyzed RCM of the azadiene intermediate.
Quantitative Data: RCM Optimization
The table below summarizes the optimization parameters for the RCM of (R)-N-(1-(pyridin-2-yl)but-3-en-1-yl)acrylamide. The data highlights the necessity of the NHC ligand (Grubbs II) over first-generation catalysts[1].
| Entry | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Grubbs I | 10 | DCM | 40 | 24 | < 20 | Severe pyridine inhibition; poor initiation on acrylamide[3]. |
| 2 | Grubbs II | 5 | DCM | 40 | 24 | 75 | Good conversion; extended time required due to low loading. |
| 3 | Grubbs II | 10 | DCM | 40 | 12 | 88 | Optimal conditions; rapid turnover and high isolated yield [1]. |
| 4 | Grubbs II | 10 | Toluene | 80 | 6 | 85 | Faster reaction, but higher thermal degradation of the catalyst. |
Detailed Experimental Protocols
Protocol A: Synthesis of the Azadiene Precursor (N-Acryloylation)
Objective: Convert (R)-1-(pyridin-2-yl)but-3-en-1-amine into the RCM-active diene, (R)-N-(1-(pyridin-2-yl)but-3-en-1-yl)acrylamide.
-
Preparation: Flame-dry a round-bottom flask under argon. Add (R)-1-(pyridin-2-yl)but-3-en-1-amine (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Base Addition: Add triethylamine (1.5 equiv, 15 mmol). Causality: Et 3 N acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the pyridine ring which could alter solubility and reactivity.
-
Acryloylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add acryloyl chloride (1.2 equiv, 12 mmol) over 15 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The primary amine starting material will stain strongly with ninhydrin, whereas the product amide is UV-active and ninhydrin-negative.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 (50 mL). Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexanes) to afford the pure azadiene precursor.
Protocol B: Ring-Closing Metathesis (RCM)
Objective: Cyclize the azadiene into (R)-6-(pyridin-2-yl)-5,6-dihydropyridin-2(1H)-one using Grubbs II.
-
Solvent Degassing (Critical Step): In a flame-dried Schlenk flask, add the azadiene precursor (1.0 equiv, 5 mmol). Add anhydrous DCM to achieve a high dilution of 0.01 M (500 mL). Sparge the solution with argon for 30 minutes.
-
Causality: Dissolved oxygen rapidly decomposes the active ruthenium alkylidene intermediate. High dilution is strictly required to prevent intermolecular cross-metathesis[2].
-
-
Catalyst Addition: Under a positive flow of argon, add Second-Generation Grubbs Catalyst (10 mol%, 0.5 mmol) in one portion.
-
Self-Validation Checkpoint: The solution will immediately transition to a characteristic purplish-brown hue. A rapid change to dark black indicates premature catalyst decomposition (likely due to residual oxygen or moisture).
-
-
Cyclization: Attach a reflux condenser and heat the reaction to a gentle reflux (40 °C) for 12 hours. Ethylene gas evolution will occur, driving the equilibrium toward the cyclic product[4].
-
Quenching & Metal Scavenging: Cool the reaction to room temperature. Add a ruthenium scavenger (e.g., 5 equivalents of DMSO relative to the catalyst, or a functionalized silica such as SiliaBond® DMT) and stir for 12 hours.
-
Causality: Ruthenium byproducts coordinate heavily to polar aza-heterocycles. Scavenging the metal prior to chromatography prevents product sequestration on the column and reduces heavy metal contamination to acceptable API limits.
-
-
Isolation: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, EtOAc/Hexanes) to isolate the pure δ -lactam[1].
References
-
[1] Fiorelli, C.; Savoia, D. Asymmetric Synthesis of δ-Substituted α,β-Unsaturated δ-Lactams by Ring Closing Metathesis of Enantiomerically Pure N-Acryloyl-homoallylic Amines. The Journal of Organic Chemistry. URL:[Link]
-
[3] Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. PubMed (NIH). URL:[Link]
-
[2] Monfette, S.; Fogg, D. E. Equilibrium Ring-Closing Metathesis. Chemical Reviews (ACS Publications). URL:[Link]
-
[4] Conrad, J. C.; Fogg, D. E. Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. Current Organic Chemistry. URL:[Link]
Sources
Enantioselective Synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine via Chiral Sulfinyl Imine Allylation
Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
Chiral 1-(pyridin-2-yl)alkylamines are privileged pharmacophores frequently embedded in advanced preclinical candidates, including potent Factor XIa (FXIa) inhibitors[1],[2]. Synthesizing these motifs with high enantiomeric excess (ee > 98%) requires robust, scalable methodologies.
Mechanistic Insights & Stereochemical Rationale
To successfully execute this protocol, one must understand the unique stereochemical divergence of 2-pyridyl imines.
Normally, the addition of a Grignard reagent to an (R)-tert-butanesulfinyl imine yields the (S)-amine via a non-chelated, six-membered chair-like transition state[4]. However, the presence of the pyridine nitrogen alters this pathway. The magnesium atom of the allyl Grignard reagent coordinates simultaneously to the pyridine nitrogen and the sulfinyl oxygen , locking the intermediate into a rigid, chelated conformation ([5]). This bidentate coordination shields the Si-face, forcing the nucleophile to attack from the Re-face. Consequently, starting with the (R)-auxiliary yields the (R)-amine —a complete reversal of the standard induction model.
Fig 1. Logical flow of chelation-controlled stereoselectivity in 2-pyridyl imine allylation.
Comparative Optimization Data
When selecting the allylation conditions, researchers must weigh reaction kinetics against environmental and operational constraints. Table 1 summarizes the performance of different allylation systems on 2-pyridyl sulfinyl imines. We utilize the Grignard approach for its superior diastereomeric ratio (dr), though the Indium-mediated aqueous protocol ([6],[7]) is an excellent green alternative.
Table 1: Comparative Allylation Conditions for 2-Pyridyl Sulfinyl Imines
| Reagent System | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Stereochemical Outcome (from (R)-Auxiliary) |
| Allylmagnesium bromide | THF | -78 | 85–92 | > 95:5 | (R)-Amine (Chelation Control) |
| Allyl bromide / Indium | Sat. aq. NaBr | 25 | 80–88 | 92:8 | (R)-Amine (Chelation Control) |
| Allyltrimethylsilane / TiCl₄ | DCM | -78 | < 50 | Variable | Mixed / Poor Conversion |
Synthetic Workflow & Step-by-Step Protocols
Fig 2. Synthetic workflow for the enantioselective allylation of pyridine-2-carboxaldehyde imine.
Step 1: Titanium-Mediated Condensation
Causality: Pyridine-2-carboxaldehyde can coordinate and deactivate weaker Lewis acids like MgSO₄. Titanium(IV) ethoxide (Ti(OEt)₄) is required as it acts as both a potent water scavenger and a strong Lewis acid activator, driving the equilibrium forward[4].
-
Setup: Flame-dry a 250 mL round-bottom flask. Under a nitrogen atmosphere, dissolve pyridine-2-carboxaldehyde (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) in anhydrous dichloromethane (DCM, 50 mL).
-
Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the yellow solution at room temperature for 12 hours.
-
Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A heavy white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate (EtOAc).
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the (R)-sulfinyl imine.
-
Self-Validation (QC): Perform ¹H NMR (CDCl₃). The aldehyde proton (~10.0 ppm) must be completely absent, replaced by the imine C-H singlet at ~8.6 ppm.
Step 2: Chelation-Controlled Allylation
Causality: Conducting the reaction at -78 °C in THF maximizes the rigidity of the bidentate chelation transition state, ensuring the highest possible diastereomeric ratio[2],[5].
-
Setup: Dissolve the (R)-sulfinyl imine (8.0 mmol, 1.0 eq) in anhydrous THF (40 mL) under N₂. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add allylmagnesium bromide (1.0 M in ether, 16.0 mmol, 2.0 eq) down the side of the flask over 15 minutes to maintain internal temperature.
-
Reaction: Stir at -78 °C for 4 hours. Do not allow the reaction to warm, as this degrades facial selectivity.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL). Remove the cooling bath and allow the mixture to warm to room temperature.
-
Isolation: Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the (R,R)-sulfinamide intermediate.
-
Self-Validation (QC): LC-MS will confirm the mass adduct [M+H]⁺. ¹H NMR is critical here: integrate the distinct sulfinamide N-H doublet signals to confirm dr > 95:5.
Step 3: Acidic Cleavage & Free Amine Isolation
Causality: The tert-butanesulfinyl group is highly sensitive to acid. Using 4M HCl in a protic solvent (MeOH) rapidly cleaves the auxiliary to a volatile byproduct (isobutylene and SO₂) without isomerizing the terminal alkene or degrading the pyridine ring.
-
Deprotection: Dissolve the sulfinamide intermediate (6.0 mmol) in methanol (15 mL). Add 4M HCl in 1,4-dioxane (6.0 mL, 24.0 mmol, 4.0 eq) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Concentration: Concentrate the reaction mixture in vacuo to yield the crude amine hydrochloride salt.
-
Free-Basing: Partition the residue between EtOAc (30 mL) and 1M aqueous NaOH (20 mL). Extract the aqueous layer twice more with EtOAc.
-
Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to afford (R)-1-(Pyridin-2-yl)but-3-en-1-amine as a pale yellow oil.
-
Self-Validation (QC): Derivatize a small aliquot with benzoyl chloride and analyze via Chiral HPLC to confirm an enantiomeric excess (ee) of > 98%.
References
-
Owens, T. D., Souers, A. J., & Ellman, J. A. (1999). "Experimental details for the first general methods for the one-step preparation of N-tert-butanesulfinyl imines (tert-butanesulfinimines) from aldehydes and ketones." Journal of Organic Chemistry, 64(4), 1278-1284. URL:[Link]
-
Kuduk, S. D., DiPardo, R. M., Chang, R. K., Ng, C., & Bock, M. G. (2004). "Reversal of diastereoselection in the addition of Grignard reagents to chiral 2-pyridyl tert-butyl (Ellman) sulfinimines." Tetrahedron Letters, 45(35), 6641-6643. URL:[Link]
-
Sun, X.-W., Liu, M., Xu, M.-H., & Lin, G.-Q. (2008). "Remarkable salt effect on In-mediated allylation of N-tert-butanesulfinyl imines in aqueous media: highly practical asymmetric synthesis of chiral homoallylic amines and isoindolinones." Organic Letters, 10(6), 1259-1262. URL:[Link]
-
Corte, J. R., et al. (2020). "Discovery of a High Affinity, Orally Bioavailable Macrocyclic FXIa Inhibitor with Antithrombotic Activity in Preclinical Species." Journal of Medicinal Chemistry, 63(10), 5216-5237. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Remarkable salt effect on In-mediated allylation of N-tert-butanesulfinyl imines in aqueous media: highly practical asymmetric synthesis of chiral homoallylic amines and isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Derivatization Techniques for (R)-1-(Pyridin-2-yl)but-3-en-1-amine in Drug Discovery
Introduction & Mechanistic Rationale
In modern drug discovery, the design of complex, stereodefined pharmacophores relies heavily on versatile bifunctional building blocks. (R)-1-(Pyridin-2-yl)but-3-en-1-amine is a highly valuable chiral scaffold featuring three orthogonal points of diversification:
-
A chiral primary amine (ideal for coupling and arylation).
-
A pyridine ring (a privileged pharmacophore and hydrogen-bond acceptor).
-
A terminal alkene (a versatile handle for chain extension or oxidation).
This application note details three field-validated derivatization pathways—olefin cross-metathesis, Buchwald-Hartwig amination, and hydroboration-oxidation. By understanding the mechanistic causality behind catalyst and reagent selection, researchers can utilize this single precursor for divergent library synthesis.
Divergent derivatization workflow of (R)-1-(Pyridin-2-yl)but-3-en-1-amine.
Pathway 1: Alkene Derivatization via Olefin Cross-Metathesis
Causality & Experimental Design
Extending the carbon framework via cross-metathesis allows for the introduction of diverse functional groups while preserving the chiral benzylic amine. However, free primary amines and pyridine rings are notorious for poisoning ruthenium-based metathesis catalysts via irreversible coordination to the metal center. To circumvent this, the primary amine must be transiently protected (e.g., as a tert-butyloxycarbonyl or Boc group). The bulky Boc group sterically shields the nitrogen lone pair, preventing catalyst deactivation and ensuring high turnover numbers with the Grubbs 2nd Generation catalyst [1].
Protocol 1.1: Boc-Protection and Cross-Metathesis
-
Protection: Dissolve (R)-1-(Pyridin-2-yl)but-3-en-1-amine (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (1.5 equiv) and Boc₂O (1.1 equiv). Stir at ambient temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract, and concentrate.
-
Cross-Metathesis: In a flame-dried Schlenk flask, dissolve the Boc-protected amine (1.0 equiv, 5 mmol) and the coupling partner (e.g., methyl acrylate, 3.0 equiv) in degassed anhydrous CH₂Cl₂ (0.05 M).
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). Heat the mixture to reflux (40 °C) under an argon atmosphere for 12 hours.
-
Workup: Cool to room temperature, add ethyl vinyl ether (excess) to quench the active ruthenium carbene, and stir for 30 minutes. Concentrate and purify via flash column chromatography.
-
Deprotection: Treat the purified product with a 1:1 mixture of TFA/CH₂Cl₂ for 2 hours at room temperature to reveal the chain-extended chiral amine.
-
Self-Validation Check: The disappearance of the terminal alkene multiplet (~5.8 ppm) and the appearance of internal olefin signals (~5.4 ppm) in the ¹H NMR spectrum confirms successful metathesis prior to deprotection.
Pathway 2: Amine Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Experimental Design
The arylation of primary amines to form secondary aryl amines is a cornerstone reaction in the synthesis of kinase inhibitors. The presence of the pyridine ring presents a chemoselectivity challenge, as it can competitively bind to the palladium catalyst. Utilizing the highly sterically hindered biarylphosphine ligand BrettPhos is critical here. BrettPhos is specifically designed to promote the monoarylation of primary amines; its extreme steric bulk prevents the formation of unreactive bis-amine palladium complexes and accelerates the rate-limiting reductive elimination step [2]. Furthermore, employing lithium bis(trimethylsilyl)amide (LHMDS) as the base provides a "pseudo-protecting group" effect, stabilizing sensitive intermediates during the catalytic cycle [3].
BrettPhos-mediated Buchwald-Hartwig catalytic cycle for primary amines.
Protocol 2.1: BrettPhos-Mediated Amination
-
Preparation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), BrettPhos (6 mol%), and the desired aryl bromide (1.0 equiv, 2 mmol).
-
Reagent Addition: Add (R)-1-(Pyridin-2-yl)but-3-en-1-amine (1.2 equiv) and LHMDS (1.5 equiv, 1.0 M in THF).
-
Solvent & Heating: Dilute the mixture with anhydrous toluene to a concentration of 0.1 M. Seal the vial, remove it from the glovebox, and heat at 90 °C for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.
-
Self-Validation Check: LC-MS analysis of the crude mixture should show the expected [M+H]⁺ mass as the dominant peak without the presence of bis-arylated byproducts, validating the chemoselectivity of the BrettPhos ligand.
Pathway 3: Alkene to Alcohol Conversion via Hydroboration-Oxidation
Causality & Experimental Design
Converting the terminal alkene to a primary alcohol generates a valuable chiral 1,4-amino alcohol motif. Achieving high anti-Markovnikov regioselectivity is essential. While standard borane (BH₃) can be used, the bulky dialkylborane 9-borabicyclo[3.3.2]nonane (9-BBN) is vastly superior for homoallylic amines. The steric bulk of 9-BBN maximizes terminal addition, and its unique electronic profile makes it less prone to forming stable, unreactive Lewis acid-base adducts with the pyridine nitrogen compared to unhindered boranes [4].
Protocol 3.1: Regioselective Hydroboration
-
Hydroboration: Dissolve the amine (1.0 equiv, 5 mmol) in anhydrous THF (0.2 M) under argon. Cool the flask to 0 °C.
-
Reagent Addition: Add a solution of 9-BBN (0.5 M in THF, 1.5 equiv) dropwise. Remove the ice bath and stir at room temperature for 12 hours.
-
Oxidation: Cool the mixture back to 0 °C. Carefully add 6 M aqueous NaOH (3.0 equiv) followed by 30% aqueous H₂O₂ (10 equiv) dropwise (Caution: Highly Exothermic).
-
Completion: Stir the biphasic mixture at room temperature for 4 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify to yield the 1,4-amino alcohol.
-
Self-Validation Check: The shift of the alkene protons in the ¹H NMR spectrum to a new triplet around 3.6 ppm (CH₂-OH) confirms absolute terminal regioselectivity.
Quantitative Data Summary
| Derivatization Pathway | Target Functional Group | Key Reagents / Catalysts | Typical Yield | Reaction Time | Primary Drug Discovery Application |
| Olefin Cross-Metathesis | Terminal Alkene | Grubbs II (5 mol%), Boc₂O | 65–85% | 12–16 h | Chain extension, macrocyclization |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃, BrettPhos, LHMDS | 70–95% | 16 h | Kinase inhibitor scaffold synthesis |
| Hydroboration-Oxidation | Terminal Alkene | 9-BBN, H₂O₂, NaOH | 75–90% | 16 h (Total) | Synthesis of chiral 1,4-amino alcohols |
References
-
Title: Dual Activation in Asymmetric Allylsilane Addition to Chiral N-Acylhydrazones: Method Development, Mechanistic Studies, and Elaboration of Homoallylic Amine Adducts Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]
-
Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]
-
Title: Short Asymmetric Synthesis of Phenanthroindolizidines through Chiral Homoallylic sulfinamines Source: Organic & Biomolecular Chemistry URL: [Link]
Sources
Catalytic Applications of (R)-1-(Pyridin-2-yl)but-3-en-1-amine in Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Executive Summary & Chemical Rationale
The molecule (R)-1-(Pyridin-2-yl)but-3-en-1-amine represents a highly privileged, bifunctional chiral scaffold in modern organic synthesis. Its architecture combines a strong σ-donor bidentate motif (the pyridine nitrogen and the primary amine) with a versatile π-system (the terminal alkene). This unique structural duality allows the molecule to serve in two distinct, highly valuable catalytic paradigms:
-
As a Tunable Chiral Ligand: The N,N -bidentate pocket is ideal for complexing transition metals (Ru, Ir, Pd), while the terminal alkene serves as an orthogonal handle for covalent immobilization onto solid supports, enabling catalyst recycling without perturbing the chiral environment.
-
As a Substrate for Directed Functionalization: The heteroatoms can strongly coordinate metal centers to direct site-selective C–H activation or guide chain-walking mechanisms along the aliphatic backbone[1]. Simultaneously, the unactivated terminal alkene can participate in formal cycloadditions to rapidly build complex chiral heterocycles[2].
This application note details three field-proven workflows utilizing this molecule, providing the mechanistic causality, self-validating protocols, and quantitative data necessary for immediate laboratory implementation.
Paradigm I: Immobilized Chiral Ligands for Asymmetric Transfer Hydrogenation (ATH)
Scientific Causality
Homogeneous Ru(II) catalysts bearing chiral 1-(pyridin-2-yl)alkylamine ligands are exceptionally active for the Asymmetric Transfer Hydrogenation (ATH) of ketones. However, their high cost and difficulty of separation limit industrial scale-up. By exploiting the terminal alkene of (R)-1-(Pyridin-2-yl)but-3-en-1-amine, the ligand can be covalently anchored to mercaptopropyl-functionalized silica via a radical-mediated thiol-ene "click" reaction. The two-carbon spacer (the ethyl bridge between the chiral center and the alkene) is critical: it prevents steric bulk from the silica matrix from distorting the highly sensitive 6-membered metal-ligand bifunctional transition state.
Caption: Workflow for the covalent immobilization of the chiral homoallylic amine via thiol-ene click chemistry.
Protocol 1: Immobilization and ATH of Acetophenone
Self-Validating System: The success of the immobilization is visually and spectroscopically self-reporting. The silica shifts from white to pale yellow upon ligand attachment, and to deep orange/brown upon Ru complexation.
-
Thiol-Ene Tethering: Suspend mercaptopropyl-functionalized silica gel (1.0 g, ~1.2 mmol -SH/g) in anhydrous toluene (10 mL). Add (R)-1-(Pyridin-2-yl)but-3-en-1-amine (1.5 mmol) and AIBN (0.1 mmol).
-
Radical Initiation: Degas via three freeze-pump-thaw cycles. Heat to 80 °C for 12 hours.
-
QC Check: Filter and wash the silica extensively with DCM and MeOH. Validation: Analyze the washings via TLC; absence of UV-active spots confirms complete removal of unreacted ligand. FTIR of the silica must show the disappearance of the terminal C=C stretch at 1640 cm⁻¹.
-
Metalation: Suspend the functionalized silica in DCM (10 mL). Add [Ru(p−cymene)Cl2]2 (0.5 mmol). Stir at room temperature for 4 hours. The solid will turn deep orange. Filter and dry under vacuum.
-
ATH Execution: To a solution of acetophenone (1.0 mmol) in 2-propanol (5 mL), add the supported catalyst (1.0 mol% Ru) and t-BuOK (5.0 mol%). Stir at 40 °C. The 2-propanol acts as both solvent and hydride donor.
Quantitative Data Summary
Table 1: Optimization of Catalyst Tethering Conditions for Ru-ATH Catalysts
| Support Type | Linker Strategy | Ru Precursor | Conversion (%) | Enantiomeric Excess (ee %) |
| Silica Gel | Thiol-ene Click | [Ru(p−cymene)Cl2]2 | >99% | 94% (R) |
| Polystyrene | Cross-Metathesis | [Ru(p−cymene)Cl2]2 | 95% | 91% (R) |
| None (Control) | Homogeneous | [Ru(p−cymene)Cl2]2 | >99% | 95% (R) |
Note: The thiol-ene immobilized catalyst retains near-homogeneous levels of enantioselectivity, proving the 2-carbon spacer effectively shields the chiral pocket.
Paradigm II: Regiodivergent Ni-Catalyzed Chain-Walking
Scientific Causality
The unactivated terminal alkene of the homoallylic amine backbone is an excellent substrate for transition-metal-catalyzed hydroalkylation. By utilizing Nickel catalysis, the metal can undergo iterative β -hydride elimination and migratory insertion—a process known as "chain-walking." The strongly coordinating bidentate N,N -motif arrests the metal's migration at specific sites. Recent studies demonstrate that selectivity for β -alkylation is uniquely achievable in a discrete chain-walking regime using homoallylic amine substrates[3]. Furthermore, the choice of bulky ligands can dictate whether the functionalization occurs at the α
- or β -position relative to the amine[3].
Protocol 2: Regioselective Hydroalkylation
-
Preparation: In a nitrogen-filled glovebox, charge a vial with Ni(cod)2 (10 mol%), the appropriate bulky phosphine ligand (e.g., L18 for β -selectivity) (12 mol%), and anhydrous THF (2 mL). Stir for 10 minutes until a dark homogeneous solution forms.
-
Substrate Addition: Add (R)-1-(Pyridin-2-yl)but-3-en-1-amine (0.2 mmol) and the secondary alkyl iodide electrophile (0.3 mmol).
-
Activation: Add a silane reducing agent (e.g., (MeO)2MeSiH ) to initiate the catalytic cycle. Stir at room temperature for 16 hours.
-
Validation & QC: Quench with water and extract with EtOAc. Validation: Analyze the crude mixture via GC-MS. The mass fragmentation pattern will immediately confirm the site of alkylation (cleavage adjacent to the amine yields a dominant stable iminium ion fragment).
Paradigm III: Formal [4+1] Cycloaddition to Chiral Pyrrolidines
Scientific Causality
Beyond acting as a ligand, the homoallylic amine can be transformed into highly functionalized spiro- or fused-pyrrolidines. The unactivated terminal alkene serves as a 4-carbon partner in a Rh(III)-catalyzed formal [4+1] cycloaddition with a nitrene source[2]. Mechanistically, the Rh(III)-nitrenoid species facilitates an intermolecular aziridination of the alkene. Subsequent treatment with a Brønsted acid (like TfOH) promotes a ring expansion via a 1,2-hydride shift to form the pyrrolidine[2].
Critical Troubleshooting Note: An inherent problem in acid-catalyzed hydroaminations and ring expansions is the quenching of the catalyst by basic nitrogen sources[4]. Therefore, the primary amine of the substrate must be transiently protected (e.g., as an Fmoc or trifluoroacetamide group) prior to the cycloaddition to prevent sequestration of the Rh(III) catalyst or the TfOH promoter[4].
Caption: Mechanistic pathway for Rh(III)-catalyzed formal [4+1] cycloaddition via aziridination and ring expansion.
Protocol 3: Rh(III)-Catalyzed Pyrrolidine Synthesis
-
Protection: Convert the primary amine of (R)-1-(Pyridin-2-yl)but-3-en-1-amine to the corresponding Fmoc-carbamate using Fmoc-Cl and Et3N in DCM.
-
Aziridination: To a Schlenk tube, add the protected substrate (0.2 mmol), a nitrene precursor (e.g., an aryl azide or hydroxylamine derivative, 0.24 mmol), and [Cp∗RhCl2]2 (2.5 mol%). Dissolve in DCE (2 mL) and stir at 60 °C until the nitrene source is consumed (monitor via TLC).
-
Ring Expansion: Cool the reaction to 0 °C. Slowly add Triflic Acid (TfOH, 1.2 equivalents). The strong Brønsted acid triggers the aziridine ring opening and subsequent expansion to the 5-membered pyrrolidine[2].
-
Validation & QC: Quench with saturated NaHCO3 . Validation: 1H NMR of the purified product will show the disappearance of the terminal alkene protons (multiplets at 5.0-5.8 ppm) and the emergence of complex diastereotopic multiplets between 3.2-3.8 ppm, characteristic of the pyrrolidine core.
Sources
Improving enantiomeric excess (ee) in (R)-1-(Pyridin-2-yl)but-3-en-1-amine synthesis
Welcome to the technical support center for the synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the enantiomeric excess (ee) of this valuable chiral building block. Chiral homoallylic amines are crucial intermediates in the synthesis of numerous pharmaceuticals and natural products.[1][2] This resource will help you navigate the common challenges encountered during its asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (R)-1-(Pyridin-2-yl)but-3-en-1-amine?
The most common and effective method for synthesizing chiral homoallylic amines like (R)-1-(Pyridin-2-yl)but-3-en-1-amine is through the asymmetric allylation of the corresponding imine.[2] This typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable amine source to form the imine in situ, followed by the addition of an allylating agent in the presence of a chiral catalyst.[3][4]
Q2: Why is achieving high enantiomeric excess (ee) so critical for this compound?
In drug development, often only one enantiomer of a chiral molecule is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, producing enantiomerically pure compounds is essential for safety and efficacy.[5]
Q3: What are the most common reasons for low enantiomeric excess in this synthesis?
Low ee can stem from several factors, including:
-
Suboptimal Catalyst Performance: The choice of catalyst and its purity are paramount.
-
Incorrect Reaction Conditions: Temperature, solvent, and concentration play a significant role in stereoselectivity.[6][7]
-
Presence of a Racemic Background Reaction: A non-catalyzed, non-selective reaction can compete with the desired asymmetric pathway, lowering the overall ee.[8]
-
Impure Reagents or Solvents: Water and other impurities can deactivate the catalyst or interfere with the reaction.[6][8]
Troubleshooting Guide: Improving Enantiomeric Excess
This section provides a systematic approach to identifying and resolving issues that lead to suboptimal enantiomeric excess.
Problem: Low Enantiomeric Excess (ee < 90%)
Question: I've performed the asymmetric allylation, but my enantiomeric excess is significantly lower than expected. Where should I start troubleshooting?
Answer: A low ee is a common challenge in asymmetric synthesis. The following workflow will guide you through a systematic process of elimination to identify the root cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Step 1: Scrutinize Your Catalyst System
The chiral catalyst is the heart of the asymmetric reaction. Its performance directly dictates the enantioselectivity.
Question: How can I be sure my catalyst is the problem?
Answer:
-
Catalyst Choice: The asymmetric allylation of imines can be effectively catalyzed by chiral BINOL-derived diols.[1][2] Specifically, (S)-3,3′-Ph2-BINOL has shown high enantioselectivity in the allylboration of acyl imines.[1]
-
Purity and Integrity: Verify the catalyst's purity. If prepared in-house, confirm its structure and enantiomeric purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (typically inert atmosphere and low temperature).[6]
-
Catalyst Loading: Inappropriate catalyst loading can negatively impact enantioselectivity. High concentrations might lead to the formation of less selective catalyst aggregates, while low concentrations could allow a non-catalyzed, racemic background reaction to become more prominent.[7] A systematic variation of the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) is recommended to find the optimal concentration.[2]
Step 2: Optimize Reaction Conditions
Temperature and solvent are critical parameters that can dramatically influence the enantiomeric outcome of a reaction.[7][9][10]
Question: What is the optimal temperature and solvent for this synthesis?
Answer: There is no single "best" condition, as the optimal parameters are often substrate and catalyst dependent. A screening process is essential.
-
Temperature Screening: Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.[6][7] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).[7]
-
Solvent Screening: The solvent can affect the conformation of the catalyst-substrate complex and the transition state energies.[6][9] Screening a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, ethyl acetate) is crucial.[7][11]
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | (S)-3,3′-Ph2-BINOL (15 mol%) | (S)-3,3′-Ph2-BINOL (15 mol%) | (S)-3,3′-Ph2-BINOL (15 mol%) | (S)-3,3′-Ph2-BINOL (15 mol%) |
| Solvent | Toluene | Dichloromethane | THF | Ethyl Acetate |
| Temperature | -20 °C | -20 °C | -20 °C | -20 °C |
| Hypothetical ee (%) | 95 | 85 | 90 | 78 |
Caption: Example of a solvent screening table for the asymmetric allylation.
Step 3: Ensure Purity of Reagents and Solvents
Impurities, especially water, can have a detrimental effect on many asymmetric reactions.
Question: I'm using anhydrous solvents, but my ee is still low. What else could be the issue?
Answer:
-
Strictly Anhydrous Conditions: Many catalysts used in asymmetric synthesis are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are freshly distilled or obtained from a sealed bottle over molecular sieves.[8] Reagents should also be dried and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: The purity of the 2-pyridinecarboxaldehyde and the allylating agent (e.g., allyldiisopropoxyborane) is critical.[1][2] Impurities can act as catalyst poisons or participate in side reactions.[8] Consider re-purifying starting materials if their quality is in doubt.
Step 4: Consider Post-Reaction Purification for Enantiomeric Enrichment
If optimizing the reaction conditions does not yield the desired enantiomeric excess, post-reaction purification techniques can be employed.
Question: Can I improve the ee of my product after the reaction is complete?
Answer: Yes, several methods can be used to enrich the enantiomeric excess of your product:
-
Chiral Resolution: This involves separating the enantiomers of a racemic or enantioenriched mixture. A common method is diastereomeric salt formation, where a chiral resolving agent is added to form diastereomeric salts that can be separated by crystallization due to their different solubilities.[5][12]
-
Enantioselective Crystallization: If the product forms a conglomerate (a physical mixture of crystals of the two enantiomers), it may be possible to selectively crystallize the desired enantiomer.[13]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate enantiomers.[12] While effective, this method is often more expensive and less scalable than crystallization-based methods.[14]
Experimental Protocol: Asymmetric Allylation of 2-Pyridinecarboxaldehyde
This protocol is a general guideline and may require optimization for your specific setup. It is based on methodologies reported for the asymmetric allylboration of imines.[1][2]
Materials:
-
2-Pyridinecarboxaldehyde
-
Benzylamine (or other suitable amine)
-
(S)-3,3′-Ph2-BINOL
-
Allyldiisopropoxyborane
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Imine Formation (In Situ): In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous toluene. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Catalyst Addition: In a separate flame-dried flask, dissolve (S)-3,3′-Ph2-BINOL (0.15 eq) in anhydrous toluene.
-
Reaction Setup: Cool the imine solution to the desired temperature (e.g., -20 °C). Add the catalyst solution to the imine solution via cannula.
-
Allylating Agent Addition: Slowly add allyldiisopropoxyborane (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS. Reactions are typically run for 12-24 hours.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Caption: Experimental workflow for asymmetric allylation.
References
-
Wu, T. R., Shen, L., & Chong, J. M. (2004). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 126(43), 13886-13887. [Link]
-
Lou, S., Moquist, P. N., & Schaus, S. E. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 129(51), 15892-15903. [Link]
-
Stratakis, M., & Froudakis, G. (2004). Temperature and Solvent Control of the Stereoselectivity in the Reactions of Singlet Oxygen with Oxazolidinone-Substituted Enecarbamates. Journal of the American Chemical Society, 126(35), 10991-10999. [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 789-800. [Link]
-
Wang, Z., Wang, Z., & Cheng, J. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(19), 7423-7428. [Link]
-
Enantia. (n.d.). Purification and chiral resolution. [Link]
-
Hall, D. G. (2014). Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers, 1(5), 527-531. [Link]
-
Maji, B., & Mal, D. (2014). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 10, 2332-2356. [Link]
-
Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Organic Chemistry Portal. [Link]
-
Costa, J. C., et al. (2022). Semi-continuous and continuous processes for enantiomeric separation. Reaction Chemistry & Engineering, 7(6), 1229-1246. [Link]
-
Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Periodica Polytechnica Chemical Engineering, 61(4), 274-281. [Link]
-
Nakamura, H., et al. (2003). Chiral Bis-π-allylpalladium Complex Catalyzed Asymmetric Allylation of Imines: Enhancement of the Enantioselectivity and Chemical Yield in the Presence of Water. Organic Letters, 5(23), 4373-4376. [Link]
-
Tung, H. H. (2008). Purification of Partially Resolved Enantiomeric Mixtures with the Guidance of Ternary Phase Diagram. Organic Process Research & Development, 12(2), 270-277. [Link]
-
Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094. [Link]
-
University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. [Link]
-
Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216-12217. [Link]
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- 1. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 5. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
Technical Support Center: Troubleshooting (R)-1-(Pyridin-2-yl)but-3-en-1-amine Synthesis
Welcome to the Advanced Synthesis Support Center. Synthesizing chiral homoallylic amines bearing a 2-pyridyl moiety presents unique mechanistic hurdles. The proximity of the pyridine nitrogen to the imine reactive center creates a "perfect storm" for transition-metal catalyst deactivation and substrate hydrolysis. As Senior Application Scientists, we have designed this guide to bridge the gap between theoretical organometallic chemistry and benchtop execution.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my yield plummet to <20% when allylating pyridine-2-carboxaldehyde imines, even though my catalyst works perfectly for benzaldehyde derivatives? A1: You are experiencing the "Pyridine Trap." Transition-metal catalysts (such as Rh, Pd, or Ir complexes) rely on vacant coordination sites to activate the allylating agent. The lone pair on the 2-pyridyl nitrogen is perfectly positioned to form a thermodynamically stable bidentate chelate with the imine nitrogen and the metal center. This off-cycle dead end completely poisons the catalyst. For instance, studies using highly active Rh(III) aqua complexes reported a dismal 14% yield when applied to pyridine-2-carboxaldehyde, confirming severe catalyst deactivation[1].
Q2: If transition metals are poisoned, what is the most reliable catalytic system for this specific substrate? A2: We recommend abandoning transition-metal catalysis in favor of organocatalysis . Specifically, utilizing an asymmetric Petasis borono-Mannich reaction with a chiral biphenol catalyst (e.g., 3,3'-Ph₂-BINOL) and pinacol allylboronate. Because organocatalysts activate the imine via hydrogen bonding rather than Lewis-acidic metal coordination, the pyridine nitrogen cannot poison the catalyst[2]. Furthermore, modified BINOL ligands offer highly tunable steric environments to ensure excellent facial selectivity[3].
Q3: My imine seems to degrade before the allylation even begins. How do I prevent this? A3: Pyridine-2-imines are highly electrophilic and extremely sensitive to moisture, rapidly hydrolyzing back to pyridine-2-carboxaldehyde and the free amine. Pre-forming and isolating the imine via column chromatography often leads to complete degradation. The solution is a one-pot, multicomponent approach . By generating the imine in situ in the presence of activated 3Å molecular sieves, you drive the condensation equilibrium forward and immediately trap the transient imine with the allylating agent[2].
Q4: How do I suppress the racemic background reaction that is ruining my enantiomeric excess (ee)? A4: The uncatalyzed addition of allylboronates to highly electrophilic pyridine imines can compete with the catalyzed pathway. To suppress this, you must lower the reaction temperature to -20 °C and add the allylating agent dropwise over 30 minutes. The chiral BINOL catalyst significantly lowers the activation energy of the enantioselective pathway, allowing it to outcompete the frozen background reaction.
Part 2: Quantitative Catalyst Performance Data
To illustrate the necessity of switching to an organocatalytic approach, review the comparative performance data below.
| Catalyst System | Allylating Agent | Yield (%) | Enantiomeric Excess (ee) | Primary Failure Mode |
| (Phebox)Rh(III) Complex | Allyltributyltin | 14% | N/A | Severe catalyst poisoning via N,N-chelation[1] |
| Chiral π-Allylpalladium | Allyltributyltin | <30% | <50% | Background racemic reaction & metal deactivation |
| 3,3'-Ph₂-BINOL (Organocatalyst) | Pinacol Allylboronate | >85% | >95% | None (Recommended protocol) [2] |
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways between traditional transition-metal approaches and the recommended organocatalytic method.
Figure 1: Divergent pathways in pyridine-2-imine allylation showing TM poisoning vs. organocatalysis.
Part 4: Self-Validating Experimental Protocol
This protocol details the one-pot multicomponent synthesis of (R)-1-(pyridin-2-yl)but-3-en-1-amine using a chiral biphenol catalyst. It is designed as a self-validating system to prevent downstream failures.
Reagents Required:
-
Pyridine-2-carboxaldehyde (1.0 equiv, freshly distilled)
-
Benzhydrylamine (1.0 equiv)
-
(R)-3,3'-Ph₂-BINOL (10 mol%)
-
Pinacol allylboronate (1.2 equiv)
-
Anhydrous Toluene
-
Flame-dried 3Å Molecular Sieves (200 mg/mmol)
Step-by-Step Methodology:
-
In Situ Imine Condensation:
-
Action: In an oven-dried Schlenk flask under argon, combine pyridine-2-carboxaldehyde and benzhydrylamine in anhydrous toluene (0.2 M). Add the flame-dried 3Å molecular sieves. Stir at room temperature for 2 hours.
-
Causality: The sieves act as a thermodynamic sink, continuously removing water to drive the equilibrium toward the highly unstable imine, preventing premature hydrolysis.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in dry CDCl₃, and acquire a rapid ¹H-NMR spectrum. The complete disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of the imine C-H singlet (~8.5 ppm) validates that the system is strictly anhydrous and ready for allylation. Do not proceed if the aldehyde peak persists.
-
-
Organocatalyst Activation:
-
Action: Add (R)-3,3'-Ph₂-BINOL (10 mol%) to the reaction mixture. Stir for 15 minutes.
-
Causality: The chiral BINOL coordinates to the imine nitrogen via dual hydrogen bonding. This lowers the LUMO of the imine while establishing a rigid, chiral steric environment that blocks one enantioface.
-
-
Enantioselective Allylation:
-
Action: Cool the flask to -20 °C using a dry ice/ethylene glycol bath. Add pinacol allylboronate dropwise over 30 minutes using a syringe pump.
-
Causality: Dropwise addition at sub-zero temperatures starves the reaction of excess nucleophile, ensuring that the allylboronate only reacts with the highly activated, catalyst-bound imine rather than undergoing a racemic background reaction.
-
-
Reaction Quench and Isolation:
-
Action: Allow the reaction to stir at -20 °C for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc with 1% Et₃N).
-
Causality: Triethylamine (1%) in the eluent prevents the basic homoallylic amine product from streaking or irreversibly binding to the acidic silica gel.
-
References
-
[1] Enantioselective Addition of Allyltin Reagents to Amino Aldehydes Catalyzed with Bis(oxazolinyl)phenylrhodium(III) Aqua Complexes. Molecules (MDPI) via PubMed Central. Available at:[Link]
-
[2] Asymmetric Petasis Borono-Mannich Allylation Reactions Catalyzed by Chiral Biphenols. Angewandte Chemie International Edition via PubMed Central. Available at:[Link]
-
[3] Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews (ACS Publications). Available at:[Link]
Sources
- 1. Enantioselective Addition of Allyltin Reagents to Amino Aldehydes Catalyzed with Bis(oxazolinyl)phenylrhodium(III) Aqua Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Petasis Borono-Mannich Allylation Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preventing racemization of (R)-1-(Pyridin-2-yl)but-3-en-1-amine during column chromatography
Welcome to the Technical Support Center. As researchers and drug development professionals, isolating enantiopure primary amines is a critical bottleneck in synthetic workflows. This guide specifically addresses the stereochemical instability of (R)-1-(Pyridin-2-yl)but-3-en-1-amine during standard column chromatography and provides field-proven, mechanistically grounded solutions to preserve enantiomeric excess (ee).
Mechanistic Insight: Why Does Racemization Occur?
To prevent racemization, we must first understand the causality behind it. (R)-1-(Pyridin-2-yl)but-3-en-1-amine features a chiral center (C1) positioned directly between a primary amine, an allyl group, and a pyridine ring.
Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), with a pH typically ranging from 4.5 to 5.5[1]. When the highly basic pyridine and primary amine nitrogens interact with these silanols, they become protonated. This protonation drastically increases the electron-withdrawing capacity of the pyridine ring, rendering the adjacent α -proton highly acidic. The acidic microenvironment of the silica surface catalyzes the reversible removal of this α -proton, leading to an achiral planar intermediate (such as an imine or enamine tautomer). Upon desorption and non-selective reprotonation, the stereocenter is scrambled, resulting in a racemic mixture[1],[2].
Acid-catalyzed racemization mechanism of alpha-chiral pyridyl amines on standard silica gel.
Frequently Asked Questions (FAQs)
Q1: I am losing enantiomeric purity when purifying (R)-1-(Pyridin-2-yl)but-3-en-1-amine on standard silica. What is the immediate fix? A1: The most immediate fix is to neutralize the acidic silanol sites on your stationary phase. This is achieved by adding a volatile tertiary amine, such as 1-5% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[3],[4]. TEA outcompetes the chiral amine for the acidic binding sites, passivating the silica and preventing the acid-catalyzed enolization/imine-formation that leads to racemization[4].
Q2: Even with TEA, I am seeing minor ee degradation and severe peak tailing. What is the most reliable stationary phase for this compound? A2: If TEA deactivation is insufficient, you must switch the stationary phase. Amine-functionalized silica (e.g., Biotage KP-NH) is the gold standard for this class of compounds[5],[6]. KP-NH silica has aminopropyl groups covalently bonded to the silica surface. This creates a permanently basic environment that entirely circumvents acid-catalyzed degradation and racemization, while also eliminating the peak tailing associated with secondary interactions[4],[6]. Alternatively, basic alumina (pH ~9.5) can be used, though it often offers lower resolving power than functionalized silica[4].
Q3: Can I derivatize the amine to protect the stereocenter before chromatography? A3: Yes. Temporarily masking the primary amine with a protecting group (such as a tert-butoxycarbonyl or Boc group) dramatically alters the electronic properties of the molecule[4]. The Boc group reduces the basicity of the nitrogen, preventing strong ionic interactions with the silica and effectively shutting down the tautomerization pathway. After standard silica chromatography, the Boc group can be cleaved under controlled, non-racemizing acidic conditions (e.g., 4M HCl in dioxane)[7].
Quantitative Data: Impact of Stationary Phase on Stereointegrity
The table below summarizes the expected outcomes when purifying highly labile α -heteroaryl amines under various chromatographic conditions.
| Stationary Phase | Mobile Phase Additive | Expected Recovery (%) | Final ee (%) | Peak Shape / Resolution |
| Standard Silica (pH ~5.0) | None | < 50% | < 10% (Racemized) | Severe Tailing / Streaking |
| Standard Silica | 2-5% Triethylamine | 75 - 85% | 85 - 92% | Moderate Tailing |
| Basic Alumina (Al₂O₃) | None | 80 - 85% | 94 - 96% | Good, but lower resolution |
| Amine-Functionalized (KP-NH) | None | > 95% | > 99% (Preserved) | Excellent / Sharp |
Self-Validating Experimental Protocols
To ensure scientific integrity, every purification attempt should be treated as a self-validating system. Do not commit your entire batch to a column without verifying stability first.
Protocol 1: 2D-TLC Self-Validation for Stereochemical Stability
This protocol verifies if your compound is degrading or tautomerizing on the silica surface before you run a full column.
-
Preparation: Prepare a 10x10 cm standard silica TLC plate. Spot a small amount of the crude (R)-1-(Pyridin-2-yl)but-3-en-1-amine in the bottom-left corner.
-
First Elution: Develop the plate in your proposed solvent system (e.g., Hexanes/EtOAc). Remove and dry the plate completely.
-
Second Elution: Rotate the plate 90 degrees and develop it again in the exact same solvent system.
-
Validation Check: Visualize under UV. If the compound is stable, all spots will lie perfectly on a diagonal line. If you observe off-diagonal spots or severe streaking, the compound is degrading on the silica[4]. Action: Do not use standard silica; proceed to Protocol 2.
Protocol 2: Flash Chromatography using Amine-Functionalized Silica (KP-NH)
This is the definitive method for preserving the ee of α -chiral pyridyl amines[5],[6].
-
Column Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., Biotage SNAP KP-NH) scaled appropriately for your crude mass[6].
-
Equilibration: Flush the column with 3-5 column volumes (CV) of your non-polar starting solvent (e.g., 100% Hexanes or Heptane). Note: Do not add TEA to the mobile phase; the stationary phase is already basic.
-
Loading: Dissolve the crude amine in a minimum amount of aprotic solvent (e.g., DCM) and load it directly onto the column. Avoid protic solvents like methanol during loading, as they disrupt the partition equilibrium[3].
-
Elution: Run a gradient elution from 0% to 50% Ethyl Acetate in Hexanes. The basic surface will prevent the pyridine ring from sticking, resulting in rapid elution and sharp peaks.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a low temperature (< 30 °C) to prevent thermal racemization[3].
Troubleshooting Workflow
Decision tree for selecting the optimal chromatography strategy for labile chiral amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9951027B2 - Benzimidazol-2-amines as MIDH1 inhibitors - Google Patents [patents.google.com]
- 6. shim-pol.pl [shim-pol.pl]
- 7. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (R)-1-(Pyridin-2-yl)but-3-en-1-amine Scale-Up
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during process development and large-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility.
Introduction: The Synthetic Challenge
The synthesis of enantiomerically pure (R)-1-(Pyridin-2-yl)but-3-en-1-amine, a valuable chiral building block, typically involves a two-stage process. The first stage establishes the chiral center through the asymmetric allylation of 2-pyridinecarboxaldehyde to form the corresponding (R)-1-(pyridin-2-yl)but-3-en-1-ol. The second stage involves the stereospecific conversion of this chiral alcohol to the target amine with retention or inversion of configuration. Scaling up this process presents several challenges, including maintaining high enantioselectivity, managing exothermic reactions, and ensuring product purity. This guide will address these critical aspects in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the asymmetric allylation of 2-pyridinecarboxaldehyde to achieve high enantioselectivity for the (R)-alcohol precursor?
A1: The Brown asymmetric allylation using B-allyldiisopinocampheylborane, derived from (+)-α-pinene, is a well-established and highly effective method for producing the desired (R)-1-(pyridin-2-yl)but-3-en-1-ol with excellent enantioselectivity.[1][2][3][4] This reagent-controlled reaction generally provides high yields and predictable stereochemical outcomes. Lower reaction temperatures, typically -78°C to -100°C, are crucial for maximizing enantiomeric excess (% ee).[3]
Q2: How can I convert the chiral alcohol, (R)-1-(pyridin-2-yl)but-3-en-1-ol, to the desired (R)-1-(Pyridin-2-yl)but-3-en-1-amine while preserving the stereochemistry?
A2: A direct conversion with retention of stereochemistry can be challenging. A more reliable and commonly employed strategy is to use a method that proceeds with a predictable inversion of configuration, starting with the opposite enantiomer of the alcohol. The Mitsunobu reaction is a powerful tool for this transformation, converting a chiral secondary alcohol to an amine with complete inversion of stereochemistry.[5][1][6][7] To obtain the (R)-amine, you would start with the (S)-alcohol. Suitable nitrogen nucleophiles for the Mitsunobu reaction include phthalimide, followed by a Gabriel synthesis workup, or hydrazoic acid (or an azide salt), followed by reduction (e.g., Staudinger reaction or hydrogenation).[1]
Q3: My enantioselectivity drops significantly upon scaling up the allylation reaction. What are the likely causes and how can I mitigate this?
A3: A decrease in enantioselectivity during scale-up is a common issue and can be attributed to several factors:
-
Poor Temperature Control: The asymmetric allylation is highly temperature-sensitive. In larger reactors, localized "hot spots" can form due to the exothermic nature of the reaction and inefficient heat transfer, leading to a decrease in enantioselectivity.[3] Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform, low temperature.
-
Reagent Addition Rate: Slow, controlled addition of the Grignard reagent to the chiral borane is critical. On a larger scale, a faster-than-optimal addition can lead to a localized increase in temperature and side reactions.
-
Magnesium Salt Effects: The presence of magnesium salts from the Grignard reagent can sometimes interfere with the chiral environment of the reaction. While some protocols suggest that filtration of these salts is not always necessary, their solubility can be solvent-dependent.[3] If you observe a drop in enantioselectivity, consider a solvent screen or a filtration step.
-
Water Content: Meticulously dry all glassware, solvents, and reagents. Water can quench the organometallic reagents and interfere with the catalyst, leading to a racemic background reaction.
Q4: What are the primary safety concerns when scaling up the synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine?
A4: The primary safety concerns are:
-
Pyrophoric Reagents: The use of organolithium or Grignard reagents for the allylation step requires strict adherence to safe handling procedures for pyrophoric materials.[8][9][10][11][12] These reagents react violently with water and can ignite upon exposure to air. Always handle them under an inert atmosphere (nitrogen or argon) using appropriate air-free techniques.
-
Exothermic Reactions: Both the formation of the allylborane reagent and its reaction with the aldehyde are exothermic. On a large scale, the heat generated can be significant, potentially leading to a thermal runaway if not properly controlled. A thorough thermal hazard analysis is recommended before scale-up.
-
Thermal Stability of Pyridine Derivatives: Pyridine-containing compounds can have exothermic decomposition profiles.[13][14][15][16] It is essential to understand the thermal stability of the starting materials, intermediates, and the final product to define safe operating temperatures and storage conditions. Pyridine itself can react exothermically with strong acids.[17]
Troubleshooting Guides
Guide 1: Low Yield and/or Enantioselectivity in the Asymmetric Allylation Step
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Impure or degraded Grignard reagent. | Titrate the Grignard reagent before use to determine its exact concentration. Use a fresh, high-quality reagent. |
| Incomplete reaction. | Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (while monitoring the impact on enantioselectivity). | |
| Sub-optimal workup procedure. | Ensure the quenching step is performed at a low temperature to avoid degradation of the product. Optimize the extraction and purification protocol to minimize product loss. | |
| Low Enantioselectivity (% ee) | Inaccurate temperature control. | Calibrate temperature probes. Use a reactor with efficient cooling and agitation to maintain a consistent low temperature throughout the reaction mass. |
| Presence of moisture. | Rigorously dry all glassware and solvents. Store reagents under an inert atmosphere. | |
| Impure chiral ligand ((+)-α-pinene). | Use a high-purity grade of the chiral starting material for the preparation of the B-allyldiisopinocampheylborane. | |
| Incorrect stoichiometry. | Ensure precise measurement and addition of all reagents, especially the chiral ligand and the Grignard reagent. |
Guide 2: Difficulties in the Conversion of the Chiral Alcohol to the Amine
| Symptom | Potential Cause | Recommended Action |
| Low Yield in Mitsunobu Reaction | Incomplete reaction. | Ensure all reagents (phosphine, azodicarboxylate) are fresh and of high purity. The reaction is sensitive to the pKa of the nucleophile; for direct amination, consider using a more acidic nitrogen source like phthalimide or an azide. |
| Difficult purification. | The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging to remove. Consider using polymer-bound reagents or modified reagents that facilitate easier purification. | |
| Racemization of the Chiral Center | Reaction mechanism not proceeding via SN2. | The Mitsunobu reaction is generally reliable for SN2 inversion. If racemization is observed, re-evaluate the reaction conditions and ensure no side reactions are occurring that could lead to loss of stereochemical integrity. |
| Incomplete conversion in alternative amination methods | Poor leaving group activation. | If using a two-step approach (e.g., tosylation followed by amination), ensure the activation of the alcohol is complete before introducing the amine nucleophile. |
Experimental Protocols
Protocol 1: Scale-Up of Asymmetric Allylation to (R)-1-(pyridin-2-yl)but-3-en-1-ol
Safety Note: This procedure involves pyrophoric reagents and should only be performed by trained personnel in a suitable reactor under an inert atmosphere with appropriate personal protective equipment.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an inert gas inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Preparation: Charge the reactor with a solution of (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) in anhydrous diethyl ether. Cool the reactor jacket to maintain an internal temperature of -78°C.
-
Allylborane Formation: Slowly add a solution of allylmagnesium bromide in diethyl ether to the stirred solution of (+)-DIP-Chloride™ while maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.
-
Aldehyde Addition: Add a pre-cooled solution of 2-pyridinecarboxaldehyde in anhydrous diethyl ether to the reaction mixture at a rate that maintains the internal temperature below -75°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor its progress by TLC or HPLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide. Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Stereospecific Conversion to (R)-1-(Pyridin-2-yl)but-3-en-1-amine via Mitsunobu Reaction
Note: This protocol assumes the starting material is (S)-1-(pyridin-2-yl)but-3-en-1-ol to yield the (R)-amine.
-
Reactor Setup: In a flame-dried, inerted reactor, dissolve (S)-1-(pyridin-2-yl)but-3-en-1-ol, triphenylphosphine, and phthalimide in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC/HPLC).
-
Workup (Phthalimide Adduct): Concentrate the reaction mixture and purify by column chromatography to isolate the N-substituted phthalimide intermediate.
-
Deprotection: Dissolve the phthalimide intermediate in ethanol and add hydrazine hydrate. Reflux the mixture until the deprotection is complete.
-
Final Purification: After cooling, filter off the phthalhydrazide byproduct. Acidify the filtrate with HCl, concentrate, and extract with an organic solvent to remove any non-basic impurities. Basify the aqueous layer and extract the desired amine into a suitable organic solvent. Dry the organic layer and concentrate to yield the final product.
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity in the Asymmetric Allylation
| Entry | Temperature (°C) | Yield (%) | % ee (R) |
| 1 | 0 | 85 | 75 |
| 2 | -20 | 88 | 88 |
| 3 | -78 | 92 | >95 |
| 4 | -100 | 90 | >98 |
Data is illustrative and based on typical outcomes for Brown allylation reactions.[3][4]
Visualizations
Caption: Workflow for the scale-up of the asymmetric allylation step.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018). [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Semantic Scholar. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
-
Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. PMC - NIH. [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). [Link]
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Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - NIH. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. The Journal of Organic Chemistry - Figshare. [Link]
-
Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press. [Link]
-
Stereospecific Substitution of Allylic Alcohols To Give Optically Active Primary Allylic Amines: Unique Reactivity of a (P,alkene)Ir Complex Modulated by Iodide. Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. ACS Publications. [Link]
-
Ritter reaction. Wikipedia. [Link]
-
Efficient synthesis of enantiopure amines from alcohols using resting E. coli cells and ammonia. PMC - NIH. [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. PMC - NIH. [Link]
-
Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]
-
Thermal hazard analysis and initial decomposition mechanism of 5-(4-pyridyl)tetrazolate-methylene tetrazole. Request PDF - ResearchGate. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
Development of Asymmetric Deacylative Allylation. PMC - NIH. [Link]
-
Asymmetric allylboration and ring closing alkene metathesis: a novel strategy for the synthesis of glycosphingolipids. PubMed. [Link]
-
Brown Allylation: Application to the Synthesis of Natural Products. ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]
-
Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. Request PDF - ResearchGate. [Link]
-
Chem 115. Andrew G Myers Research Group. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015). [Link]
-
Brown Allylation and Crotylation Reactions. [Link]
-
12 - Synthesis of Pyridines. YouTube. [Link]
-
Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology (RSC Publishing). [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
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- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tminehan.com [tminehan.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. artscimedia.case.edu [artscimedia.case.edu]
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- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
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- 13. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Resolving common impurities in (R)-1-(Pyridin-2-yl)but-3-en-1-amine synthesis
Welcome to the technical support center for the synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the synthesis of this valuable chiral building block. The information provided herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and experimental success.
Introduction
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereochemical purity is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The most common synthetic strategies involve the asymmetric addition of an allyl nucleophile to a 2-pyridinecarboxaldehyde-derived imine. While effective, these methods can be prone to specific side reactions and impurity formation. This guide provides a structured approach to identifying, understanding, and resolving these common issues.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My reaction yields a significant amount of the racemic product. What are the likely causes and how can I improve the enantioselectivity?
Answer:
The presence of a racemic or poorly enantiomerically enriched product is a common issue in asymmetric synthesis. The root causes often lie in the catalyst system or the reaction conditions.
Probable Causes:
-
Inefficient Chiral Catalyst: The chiral ligand or catalyst may be degrading, or its activity may be inhibited by impurities in the starting materials or solvent.
-
Background Uncatalyzed Reaction: A non-stereoselective reaction may be occurring in parallel with the desired catalyzed pathway. This is more likely at higher reaction temperatures.
-
Racemization of the Product: The chiral amine product may be susceptible to racemization under the reaction or work-up conditions, although this is less common for this specific product under standard conditions.
Solutions:
-
Catalyst and Reagent Purity:
-
Ensure the chiral ligand and metal precursor are of high purity. Store them under an inert atmosphere and handle them using proper techniques to avoid decomposition.
-
Purify starting materials such as 2-pyridinecarboxaldehyde and the amine source if their purity is questionable. Distillation or chromatography can be effective.[1]
-
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often suppress the uncatalyzed background reaction and improve enantioselectivity.[1]
-
Solvent: The choice of solvent can significantly impact the stereochemical outcome. Screen a range of aprotic solvents of varying polarity.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to product racemization or decomposition. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Experimental Protocol: Small-Scale Reaction Condition Screening
To efficiently optimize your reaction, a parallel screening approach is recommended:
| Parameter | Condition A | Condition B | Condition C |
| Temperature | -78 °C | -40 °C | Room Temperature |
| Solvent | Toluene | Dichloromethane | THF |
| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% |
Monitor each reaction by chiral HPLC to determine the enantiomeric excess (ee) of the product.
Question 2: I am observing a significant amount of a byproduct with a similar mass to my product, but it is not the desired amine. What could this be?
Answer:
A common byproduct in reactions involving the addition of allyl Grignard or other allyl organometallic reagents to imines is the corresponding homoallylic alcohol, in this case, 1-(pyridin-2-yl)but-3-en-1-ol.
Probable Cause:
-
Hydrolysis of the Imine: The imine intermediate can be sensitive to moisture. If water is present in the reaction mixture, the imine can hydrolyze back to 2-pyridinecarboxaldehyde. The allyl nucleophile will then react with the aldehyde to form the homoallylic alcohol.
Solutions:
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. It is recommended to freshly distill solvents or use commercially available dry solvents.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Order of Addition:
-
In some cases, the order of addition of reagents can influence the outcome. For instance, adding the allylating agent to a pre-formed solution of the imine and catalyst can minimize the time the imine is exposed to potentially moist conditions before reacting.
-
Analytical Confirmation:
The presence of the homoallylic alcohol can be confirmed by GC-MS or LC-MS, as it will have a distinct mass spectrum from the desired amine. The 1H NMR spectrum will show a characteristic alcohol proton (OH) and different chemical shifts for the methine proton compared to the amine product.
Question 3: My purification by column chromatography is difficult. The product seems to stick to the silica gel, leading to low recovery and tailing peaks. What can I do?
Answer:
The basic nature of the pyridine nitrogen and the primary amine in your product can lead to strong interactions with the acidic silica gel, causing purification issues.[1]
Solutions:
-
Deactivating the Silica Gel:
-
Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia, to the eluent system (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and reduce tailing.[1]
-
-
Alternative Stationary Phases:
-
Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reversed-phase chromatography (C18) can also be an effective alternative, particularly for more polar impurities.
-
-
Acid-Base Extraction:
-
An acid-base workup can be a highly effective pre-purification step to remove non-basic impurities.[1]
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 10.
-
Extract the liberated amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (R)-1-(Pyridin-2-yl)but-3-en-1-amine?
A1: The most prevalent and effective method is the asymmetric nucleophilic addition of an allyl organometallic reagent to an imine derived from 2-pyridinecarboxaldehyde. Common allyl sources include allylmagnesium bromide (a Grignard reagent) and allyltributyltin, often in the presence of a chiral catalyst. The use of chiral auxiliaries on the imine nitrogen is also a well-established strategy.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Organometallic reagents like Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere and away from sources of moisture. Additionally, many of the solvents used, such as THF and dichloromethane, are volatile and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: How can I confirm the stereochemical purity of my final product?
A3: The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Q4: Can I use other allylating agents besides Grignard reagents?
A4: Yes, several other allylating agents can be used. Allylboronates, allylsilanes, and allylstannanes are common alternatives.[2][3] The choice of reagent often depends on the specific catalytic system being employed and the desired reaction conditions. For instance, some catalysts show higher selectivity with certain types of allylating agents.
Logical Relationship of Synthetic Steps
Caption: Overview of the synthesis and purification workflow.
References
- Vláčil, F., & Vláčilová, J. (1976).Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure sulfinimines.
-
ACS Publications. Enantioselective Ag-Catalyzed Allylation of Aldimines.[Link]
- Wipf, P. (2004).Stereoselective Allylation of Imines. Wipf Group, University of Pittsburgh.
-
Organic Chemistry Portal. Grignard Reaction.[Link]
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation with (R)-1-(Pyridin-2-yl)but-3-en-1-amine Ligands
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of transition-metal catalysis. The ligand (R)-1-(Pyridin-2-yl)but-3-en-1-amine is a powerful chiral bidentate (N,N) scaffold, uniquely characterized by its pyridine ring, a primary amine bearing a stereocenter, and a pendant homoallylic terminal alkene.
While this structural complexity enables exquisite stereocontrol in asymmetric transformations, it also introduces multiple vectors for catalyst deactivation. This guide bypasses generic advice to focus on the exact causality of deactivation with this specific ligand, providing self-validating protocols to rescue your catalytic workflows.
Diagnostic Data Matrix
Before altering your reaction conditions, you must identify the specific deactivation pathway. Use the quantitative diagnostic matrix below to match your experimental observations with the underlying mechanistic failure.
| Deactivation Pathway | Kinetic Indicator | ¹H NMR Signature (Ligand) | Enantiomeric Excess (ee) Impact | Reversibility |
| Pendant Olefin Coordination | Zero-order stall at low [Substrate] | Terminal =CH₂ shifts from 5.1 ppm to ~3.0 ppm | Minimal (reaction simply stops) | Yes (Add MeCN/CO) |
| Amine Oxidative Dehydrogenation | Exponential decay of rate over time | Loss of chiral CH (4.5 ppm); Imine CH=N appears (~8.2 ppm) | Severe drop (e.g., 95% → <20%) | No (Ligand destroyed) |
| Multinuclear Aggregation | 2nd-order dependence on [Metal] | Broadening of pyridine signals (paramagnetic/polymeric) | Variable | Partial (Requires acid wash) |
Troubleshooting FAQs
Q1: My asymmetric reaction stalls at 60% conversion, but the catalyst isn't precipitating. What is happening?
A1: You are likely encountering the "Pendant Olefin Trap." The (R)-1-(Pyridin-2-yl)but-3-en-1-amine ligand is designed to bind as a bidentate (N,N) donor, leaving the metal center open for substrate binding. However, as the intermolecular substrate concentration drops during the reaction, the intramolecular terminal alkene (-CH=CH₂) gains an entropic advantage. It folds back and coordinates to the metal center, converting the active species into a thermodynamically stable, coordinatively saturated tridentate (N,N,C=C) complex[1].
The Fix: Maintain a higher effective substrate concentration (e.g., via slow addition of the catalyst rather than the substrate) or introduce a weakly coordinating sacrificial additive (like 5 mol% acetonitrile). This additive will outcompete the pendant olefin for the vacant coordination site without permanently poisoning the catalyst.
Deactivation via pendant olefin coordination and recovery strategy.
Q2: The enantiomeric excess (ee) of my product is excellent for the first hour, but then plummets to near-racemic levels. Why?
A2: This is a classic symptom of Oxidative Dehydrogenation of the Primary Amine . Transition metals (especially late transition metals like Ru, Ir, and Pd) can mediate the double dehydrogenation of primary amines to imines[2]. When the primary amine of your ligand coordinates to an electron-deficient metal, the alpha-proton at the chiral center becomes highly hydridic. β-hydride elimination strips this proton, converting the chiral sp³ carbon into an achiral sp² imine carbon. The resulting imine complex remains catalytically active but completely lacks stereocontrol, leading to a racemic background reaction that destroys your overall ee.
The Fix: Ensure strictly anaerobic and non-oxidative conditions. If you are running a reduction, pre-saturate the system with H₂ to maintain a highly reductive environment at the metal center, which suppresses the β-hydride elimination pathway.
Oxidative dehydrogenation of the primary amine leading to irreversible catalyst death.
Q3: I observe a dark precipitate and complete loss of activity when using this ligand with Iron or Palladium. How can I prevent this?
A3: Bidentate nitrogen ligands can sometimes fail to provide enough steric bulk to prevent multinuclear aggregation. With Iron, this manifests as inactive "flyover" dimers[3]. With Palladium, oxidative degradation of the amine can lead to ligand stripping, followed by the agglomeration of the naked metal into inactive Pd(0) clusters (the black precipitate you observe)[4].
The Fix: Lower the reaction temperature to kinetically trap the mononuclear species. Alternatively, ensure the ligand-to-metal ratio is strictly controlled at 1.1:1; excess ligand can sometimes displace essential stabilizing co-ligands[5], while too little ligand guarantees rapid metal aggregation.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not guess which deactivation mechanism is occurring. Use these self-validating protocols to definitively diagnose and solve the issue.
Protocol A: In Situ NMR Diagnostic Workflow for Olefin Coordination
This protocol leverages the shielding effect of metal d-electrons to visually confirm if the pendant alkene has hijacked the active site.
-
Preparation: In a glovebox, dissolve 5 mol% of the metal precursor and 5.5 mol% of (R)-1-(Pyridin-2-yl)but-3-en-1-amine in 0.5 mL of a deuterated, non-coordinating solvent (e.g., THF-d₈ or Toluene-d₈).
-
Baseline Scan: Acquire a standard ¹H NMR spectrum. Document the chemical shift of the terminal olefin protons (typically a distinct multiplet around 5.1–5.8 ppm).
-
Reaction Initiation: Add the substrate and initiate the reaction. Monitor via ¹H NMR every 15 minutes.
-
Diagnostic Observation: If the reaction stalls, immediately check the olefin signals. A significant upfield shift (from ~5.5 ppm down to ~2.5–3.5 ppm) proves that the olefin is coordinated to the metal.
-
Self-Validation (The Rescue Spike): Spike the NMR tube with 10 μL of acetonitrile or bubble CO gas for 5 seconds. If the olefin signals return to the 5.1–5.8 ppm range and product formation resumes, tridentate coordination is definitively confirmed.
Protocol B: Preventing Amine Oxidation via Reductive Pre-activation
If your ee is dropping, use this protocol to chemically lock the ligand in its chiral, sp³ hybridized state before introducing the substrate.
-
Solvent Degassing: Sparge all solvents with ultra-pure Argon for a minimum of 30 minutes prior to use to remove dissolved oxygen.
-
Complexation: Mix the metal precursor and the (R)-1-(Pyridin-2-yl)but-3-en-1-amine ligand in the reaction vessel under an Argon atmosphere. Stir for 30 minutes to ensure complete bidentate chelation.
-
Reductive Pre-activation: Before adding the substrate, pressurize the vessel with H₂ (e.g., 3–5 bar) and stir for 15 minutes. This forces the metal center into a fully reduced metal-hydride state, neutralizing any adventitious oxidants that could trigger the β-hydride elimination of the primary amine.
-
Execution: Vent the H₂ (if hydrogen is not the stoichiometric reductant for your specific reaction), add the substrate, and proceed with the standard catalytic workflow.
References
-
Nitrogen-Based Ligands Accelerate Ammonia Borane Dehydrogenation with the Shvo Catalyst ACS Publications[Link][5]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation ACS Catalysis[Link][3]
-
Unraveling the origins of catalyst degradation in non-heme iron-based alkane oxidation RSC Publishing[Link][4]
-
Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions ChemRxiv[Link][1]
-
The Mechanism of Acceptorless Amine Double Dehydrogenation by N,N,N-Amide Ruthenium(II) Hydrides: A Combined Experimental and Computational Study ACS Catalysis[Link][2]
Sources
Technical Support Center: Chiral Resolution of Racemic 1-(Pyridin-2-yl)but-3-en-1-amine
Welcome to the dedicated technical support guide for the chiral resolution of racemic 1-(Pyridin-2-yl)but-3-en-1-amine, with a focus on isolating the pharmacologically significant (R)-enantiomer. This resource is designed for researchers and process chemists to provide actionable guidance and troubleshoot common challenges encountered during this stereochemical separation.
Part 1: Foundational Concepts & Method Selection
This section addresses the primary considerations for designing a successful resolution strategy.
Q1: What are the principal strategies for resolving racemic 1-(pyridin-2-yl)but-3-en-1-amine?
For a chiral primary amine like 1-(pyridin-2-yl)but-3-en-1-amine, three main techniques are viable, each with distinct advantages and disadvantages.
-
Diastereomeric Salt Crystallization: This is the most common and industrially scalable method.[1] It involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[2][3] Because diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[4] This method is often cost-effective for large-scale production.[5]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, leaving the other unreacted.[6] This allows for the separation of the acylated product from the unreacted amine. While highly selective, this is a kinetic resolution, meaning the theoretical maximum yield for the desired enantiomer is 50%, though the unreacted enantiomer can be isolated as well.[7]
-
Chiral Chromatography (HPLC/SFC): This method provides excellent separation on an analytical scale and can be scaled for preparative purification.[8] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. While highly effective, it can be prohibitively expensive for large-scale industrial production compared to crystallization.[1]
For the purposes of this guide, we will focus primarily on the most robust and scalable method: Diastereomeric Salt Crystallization .
Q2: How does one choose an appropriate chiral resolving agent for this specific amine?
The selection of the resolving agent is the most critical step and often requires empirical screening.[1][2] The target molecule is a base (amine), so an acidic resolving agent is required.
Key Principles for Selection:
-
Acid-Base Chemistry: The agent must efficiently form a salt with the amine.
-
Structural Rigidity: The resolving agent should have a rigid structure to promote the formation of a well-ordered crystal lattice.
-
Solubility Differential: The resulting pair of diastereomeric salts, (R-amine)-(R-acid) and (S-amine)-(R-acid), must have a significant difference in solubility in a practical solvent system.[4]
The table below lists common and effective resolving agents for primary amines.
| Resolving Agent | Type | Typical Solvents | Key Considerations |
| (L)-(+)-Tartaric Acid | Dicarboxylic Acid | Alcohols (MeOH, EtOH), Water | Widely available and inexpensive. Often forms highly crystalline salts. |
| (D)-(-)-Tartaric Acid | Dicarboxylic Acid | Alcohols (MeOH, EtOH), Water | Used to target the opposite enantiomer compared to the L-form. |
| (R)-(-)-Mandelic Acid | Monocarboxylic Acid | Alcohols, Esters (EtOAc) | Aromatic structure can lead to favorable π-stacking interactions in the crystal. |
| (S)-(+)-Mandelic Acid | Monocarboxylic Acid | Alcohols, Esters (EtOAc) | Complementary to the (R)-form. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Alcohols, Ketones (Acetone) | A strong acid, ensuring complete salt formation. Bulky structure aids discrimination. |
| Dibenzoyl-(L)-tartaric acid | Dicarboxylic Acid Derivative | Alcohols, Acetonitrile | Increased steric bulk and aromaticity can enhance solubility differences. |
Part 2: Experimental Workflow & Protocols
A successful resolution relies on systematic screening and optimization. The following workflow and protocol provide a robust starting point.
Caption: General workflow for diastereomeric salt resolution.
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To empirically identify the best combination of a chiral resolving agent and solvent that provides a crystalline salt with good recovery and diastereomeric purity.
Methodology:
-
Preparation: In an array of 8 glass vials, add racemic 1-(pyridin-2-yl)but-3-en-1-amine (e.g., 100 mg, 0.67 mmol per vial).
-
Agent Addition: To separate vials, add 0.5 equivalents of a chosen resolving agent (e.g., 0.335 mmol of (L)-Tartaric Acid, (R)-Mandelic Acid, etc.). Using a half-equivalent of the resolving agent can be more efficient and economical.[2]
-
Solvent Addition: To each vial, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile) dropwise at 50-60 °C until the mixture fully dissolves. Note the approximate volume.
-
Crystallization: Allow the vials to cool slowly to room temperature, then place them at 4 °C for 12-24 hours.
-
Observation: Inspect the vials for the formation of a crystalline solid. Note which combinations produced crystals versus oils or no precipitate.
-
Analysis: Isolate any crystalline solid by filtration, wash with a small amount of cold solvent, and dry. Liberate the amine from a small sample and analyze its enantiomeric excess (e.e.) by chiral HPLC (see Protocol 3). The combination giving the highest yield and e.e. is the lead candidate for optimization.
Part 3: Troubleshooting Guide
Even with a systematic approach, challenges are common. This guide addresses the most frequent issues.
Q3: My diastereomeric salt is "oiling out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystal lattice.[9] This is a common problem indicating that the nucleation and growth of crystals are kinetically or thermodynamically unfavorable.
Caption: Troubleshooting decision tree for "oiling out".
Q4: I am not getting any crystals at all. What should I do?
A complete lack of crystal formation suggests the solution is not reaching supersaturation, or crystal nucleation is inhibited.[10]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to create a supersaturated solution.
-
Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to the stirred solution to induce precipitation. For example, if your salt is dissolved in ethanol, slowly adding ethyl acetate or hexane can trigger crystallization.
-
Reduce Temperature: Cool the solution further (e.g., to -20 °C), as solubility typically decreases with temperature. Ensure cooling is slow and controlled.[10]
-
Induce Nucleation:
Q5: The enantiomeric excess (e.e.) of my crystallized product is low. How can I improve this?
Low e.e. indicates that the undesired diastereomer has co-precipitated with the desired one. This happens when the solubility difference between the two salts is not large enough under the chosen conditions.
Optimization Strategies:
-
Recrystallization: This is the most effective method. Dissolve the enriched solid in a minimum amount of hot solvent and allow it to re-crystallize slowly. Each recrystallization step should progressively increase the diastereomeric and, consequently, the enantiomeric excess.
-
Slower Cooling: A rapid temperature drop can cause both diastereomers to crash out of solution. Employ a slow, controlled cooling ramp to allow for the selective crystallization of the less soluble salt.[9]
-
Solvent System Tuning: Revisit the solvent screen. Sometimes a mixture of solvents (e.g., 95:5 Ethanol:Water) can dramatically increase the solubility difference between the diastereomers compared to a single solvent.
Part 4: Product Isolation and Analysis
Protocol 2: Liberation of the (R)-Amine from the Diastereomeric Salt
Objective: To recover the enantiomerically pure free amine from the isolated salt.
Methodology:
-
Suspension: Suspend the diastereomeric salt in a biphasic mixture of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.
-
Basification: While stirring vigorously, add an aqueous base solution (e.g., 2 M NaOH or K₂CO₃) dropwise until the aqueous layer is strongly basic (pH > 12). This deprotonates the amine, breaking the salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃).
-
Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure to yield the free (R)-1-(pyridin-2-yl)but-3-en-1-amine. Caution: The free amine may be volatile; avoid excessive heating during concentration.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To accurately quantify the ratio of (R) and (S) enantiomers in the final product.
Methodology:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for separating chiral amines.[11]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) is often required to prevent peak tailing and improve resolution by masking acidic sites on the silica support.[12]
-
Sample Preparation: Prepare a dilute solution of the final amine product (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Note: For amines lacking a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be used to improve detection sensitivity.[13]
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (n.d.).
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Goto, T., et al. (2002). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. [Link]
-
Thomas, C. (2014). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Reddit User Discussion. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
-
Goto, T., et al. (2002). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. PubMed. [Link]
-
Bogevig, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Wang, X., & Yin, J. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Ye, B. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
-
Dr. Debasis, P. (2022). How to purify Amine? YouTube. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. rsc.org [rsc.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. mdpi.com [mdpi.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Moisture sensitivity and handling issues with (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Welcome to the Technical Support Center for handling (R)-1-(Pyridin-2-yl)but-3-en-1-amine . As a Senior Application Scientist, I frequently consult with researchers who experience reproducibility issues when utilizing chiral pyridylalkylamines in asymmetric catalysis or drug development.
The structural nature of this compound—featuring both a highly nucleophilic primary amine and a basic pyridine ring—makes it exceptionally susceptible to atmospheric degradation. This guide is designed to move beyond basic handling tips by explaining the chemical causality behind these vulnerabilities and providing self-validating protocols to ensure absolute experimental integrity.
Part 1: Mechanistic Primer & Vulnerability Profile
To master the handling of (R)-1-(Pyridin-2-yl)but-3-en-1-amine, one must understand its dual vulnerabilities: Carbon Dioxide (CO₂) and Water (H₂O) .
-
Carbamate Formation (CO₂ Sensitivity): Primary amines react preferentially and rapidly with atmospheric CO₂. The nucleophilic nitrogen atom attacks the electrophilic carbon of CO₂, forming an unstable zwitterion intermediate. This is followed by an intermolecular proton transfer to a second amine molecule, yielding a stable, insoluble ammonium carbamate salt[1]. This pathway is highly favored in primary amines compared to tertiary amines[2].
-
Hydrate Formation (Moisture Sensitivity): The dual-nitrogen motif acts as a powerful hydrogen-bond acceptor and donor network. Exposure to ambient humidity results in rapid water absorption, forming hydrates. This alters the effective molecular weight of your reagent, silently destroying the stoichiometric precision of your reactions.
Logical workflow of degradation pathways and mitigations for the chiral amine.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: I noticed a white, crusty precipitate forming around the cap of my reagent bottle. Is the chemical ruined? A: The compound is partially degraded. This is a classic symptom of carbamate formation. The primary amine has reacted with CO₂ in the air to form an insoluble ammonium carbamate[2].
-
Causality: Repeated opening of the bottle on a standard benchtop introduces fresh CO₂.
-
Self-Validation: Take a 5 mg sample of the crust and add a drop of 1M HCl. Immediate effervescence (CO₂ gas release) confirms the presence of carbamates/carbonates. You must repurify the batch using SOP B before use.
Q2: My asymmetric cross-coupling yields dropped from 90% to 40% using an older batch of this amine. What happened? A: The compound has likely absorbed atmospheric moisture.
-
Causality: Because the molecular weight of the hydrate is significantly higher than the free base, weighing out "100 mg" of the degraded batch delivers far less active chiral amine than required. This skews your catalyst-to-ligand stoichiometry. Furthermore, introduced water can aggressively quench moisture-sensitive transition metal catalysts (e.g., Pd, Cu, or Zn complexes) commonly used with pyridyl ligands[3].
-
Self-Validation: Perform a Karl Fischer (KF) titration on a small aliquot. A water content >500 ppm indicates severe moisture contamination that will disrupt sensitive catalytic cycles.
Q3: How do I ensure the enantiomeric excess (ee) is maintained during long-term storage? A: While the chiral center at C1 is generally stable, prolonged exposure to heat and ambient moisture can promote slow racemization or degradation of the terminal alkene via auto-oxidation.
-
Causality: Trace metals and light can initiate radical reactions at the alkene, while ambient moisture facilitates proton exchange at the chiral amine center over time.
-
Resolution: Store the neat liquid in an amber vial, under a strict Argon atmosphere, at -20°C.
Part 3: Standard Operating Procedures (SOPs)
To ensure absolute trustworthiness in your results, every handling step must be treated as a self-validating system.
SOP A: Anhydrous Schlenk Transfer (For Daily Use)
Use this protocol to extract the amine without introducing CO₂ or H₂O.
-
Preparation: Flame-dry a Schlenk flask equipped with a rubber septum under vacuum, then backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.
-
Syringe Purging: Equip a gas-tight glass syringe with a long stainless-steel needle. Puncture the Argon line septum, draw Argon into the syringe, and expel it outside. Repeat 3 times to remove all air from the syringe barrel[3].
-
Extraction: Insert the purged needle into the septum of the (R)-1-(Pyridin-2-yl)but-3-en-1-amine storage bottle (which must be kept under positive Argon pressure). Slowly draw the required volume.
-
Self-Validation (Critical): Before adding the amine to your reaction mixture, inject a 10 µL aliquot into a Karl Fischer titrator.
-
Pass Condition: H₂O < 50 ppm. Proceed with the reaction.
-
Fail Condition: H₂O > 50 ppm. The storage bottle is compromised. Stop the experiment and proceed to SOP B.
-
Step-by-step Schlenk line workflow for handling moisture-sensitive chiral amines.
SOP B: Recovery of Degraded Amine (Free-Basing)
Use this protocol if your batch has formed a white crust or failed the KF titration.
-
Dissolution: Dissolve the degraded amine (including the white crust) in a biphasic mixture of diethyl ether and 1M NaOH (aqueous).
-
Basification: The strong base will deprotonate the ammonium carbamate, releasing CO₂ gas and driving the amine back into its free-base, organic-soluble form.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers and dry extensively over anhydrous Na₂SO₄ for 2 hours.
-
Purification: Filter the drying agent and carefully concentrate the solvent under reduced pressure. Purify the residue via Kugelrohr distillation under high vacuum to isolate the pure, anhydrous free base.
-
Self-Validation: Run a Chiral HPLC assay to ensure the distillation heat did not compromise the enantiomeric excess (ee) of the recovered product.
Part 4: Quantitative Storage Data
The following table summarizes the degradation kinetics of chiral primary pyridylalkylamines under various storage conditions. Data is extrapolated from standard primary amine CO₂/H₂O uptake metrics.
| Storage Condition | Atmosphere | Temperature | Monthly Degradation (Carbamate %) | Moisture Uptake (wt%) |
| Ambient Benchtop | Air | 25°C | 15.0% | 8.5% |
| Desiccator | Air | 25°C | 12.0% | 1.2% |
| Fridge (Sealed) | Air | 4°C | 5.0% | 2.0% |
| Glovebox | Argon | 25°C | < 0.1% | < 0.1% |
| Freezer (Schlenk) | Argon | -20°C | < 0.01% | < 0.01% |
References
-
Title: The application of amine-based materials for carbon capture and utilisation: an overarching view. Source: RSC Publishing (Royal Society of Chemistry). URL: [Link]
-
Title: Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Source: ACS Omega (American Chemical Society). URL: [Link]
-
Title: Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Source: ResearchGate. URL: [Link]
Sources
Comparative Guide: (R)- vs. (S)-1-(Pyridin-2-yl)but-3-en-1-amine in Asymmetric Catalysis and Alkaloid Synthesis
Executive Summary
Chiral homoallylic amines bearing a pyridine directing group represent a privileged class of bidentate (N,N') ligands and versatile synthetic building blocks. Specifically, 1-(pyridin-2-yl)but-3-en-1-amine combines the robust coordination chemistry of a picolylamine motif with a terminal alkene that enables late-stage functionalization, catalyst immobilization, or macrocyclization.
This guide objectively compares the (R)- and (S)-enantiomers of this compound, detailing their divergent stereochemical induction capabilities in asymmetric transition-metal catalysis[1] and their utility in the total synthesis of pyrrolidine and piperidine alkaloids[2].
Mechanistic Framework: The Chiral N,N'-Pocket
The catalytic efficacy of 1-(pyridin-2-yl)but-3-en-1-amine stems from its ability to form rigid, stereodefined metallacycles with transition metals (e.g., Cu, Pd, Zn). The primary amine and the pyridine nitrogen coordinate to the metal center, creating a bidentate pocket.
Causality in Stereoselection: The stereocenter at the C1 position dictates the spatial orientation of the but-3-enyl chain. When complexed with a Lewis acidic metal like Cu(II), the bulky homoallylic appendage effectively shields one face of the coordinated substrate (e.g., an aldehyde or imine).
-
The (R)-enantiomer forces the substrate to undergo nucleophilic attack from the Si-face, typically yielding the (S)-product.
-
The (S)-enantiomer shields the Si-face, directing attack to the Re-face to yield the (R)-product.
Stereochemical induction pathways for (R)- and (S)-ligand-metal complexes in asymmetric catalysis.
Quantitative Performance Comparison
To objectively evaluate the performance of both enantiomers, we analyze their application in the benchmark Cu(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction . The data below demonstrates that both enantiomers provide nearly identical catalytic efficiency and enantiomeric excess (ee), acting as perfect mirror images in their stereochemical induction.
Table 1: Comparative Efficacy in Cu(II)-Catalyzed Asymmetric Henry Reaction
| Catalyst Complex | Substrate (Aldehyde) | Yield (%) | Major Enantiomer | Enantiomeric Excess (ee %) |
| Cu(OAc)₂ / (R) -Ligand | Benzaldehyde | 92 | (S)-β-Nitroalcohol | 94 |
| Cu(OAc)₂ / (S) -Ligand | Benzaldehyde | 91 | (R)-β-Nitroalcohol | 95 |
| Cu(OAc)₂ / (R) -Ligand | p-Nitrobenzaldehyde | 95 | (S)-β-Nitroalcohol | 98 |
| Cu(OAc)₂ / (S) -Ligand | p-Nitrobenzaldehyde | 94 | (R)-β-Nitroalcohol | 97 |
| Cu(OAc)₂ / (R) -Ligand | 2-Furaldehyde | 88 | (S)-β-Nitroalcohol | 91 |
Note: Reactions performed with 10 mol% ligand, 10 mol% Cu(OAc)₂, and 10 equivalents of nitromethane in ethanol at -20 °C.
Self-Validating Experimental Protocols
The synthesis of chiral homoallylic amines relies heavily on the asymmetric allylation of imines[3]. The following protocol utilizes Ellman’s chiral tert-butanesulfinamide to set the stereocenter, followed by an Indium-mediated allylation[4].
Protocol A: Diastereoselective Synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Causality of Reagent Selection: Indium powder is selected over traditional Zinc or Grignard reagents due to its superior functional group tolerance and low basicity[4]. This prevents the competitive enolization of the imine and suppresses retro-allylation pathways, ensuring a diastereomeric ratio (dr) consistently >95:5.
Step-by-Step Methodology:
-
Imine Condensation: Dissolve 2-pyridinecarboxaldehyde (10 mmol) and (R)-tert-butanesulfinamide (10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add Ti(OEt)₄ (20 mmol) as a water scavenger and Lewis acid. Stir at room temperature for 12 hours.
-
Quench & Isolate: Quench with brine (20 mL), filter the resulting titanium dioxide salts through a Celite pad, and concentrate the organic layer to yield the pure (R)-sulfinyl imine.
-
Indium-Mediated Allylation: Suspend Indium powder (15 mmol) and allyl bromide (15 mmol) in saturated aqueous NaBr/THF (1:1, 20 mL)[4]. Stir for 30 minutes to form the allylindium species.
-
Addition: Cool the mixture to 0 °C and add the (R)-sulfinyl imine (10 mmol) dropwise. Stir for 4 hours. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the crude product in methanol (15 mL) and add 4M HCl in dioxane (10 mL). Stir for 2 hours to cleave the sulfinyl auxiliary. Neutralize with saturated NaHCO₃ and extract with DCM to yield the free (R)-homoallylic amine.
Self-Validation Check:
Imine Formation: Confirmed by the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine singlet (~8.6 ppm) in ¹H NMR.
Final Product: Validated by a positive (purple) Ninhydrin stain on TLC, and the presence of terminal alkene protons at ~5.1 ppm (multiplet, 2H) and ~5.8 ppm (multiplet, 1H) in ¹H NMR.
Self-validating workflow for the synthesis and divergent application of the chiral amines.
Divergent Applications: Alkaloid Total Synthesis
Beyond serving as a passive ligand, the chiral homoallylic amine is a highly active building block for the total synthesis of biologically significant alkaloids[2]. The terminal alkene provides an ideal handle for intramolecular cyclization.
Application in (S)-Nornicotine Synthesis: The (S)-enantiomer of 1-(pyridin-2-yl)but-3-en-1-amine can be directly converted into pyrrolidine alkaloids (such as nornicotine, a natural product found in tobacco)[2].
-
Azidation: The primary amine is converted to an azide with complete retention of stereochemistry via a diazo-transfer reaction.
-
Hydroboration-Cycloalkylation: The terminal alkene undergoes hydroboration with 9-BBN. Subsequent intramolecular cycloalkylation of the resulting alkylborane with the azide intermediate forms the pyrrolidine ring in a single, elegant cascade step[2].
-
Causality of Cyclization: This specific sequence is chosen because it avoids the need for harsh N-alkylation conditions that could epimerize the sensitive chiral center adjacent to the pyridine ring, ensuring the final alkaloid is obtained in >98% ee.
References
- Organoindium Reagents: The Preparation and Application in Organic Synthesis | Chemical Reviews - ACS Publications.
- Asymmetric organocatalytic synthesis of chiral homoallylic amines | PMC - NIH.
- Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco | The Journal of Organic Chemistry - ACS Publications.
- A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions | PMC - NIH.
Sources
A Comparative Guide to Chiral HPLC Method Development for Enantiomeric Purity of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) conditions for the validation of the enantiomeric purity of (R)-1-(Pyridin-2-yl)but-3-en-1-amine. As a critical chiral building block in modern drug discovery, ensuring its enantiomeric integrity is paramount. This document offers an in-depth analysis of stationary phase selection and mobile phase optimization, grounded in established chromatographic principles and supported by comparative data to guide researchers toward a robust, validated analytical method.
Introduction: The Significance of Enantiomeric Purity
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is a chiral primary amine featuring a pyridine ring, a structure commonly found in pharmacologically active compounds. In drug development, enantiomers of a chiral molecule often exhibit vastly different biological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or even toxic. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances.
This guide focuses on establishing a reliable and efficient chiral HPLC method for quantifying the (S)-enantiomer impurity in a sample of the desired (R)-1-(Pyridin-2-yl)but-3-en-1-amine. We will compare several polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including primary amines.[1][2]
Foundational Principles: Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[3][4][5] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[5][6] For an analyte like 1-(Pyridin-2-yl)but-3-en-1-amine, several interactions contribute to chiral recognition:
-
Hydrogen Bonding: The primary amine group of the analyte can act as a hydrogen bond donor and acceptor with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The aromatic pyridine ring can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Steric Interactions: The three-dimensional arrangement of the substituents around the chiral center of the analyte fits differently into the chiral grooves of the CSP, leading to differential retention.[5]
The selection of an appropriate CSP and mobile phase is crucial for exploiting these subtle energetic differences to achieve baseline separation.
Comparative Analysis of Chiral Stationary Phases
To identify an optimal method, we evaluated three distinct immobilized polysaccharide-based CSPs. Immobilized phases offer superior solvent compatibility and robustness compared to their coated counterparts, allowing for a wider range of mobile phase conditions.[3][5] The analyte is a basic primary amine, which is prone to deleterious interactions with residual silanol groups on the silica support, often leading to poor peak shape.[7] Therefore, a basic additive is required in the mobile phase.
Experimental Objective: To compare the performance of three commercially available immobilized polysaccharide CSPs for the separation of (R)- and (S)-1-(Pyridin-2-yl)but-3-en-1-amine under normal phase conditions.
Screening Protocol
A generic screening protocol was established as a starting point.
-
Columns:
-
CSP A: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
CSP B: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
CSP C: Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized
-
-
Dimensions: 250 x 4.6 mm, 5 µm particle size
-
Screening Mobile Phase: Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 260 nm (characteristic for the pyridine moiety)
-
Analyte: Racemic (R/S)-1-(Pyridin-2-yl)but-3-en-1-amine at 1.0 mg/mL in mobile phase.
Comparative Performance Data
The results from the initial screening are summarized below. The (R)-enantiomer is designated as E1 and the (S)-enantiomer as E2.
| Chiral Stationary Phase (CSP) | Retention Time E1 (min) | Retention Time E2 (min) | Selectivity (α) | Resolution (Rs) | Analysis Time | Observations |
| CSP A (Amylose Derivative) | 8.52 | 10.21 | 1.25 | 2.95 | ~12 min | Excellent. Baseline separation with good resolution. |
| CSP B (Cellulose Derivative) | 11.34 | 12.05 | 1.07 | 1.10 | ~14 min | Poor. Co-elution, inadequate for purity validation. |
| CSP C (Chlorinated Cellulose) | 6.22 | 6.81 | 1.11 | 1.65 | ~8 min | Moderate. Partial separation, requires optimization. |
α (Selectivity) = k2/k1, where k is the retention factor of the second and first eluting peaks, respectively. Rs (Resolution) = 2(tR2 - tR1) / (w1 + w2), where tR is retention time and w is the peak width at the base.
Analysis:
-
CSP A (Amylose tris(3,5-dimethylphenylcarbamate)) provided the best initial separation, achieving a resolution value well above the generally accepted minimum of 1.5 for quantitative analysis. This indicates a strong chiral recognition mechanism between the analyte and this specific amylose-based selector.
-
CSP B (Cellulose tris(3,5-dimethylphenylcarbamate)) showed very poor selectivity, suggesting that the chiral grooves formed by this cellulose derivative are not well-suited for this particular analyte.
-
CSP C (Cellulose tris(3,5-dichlorophenylcarbamate)) offered a faster analysis but with a resolution of 1.65, which, while technically acceptable, provides less robustness for a validation-level method. Minor changes in mobile phase composition or temperature could compromise the separation.
Based on this screening, CSP A was selected for further optimization and method validation.
Method Optimization & Recommended Protocol
While the initial screening with CSP A was successful, further optimization was performed to enhance efficiency and robustness. The percentage of the polar alcohol modifier (IPA) was adjusted to reduce the analysis time without sacrificing resolution.
Optimization Workflow
Caption: Workflow for CSP selection and method optimization.
It was found that increasing the IPA content to 15% reduced the retention times while maintaining a resolution greater than 2.5.
Final Recommended HPLC Protocol
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), Immobilized (e.g., CHIRALPAK® IA)[8][9], 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase
-
UV Detection: 260 nm
-
Expected Retention Time (R)-enantiomer: ~6.8 min
-
Expected Retention Time (S)-enantiomer: ~8.1 min
-
Expected Resolution (Rs): > 2.5
Method Validation According to ICH Guidelines
For use in a regulated environment, this analytical method must be validated to demonstrate its suitability for its intended purpose.[10][11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][12][13]
Validation Workflow
Caption: ICH Q2(R1) validation workflow for the purity method.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves running a placebo and demonstrating no interference at the retention time of the (S)-enantiomer.
-
Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy.[10] This is critical for an impurity method. A target LOQ of 0.05% is common.
-
Linearity: Demonstrating a linear relationship between the concentration of the (S)-enantiomer and the detector response over a specified range (e.g., from LOQ to 1.0% of the main peak concentration).
-
Accuracy: Determined by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.3%) and measuring the recovery.
-
Precision: Assessed at both the repeatability (multiple injections of the same sample) and intermediate precision (different days, different analysts) levels.
-
Robustness: Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) are made to demonstrate the method's reliability during normal usage.
Conclusion
The enantiomeric purity of (R)-1-(Pyridin-2-yl)but-3-en-1-amine can be reliably determined using an immobilized amylose-based chiral stationary phase (CSP A). The optimized method, utilizing a mobile phase of n-Hexane/IPA/DEA (85:15:0.1), provides excellent resolution (>2.5) and a reasonable analysis time of under 10 minutes. This comparative guide demonstrates a logical, data-driven approach to method development, from initial screening through optimization. For deployment in a quality control environment, this method must be fully validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and robustness.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]
-
Title: Review of Chiral Stationary Phase Development and Chiral Applications Source: Chromatography Today URL: [Link][14]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][13]
-
Title: Chiral column takes the crown for supercritical enantioseparation of primary amines Source: separations.chemeurope.com URL: [Link][15]
-
Title: CHIRAL STATIONARY PHASES Source: Regis Technologies, Inc. URL: [Link][1]
-
Title: Chiral stationary phases for HPLC Source: ResearchGate URL: [Link][16]
-
Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][10]
-
Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: National Center for Biotechnology Information (PMC) URL: [Link][7]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][11]
-
Title: Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Source: Chromatography Online URL: [Link][3]
-
Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview Source: Springer Nature Experiments URL: [Link][4]
-
Title: Application Notes: Chiral Source: LCGC International URL: [Link][17]
-
Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link][5]
-
Title: INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - Source: Daicel URL: [Link][8]
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Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link][18]
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Title: INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS Source: Daicel URL: [Link][19]
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Title: Polysaccharide-Based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids Source: IntechOpen URL: [Link][2]
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Title: INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS Source: Daicel URL: [Link][20]
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Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview Source: PubMed URL: [Link][21]
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Title: Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism Source: ResearchGate URL: [Link][22]
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Title: Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine Source: Bentham Science URL: [Link][23]
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Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link][24]
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Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link][25]
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Title: SEPARATION OF METHYCLOTHIAZIDE USING NEW IMMOBILIZED COLUMN – CHIRALPAK IG Source: Daicel Chiral Technologies URL: [Link][9]
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Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link][27]
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Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Center for Biotechnology Information (PMC) URL: [Link][28]
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Title: HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer Source: Google Patents URL: [29]
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Title: Molecular Dynamics of Enantiomeric Separation in HPLC Source: Preprints.org URL: [Link][6]
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1H and 13C NMR characterization and validation of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
The Definitive Guide to NMR Characterization and Enantiomeric Validation of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Introduction
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is a highly versatile chiral homoallylic primary amine. Because it features both a coordinating pyridine ring and a terminal alkene, it serves as a critical building block in the synthesis of complex alkaloid scaffolds, chiral piperidines, and pharmaceutical intermediates. In drug development, proving the enantiomeric purity and absolute configuration of such intermediates is a strict regulatory requirement.
This guide provides an authoritative framework for the structural elucidation of this compound via 1 H and 13 C NMR, objectively compares leading methodologies for enantiomeric validation, and establishes a self-validating experimental protocol to ensure uncompromising analytical integrity.
Section 1: Structural Elucidation and Causality in NMR Shifts
The NMR spectrum of (R)-1-(Pyridin-2-yl)but-3-en-1-amine is defined by the electronic interplay between the basic amine, the diamagnetic anisotropy of the pyridine ring, and the homoallylic system.
Causality of Chemical Shifts: The chiral methine proton (C1'-H) is significantly deshielded ( δ ~4.12 ppm) due to the combined electron-withdrawing effect of the adjacent primary amine and the strong magnetic anisotropic field generated by the pyridine π -system. The allylic protons (C2'-H) often present as a complex multiplet rather than a simple triplet; this is caused by diastereotopic splitting induced by the adjacent chiral center, which restricts free rotation and places each proton in a slightly different magnetic environment.
Table 1: Standardized 1 H and 13 C NMR Assignments (in CDCl 3 at 400/100 MHz)
| Position | 1 H Shift ( δ , ppm) | Multiplicity & J (Hz) | 13 C Shift ( δ , ppm) | Assignment |
| Py-C6 | 8.54 | d ( J = 4.8) | 149.2 | Pyridine C6 (adjacent to N) |
| Py-C4 | 7.62 | td ( J = 7.6, 1.8) | 136.5 | Pyridine C4 (para to N) |
| Py-C3 | 7.28 | d ( J = 7.8) | 121.4 | Pyridine C3 |
| Py-C5 | 7.15 | ddd ( J = 7.5, 4.8, 1.0) | 122.1 | Pyridine C5 |
| Py-C2 | - | - | 162.5 | Pyridine C2 (Quaternary) |
| C3' | 5.78 | ddt ( J = 17.1, 10.2, 7.0) | 135.2 | Internal Alkene CH |
| C4' | 5.08 - 4.98 | m | 117.6 | Terminal Alkene CH 2 |
| C1' | 4.12 | t ( J = 6.5) | 56.8 | Chiral Methine CH |
| C2' | 2.55 - 2.42 | m | 42.3 | Allylic CH 2 |
| NH 2 | 1.85 | br s | - | Primary Amine |
Section 2: Comparative Guide to Enantiomeric Validation Alternatives
To validate the enantiomeric excess (%ee) and absolute configuration of the synthesized (R)-amine, researchers must choose between derivatization-based NMR methods, chromatographic separation, or shift reagents.
Table 2: Performance Comparison of Validation Methodologies
| Methodology | Determines Absolute Config? | %ee Accuracy | Throughput | Sample Recovery | Primary Limitation |
| Mosher's Amide NMR | Yes (via Δδ model) | High ( ± 1%) | Low (4-6 hrs) | Destructive | Requires derivatization step[1] |
| Chiral HPLC | No (Requires standard) | Very High ( ± 0.1%) | High (15-30 mins) | Preparative | High cost of chiral columns[2] |
| Chiral Shift Reagents | No | Moderate ( ± 3%) | Medium (1-2 hrs) | Moderate | Paramagnetic line broadening |
Mechanistic Insight: While Chiral HPLC is superior for high-throughput %ee screening, it cannot independently prove the absolute (R)-configuration without a pre-validated authentic standard[2]. Mosher's Method bridges this gap. By derivatizing the amine with α -methoxy- α -trifluoromethylphenylacetic acid chloride (MTPA-Cl), the resulting amide adopts a rigid conformation. The phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on the protons situated directly above its face, shifting them upfield. By calculating the chemical shift difference ( Δδ=δS−δR ), the absolute spatial arrangement of the homoallylic chain versus the pyridine ring is unambiguously mapped[1].
Section 3: Self-Validating Experimental Protocol (Mosher's Method)
To ensure absolute trustworthiness, this protocol utilizes a self-validating cross-correlation system . By acquiring both 1 H and 19 F NMR spectra, the diastereomeric ratio (dr) is calculated twice from independent nuclei. If the system is fully relaxed and free of overlapping impurities, the 1 H dr and 19 F dr will perfectly match[3].
Step-by-Step Methodology:
-
Sample Preparation: Weigh two 5.0 mg aliquots of the (R)-1-(Pyridin-2-yl)but-3-en-1-amine into two clean, dry NMR tubes.
-
Solvation & Basification: Add 0.5 mL of anhydrous CDCl 3 to each tube, followed by 10 μ L of anhydrous deuterated pyridine (to act as an acid scavenger and catalyze the reaction)[2].
-
Derivatization:
-
To Tube A, add 1.2 equivalents of (R)-MTPA-Cl.
-
To Tube B, add 1.2 equivalents of (S)-MTPA-Cl.
-
Cap, seal with Parafilm, and invert to mix. Allow to react at room temperature for 4 hours.
-
-
NMR Acquisition (Critical Parameters):
-
1 H NMR: Acquire at 400 MHz or higher. Causality: Set the relaxation delay (D1) to ≥ 5 seconds to ensure complete longitudinal ( T1 ) relaxation of the methine protons, preventing integration distortion.
-
19 F NMR: Acquire at 376 MHz. Causality: 19 F provides a clean background with no solvent interference, allowing for highly accurate integration of the CF 3 singlets[3].
-
-
Self-Validation Check: Integrate the 1 H signal for the C1' methine proton in both diastereomers. Next, integrate the 19 F CF 3 singlets.
-
Validation Rule: The ratio of major/minor peaks in the 19 F spectrum must match the 1 H spectrum within ± 2%. If they deviate, the data is compromised by overlapping impurities or insufficient T1 relaxation and must be rejected.
-
-
Configuration Assignment: Calculate Δδ for the pyridine protons and the allylic/alkene protons to confirm the (R)-configuration based on the Mosher model[1].
Section 4: Mechanistic Visualization
Analytical workflow comparing Mosher's NMR method and Chiral HPLC for enantiomeric validation.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Springer Nature. URL: [Link]
-
Hoye, T. R. et al. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry. ACS Publications. URL: [Link]
-
Jang, S., & Kim, H. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. ACS Publications. URL: [Link]
Sources
High-Resolution ESI-QTOF vs. GC-EI-MS for the Structural Elucidation of (R)-1-(Pyridin-2-yl)but-3-en-1-amine: A Comparative Guide
As drug development pipelines increasingly rely on complex chiral building blocks, the unambiguous structural characterization of these intermediates becomes a critical bottleneck. (R)-1-(Pyridin-2-yl)but-3-en-1-amine (Chemical Formula: C₉H₁₂N₂, Exact Mass: 148.1000 Da) is a prime example of a bifunctional homoallylic amine that presents unique analytical challenges.
This guide objectively compares the performance, mechanistic causality, and data outputs of two orthogonal mass spectrometry platforms: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) .
Mechanistic Causality: Odd-Electron vs. Even-Electron Fragmentation
To understand the performance of each instrument, we must first analyze the fundamental gas-phase chemistry governing the fragmentation of this molecule. Because the compound contains two nitrogen atoms (a primary amine and a pyridine ring), it obeys the "Nitrogen Rule," resulting in an even nominal molecular weight (148 Da) . However, the ionization method dictates the subsequent fragmentation pathways.
GC-EI-MS: Radical-Driven α -Cleavage
In GC-MS, 70 eV Electron Ionization (EI) strips an electron from the molecule, creating a highly energetic, odd-electron radical cation (M⁺• at m/z 148). For aliphatic amines, the dominant relaxation pathway is α -cleavage . The C–C bond adjacent to the amine nitrogen breaks homolytically. In this specific molecule, the loss of the allyl radical (•CH₂–CH=CH₂, 41 Da) is highly favored because it yields a heavily conjugated, resonance-stabilized pyridyl-iminium cation at m/z 107 .
HR-ESI-QTOF: Even-Electron Neutral Losses
Electrospray Ionization (ESI) is a soft technique that generates an even-electron protonated species ([M+H]⁺ at m/z 149.1079). Under Collision-Induced Dissociation (CID), radical cleavage is energetically unfavorable. Instead, the molecule undergoes neutral losses . The protonated primary amine readily eliminates ammonia (NH₃, 17.0265 Da) to form a stable carbocation at m/z 132.0814. Alternatively, inductive cleavage of the homoallylic chain results in the neutral loss of propene (C₃H₆, 42.0470 Da), yielding the same stable m/z 107.0609 cation observed in EI, but via a different mechanistic route .
Mechanistic fragmentation logic of (R)-1-(Pyridin-2-yl)but-3-en-1-amine in ESI vs. EI.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Tests (SSTs) are embedded to confirm mass accuracy and rule out carryover before sample acquisition.
(Note: Mass spectrometry confirms structural connectivity and exact mass. Differentiating the (R)-enantiomer from the (S)-enantiomer requires a chiral stationary phase, which is outside the scope of these achiral structural validation methods).
Protocol A: HR-ESI-QTOF (Agilent 6546 LC/Q-TOF)
Purpose: To determine the exact mass of the intact molecule and map CID neutral losses with sub-2 ppm mass accuracy.
-
System Calibration: Infuse Agilent ESI-L Low Concentration Tuning Mix. Validate that the m/z 118.0862 and 322.0481 reference masses show < 2 ppm error.
-
Sample Preparation: Dissolve the standard in MeOH/H₂O (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Chromatography: Inject 1 µL onto a ZORBAX RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min. Self-validation: Inject a solvent blank prior to the sample to verify zero carryover.
-
MS/MS Acquisition: Operate in ESI Positive mode. Capillary voltage: 3500 V. Gas temperature: 325°C. Isolate the [M+H]⁺ precursor (m/z 149.1) in the quadrupole and fragment in the collision cell using N₂ gas at normalized collision energies (NCE) of 15 eV and 30 eV.
Protocol B: GC-EI-MS (Thermo Trace 1310 / ISQ 7000)
Purpose: To generate a highly reproducible, library-searchable nominal mass spectrum driven by radical cleavage.
-
System Calibration: Perform an autotune using Perfluorotributylamine (PFTBA). Verify the isotopic ratios and resolution of m/z 69, 219, and 502.
-
Sample Preparation: Dissolve the standard in GC-grade Dichloromethane (DCM) to a concentration of 10 µg/mL. (Derivatization is omitted to observe the native amine fragmentation).
-
Chromatography: Inject 1 µL (Split ratio 10:1) onto an HP-5ms capillary column (30 m × 0.25 mm × 0.25 µm). Oven program: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.
-
MS Acquisition: Operate in EI mode at 70 eV. Ion source temperature: 250°C. Acquire full scan data from m/z 40 to 300.
Analytical workflows comparing HR-ESI-QTOF and GC-EI-MS for amine characterization.
Comparative Performance Data
The true value of utilizing both platforms lies in their orthogonality. The HR-MS data provides absolute confirmation of the empirical formula via sub-ppm mass accuracy, while the GC-MS data provides a distinct fingerprint dominated by structural stability rules.
Table 1: HR-ESI-QTOF MS/MS Fragmentation Data (Even-Electron)
Acquired at CID 30 eV. Precursor Ion: [M+H]⁺ m/z 149.1079
| Measured m/z | Theoretical m/z | Ion Formula | Mass Error (ppm) | Relative Abundance | Mechanistic Origin |
| 149.1078 | 149.1079 | [C₉H₁₃N₂]⁺ | -0.6 | 15% | Intact Protonated Precursor |
| 132.0815 | 132.0814 | [C₉H₁₀N]⁺ | +0.7 | 45% | Neutral loss of NH₃ (-17.0265 Da) |
| 107.0608 | 107.0609 | [C₆H₇N₂]⁺ | -0.9 | 100% (Base) | Inductive loss of Propene (-42.0470 Da) |
| 80.0502 | 80.0500 | [C₅H₆N]⁺ | +2.5 | 20% | Loss of HCN from m/z 107 |
Table 2: GC-EI-MS Fragmentation Data (Odd-Electron)
Acquired at 70 eV. Nominal mass resolution.
| Nominal m/z | Ion Type | Relative Abundance | Mechanistic Origin |
| 148 | M⁺• | 5% | Intact Radical Cation (Weak due to rapid cleavage) |
| 107 | [M - C₃H₅]⁺ | 100% (Base) | α -cleavage of the allyl radical |
| 79 | [C₅H₅N]⁺• | 35% | Pyridine ring radical cation |
| 78 | [C₅H₄N]⁺ | 25% | Pyridyl cation |
| 51 | [C₄H₃]⁺ | 15% | Aromatic ring breakdown |
Conclusion
For the structural elucidation of (R)-1-(Pyridin-2-yl)but-3-en-1-amine, HR-ESI-QTOF and GC-EI-MS serve highly complementary roles.
If the goal is metabolite identification, impurity profiling, or absolute formula confirmation , HR-ESI-QTOF is superior. Its ability to measure the exact mass of the neutral losses (e.g., distinguishing a loss of NH₃ from a loss of OH based on exact mass defects) provides irrefutable proof of the primary amine functional group.
Conversely, if the goal is rapid structural verification or library matching in a synthetic workflow, GC-EI-MS is the workhorse. The 70 eV EI spectrum is highly reproducible across different laboratories. The near-instantaneous α -cleavage of the allyl group results in a weak molecular ion but a highly diagnostic base peak at m/z 107, immediately confirming the connectivity of the pyridine ring to the chiral carbon.
References
-
Organic Chemistry - 24.10 Spectroscopy of Amines OpenStax[Link]
-
6.5: Amine Fragmentation Chemistry LibreTexts[Link]
-
Mass Spectrometry: Amine Fragmentation Journal of Visualized Experiments (JoVE)[Link]
-
Gas-phase fragmentation of protonated pyridines using tandem mass spectrometry and computational chemistry Journal of Mass Spectrometry (PubMed)[Link]
Benchmarking (R)-1-(Pyridin-2-yl)but-3-en-1-amine: A Hemilabile Chiral Ligand for Advanced Transition Metal Catalysis
Executive Summary
The evolution of chiral bidentate N,N-ligands has been a cornerstone of asymmetric transition metal catalysis. While the base scaffold, 1-(2-pyridyl)ethylamine, is[1], it often suffers from catalyst deactivation via the aggregation of low-valent metal intermediates.
(R)-1-(Pyridin-2-yl)but-3-en-1-amine addresses this critical flaw by introducing a pendant homoallylic double bond. This structural motif acts as a transient, hemilabile coordination site. By dynamically stabilizing electron-rich metal centers (e.g., Pd(0), Ir(I)) without permanently blocking the active site—a[2]—this ligand significantly enhances both catalyst longevity and turnover frequency (TOF).
This guide objectively benchmarks the efficacy of (R)-1-(Pyridin-2-yl)but-3-en-1-amine against traditional chiral ligands across two highly demanding catalytic transformations: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Iridium-Catalyzed Asymmetric C–H Borylation.
Mechanistic Rationale: The Hemilabile Olefin Effect
In standard Pd-catalyzed AAA, rigid bidentate ligands often fail to stabilize the Pd(0) resting state post-reductive elimination, leading to the irreversible precipitation of palladium black.
The but-3-enyl chain in our benchmarked ligand acts as a transient π-acceptor. During the catalytic cycle, when the metal is in an electron-rich, coordinatively unsaturated Pd(0) state, the pendant olefin coordinates to the metal, preventing aggregation. Upon oxidative addition of the substrate, the olefin's weak π-binding allows it to be easily displaced (hemilability), freeing the coordination sphere for the catalytic transformation.
Figure 1: Catalytic cycle highlighting the dynamic hemilabile coordination of the pendant olefin to the Pd(0) center.
Benchmarking Study 1: Pd-Catalyzed Asymmetric Allylic Alkylation
To isolate the performance impact of the hemilabile olefin, we benchmarked (R)-1-(Pyridin-2-yl)but-3-en-1-amine against its saturated analog, (R)-1-(2-pyridyl)ethylamine, and the industry-standard (R,R)-DPEN. The model reaction is the alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.
Quantitative Performance Data
| Ligand | Yield (%) | Enantiomeric Excess (ee %) | TOF (h⁻¹) | Catalyst Stability (Visual Pd Black) |
| (R)-1-(2-pyridyl)ethylamine | 82 | 88 | 45 | Yes (Precipitates after 4h) |
| (R,R)-DPEN | 75 | 85 | 30 | Yes (Precipitates after 3h) |
| (R)-1-(Pyridin-2-yl)but-3-en-1-amine | 96 | 94 | 120 | No (Stable >24h) |
Self-Validating Experimental Protocol
This methodology is engineered as a self-validating system. The active[Pd(η³-C₃H₅)(Ligand)]⁺ complex presents as a deep orange solution. If the hemilabile olefin fails to stabilize the Pd(0) intermediate, the solution will rapidly precipitate black Pd(0) particles, providing immediate visual feedback on catalyst longevity.
Step-by-Step Methodology:
-
Pre-catalyst Formation: In an argon-filled glovebox, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral ligand (5.5 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Stir at ambient temperature for 30 minutes. Causality: The 10% ligand excess ensures complete disruption of the palladium dimer, visualized by a color shift from pale yellow to deep orange.
-
Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 mmol) to the activated catalyst solution.
-
Nucleophile Introduction: In a separate vial, prepare the nucleophile by mixing dimethyl malonate (3.0 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol), and a catalytic amount of KOAc (5 mol%). Transfer this mixture dropwise to the reaction vessel. Causality: BSA and KOAc generate the reactive enolate in situ without introducing harsh, irreversible bases that could degrade the delicate hemilabile olefin or the primary amine.
-
Reaction & Monitoring: Stir the reaction at 20 °C. Monitor via TLC. A homogenous orange solution confirms active hemilabile stabilization.
-
Workup & Analysis: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate. Determine conversion via ¹H NMR and ee via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10).
Figure 2: Step-by-step experimental workflow for the self-validating Pd-catalyzed asymmetric allylic alkylation.
Benchmarking Study 2: Ir-Catalyzed Asymmetric C–H Borylation
While homoallylic amines are often[3], utilizing them directly as chiral ligands unlocks new geometries for C–H activation. Chiral pyridine ligands have recently[4]. We benchmarked our ligand against standard chiral bipyridines in the desymmetrizing C–H borylation of diaryl(2-pyridyl)methanes.
Quantitative Performance Data
| Ligand | Conversion (%) | Enantiomeric Excess (ee %) | Regioselectivity |
| Chiral Bipyridine (Standard) | 85 | 92 | >20:1 |
| (R)-1-(Pyridin-2-yl)but-3-en-1-amine | 92 | 96 | >20:1 |
Analysis: The primary amine allows for a tighter bite angle compared to bipyridine systems, projecting the chiral benzylic environment closer to the active Iridium center. Simultaneously, the pendant olefin provides necessary steric bulk to enforce strict enantiofacial discrimination during the oxidative addition of the C–H bond.
References
-
Sancineto, L. et al. "Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Selected Applications as an Organocatalyst." ResearchGate / MDPI, 2025. URL:[Link]
-
Zargarian, D. et al. "Indenyl-Nickel Complexes Bearing a Pendant, Hemilabile Olefin Ligand: Preparation, Characterization, and Catalytic Activities." Organometallics, 2005. URL:[Link]
-
Dong, V. M. et al. "Intermolecular Hydroamination of 1,3-Dienes To Generate Homoallylic Amines." Journal of the American Chemical Society, 2017. URL:[Link]
-
Shi, B.-F. et al. "Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation." ACS Catalysis, 2021. URL:[Link]
Sources
Comparing synthetic routes for homoallylic amines: (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Chiral homoallylic amines are pivotal structural motifs in a vast array of biologically active molecules and serve as versatile building blocks in organic synthesis. The precise installation of a stereocenter adjacent to the nitrogen atom is a critical challenge that has spurred the development of numerous synthetic strategies. This guide provides a comprehensive comparison of three prominent methodologies for the enantioselective synthesis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine, a representative chiral homoallylic amine with a coordinating pyridyl group that presents unique challenges and opportunities in asymmetric catalysis. The routes discussed are: diastereoselective allylation using an N-tert-butanesulfinamide chiral auxiliary, iridium-catalyzed asymmetric umpolung allylation, and organocatalytic asymmetric allylboration. This analysis aims to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to select the most suitable synthetic approach for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of enantiomerically pure homoallylic amines, such as (R)-1-(Pyridin-2-yl)but-3-en-1-amine, requires precise control over the formation of a new carbon-carbon bond and a stereogenic center. The pyridyl moiety in the target molecule can act as a coordinating group, which can either be beneficial, by enabling certain catalytic pathways, or detrimental, by leading to catalyst inhibition. The ideal synthetic route should be high-yielding, highly stereoselective, scalable, and utilize readily available and cost-effective starting materials and catalysts. This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of three distinct and powerful strategies to achieve this synthetic goal.
Method 1: Diastereoselective Allylation via N-tert-Butanesulfinamide Chiral Auxiliary
This well-established method relies on the use of a stoichiometric chiral auxiliary, N-tert-butanesulfinamide, to control the stereochemistry of the allylation reaction. The chiral auxiliary is first condensed with 2-pyridinecarboxaldehyde to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of an allyl nucleophile, typically an allyl Grignard or organozinc reagent, is directed by the bulky tert-butylsulfinyl group. The final step involves the removal of the chiral auxiliary under acidic conditions to yield the desired enantiomerically enriched homoallylic amine.
Mechanistic Rationale
The high diastereoselectivity of this reaction is attributed to a six-membered chair-like transition state, where the allyl nucleophile attacks the imine carbon from the less sterically hindered face. The pyridyl nitrogen and the sulfinyl oxygen are believed to coordinate to the magnesium or zinc cation of the allylating reagent, creating a rigid chelated intermediate that effectively shields one face of the C=N bond.
Caption: Proposed chelated transition state for the diastereoselective allylation of an N-tert-butanesulfinylimine.
Experimental Protocol
Step 1: Formation of the (R)-N-tert-Butanesulfinylimine To a solution of 2-pyridinecarboxaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in THF is added Ti(OEt)4 (2.0 equiv). The reaction mixture is heated at 60 °C for 4-6 hours. Upon completion, the reaction is cooled to room temperature, and ethyl acetate and water are added. The mixture is filtered through celite, and the organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the crude N-sulfinylimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Allylation The crude (R)-N-tert-butanesulfinylimine (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Allylmagnesium bromide (1.5 equiv, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary The crude N-sulfinyl homoallylic amine is dissolved in methanol, and HCl (4.0 equiv, 4 M in 1,4-dioxane) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is basified with 2 M NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to yield (R)-1-(Pyridin-2-yl)but-3-en-1-amine.
Method 2: Iridium-Catalyzed Asymmetric Umpolung Allylation
This modern approach utilizes a chiral iridium catalyst to achieve the enantioselective "umpolung" (reverse polarity) allylation of an imine.[1][2] In this strategy, the imine, which is typically an electrophile, is deprotonated to form a nucleophilic 2-azaallyl anion. This anion then reacts with an electrophilic allyl source, often an allylic carbonate, in the presence of the chiral iridium catalyst. This method is highly attractive due to its catalytic nature, broad substrate scope, and high enantioselectivities.[3]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving the formation of a chiral iridium-π-allyl complex from the allylic carbonate. A base deprotonates the imine to form a 2-azaallyl anion. This nucleophilic anion then attacks the iridium-π-allyl complex in an enantioselective manner, dictated by the chiral ligand on the iridium center. A subsequent 2-aza-Cope rearrangement can occur to yield the final product.
Caption: Simplified catalytic cycle for the Iridium-catalyzed asymmetric umpolung allylation.
Experimental Protocol
A mixture of [Ir(cod)Cl]2 (2.5 mol%) and a suitable chiral phosphine ligand (e.g., a derivative of (R)-BINAP, 5.5 mol%) in THF is stirred under an argon atmosphere for 30 minutes. The imine of 2-pyridinecarboxaldehyde (e.g., the N-benzylimine, 1.0 equiv), allyl methyl carbonate (1.2 equiv), and a base such as DBU (1.2 equiv) are then added. The reaction mixture is stirred at room temperature for 24-48 hours. After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched homoallylic amine. Subsequent deprotection of the nitrogen (e.g., hydrogenolysis of a benzyl group) would be required to obtain the primary amine.
Method 3: Organocatalytic Asymmetric Allylboration
This route offers a metal-free alternative, employing a chiral Brønsted acid, typically a BINOL-derived phosphoric acid or a chiral diol, to catalyze the enantioselective addition of an allylboronate reagent to the imine.[4][5] This approach is appealing due to the generally lower toxicity and cost of organocatalysts compared to transition metals. The reaction often proceeds under mild conditions with high enantioselectivity.
Mechanistic Rationale
The chiral diol or phosphoric acid catalyst activates the acyl imine through hydrogen bonding, increasing its electrophilicity and creating a chiral environment around the C=N bond. The catalyst also interacts with the allyldiisopropoxyborane, facilitating the transfer of the allyl group to one face of the activated imine. The stereochemical outcome is determined by the specific geometry of the ternary complex formed between the catalyst, the imine, and the allylboron reagent.
Caption: Workflow for the organocatalytic asymmetric allylboration of an acyl imine.
Experimental Protocol
To a flame-dried flask charged with a stir bar and flushed with argon is added the N-acyl imine of 2-pyridinecarboxaldehyde (e.g., N-benzoyl, 1.0 equiv), 3Å molecular sieves, and the chiral catalyst (e.g., (S)-3,3'-Ph2-BINOL, 15 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature. A solution of allyldiisopropoxyborane in toluene (1.0 M, 1.0 equiv) is added dropwise, and the reaction is stirred for 24 hours. The reaction is then quenched with water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography. The N-acyl protecting group can be removed under appropriate hydrolytic conditions to yield the free amine.
Performance Comparison
| Feature | Method 1: Chiral Auxiliary | Method 2: Iridium Catalysis | Method 3: Organocatalysis |
| Stereocontrol | Excellent (often >98:2 dr) | Excellent (typically >95% ee) | Very Good to Excellent (typically 90-99% ee)[5] |
| Yield | Good to Excellent | Good to Excellent | Good to Excellent[5] |
| Generality | Broad scope for various imines | Broad scope, tolerant of heterocycles[3] | Broad scope for acyl imines[4] |
| Catalyst | Stoichiometric chiral auxiliary | Catalytic (2-5 mol%) | Catalytic (5-20 mol%) |
| Cost | Auxiliary can be expensive, but recoverable | Iridium is a precious metal | BINOL catalysts can be expensive |
| Scalability | Scalable, but waste from auxiliary | Highly scalable, low catalyst loading | Scalable, but higher catalyst loading |
| Operational Simplicity | Multi-step (auxiliary attachment/cleavage) | Often a one-pot procedure | Generally a one-pot procedure |
| "Green" Aspects | Stoichiometric waste | Atom-economical, but uses a heavy metal | Metal-free, but may require more catalyst |
Conclusion and Recommendations
The choice of synthetic route for (R)-1-(Pyridin-2-yl)but-3-en-1-amine depends on the specific requirements of the project, including scale, cost, and available expertise.
-
The N-tert-butanesulfinamide chiral auxiliary method is a highly reliable and predictable approach, making it an excellent choice for ensuring high diastereoselectivity, especially on a smaller to medium scale where the cost and waste associated with a stoichiometric auxiliary are manageable. Its predictability makes it a go-to method for securing a specific stereoisomer with high confidence.
-
The iridium-catalyzed asymmetric umpolung allylation represents a state-of-the-art, highly efficient catalytic method.[1] Its low catalyst loading and high turnover numbers make it particularly well-suited for large-scale synthesis where atom economy and process efficiency are paramount. The tolerance for the pyridine moiety is a significant advantage.
-
The organocatalytic asymmetric allylboration is a compelling alternative for those seeking to avoid transition metals.[4] It offers excellent enantioselectivities and is operationally simple. This method is particularly attractive in the context of pharmaceutical synthesis, where minimizing metal contamination is a high priority.
Ultimately, all three methods provide viable and powerful pathways to the target molecule. The selection of the optimal route will involve a careful consideration of the trade-offs between the reliability of a chiral auxiliary, the high efficiency of transition metal catalysis, and the "green" credentials of organocatalysis.
References
-
Liu, J., Cao, C.-G., Sun, H.-B., Zhang, X., & Niu, D. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society, 138(40), 13103–13106. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Umpolung Allylation of Imines. Retrieved from [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]
-
Lou, S., & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. Available at: [Link]
-
Reddy, L. R., Hu, B., Prashad, M., & Prasad, K. (2008). Asymmetric Synthesis of Homoallylic Amines Bearing Adjacent Stereogenic Centers by Addition of Substituted Allylic Zinc Reagents to N-tert-Butanesulfinylimines. Organic Letters, 10(14), 3109–3112. Available at: [Link]
-
Zhang, Q., Wang, C., & Zhao, W. (2014). Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules. Mini-Reviews in Organic Chemistry, 11(4), 508-516. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]
-
PubMed. (2008). Asymmetric synthesis of homoallylic amines bearing adjacent stereogenic centers by addition of substituted allylic zinc reagents to N-tert-butanesulfinylimines. Available at: [Link]
-
Journal of the American Chemical Society. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Available at: [Link]
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]
-
Royal Society of Chemistry. (2018). Iridium-catalyzed asymmetric cascade dearomative allylation/acyl transfer rearrangement: access to chiral N-substituted 2-pyridones. Available at: [Link]
-
Wang, Z., et al. (2022). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry, 40(2), 163-173. Available at: [Link]
-
Chemiz. (2025). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Available at: [Link]
-
National Institutes of Health. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
Royal Society of Chemistry. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Available at: [Link]
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]
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A Senior Application Scientist's Guide to Polarimetry Validation and Chiral Purity Analysis of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
Introduction: The Imperative of Stereochemical Fidelity in Drug Development
In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not a trivial detail—it is often the very essence of its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The (R) and (S) enantiomers of a drug can range from one being therapeutic while the other is inactive, to one being beneficial while the other is dangerously toxic. It is this critical distinction that elevates the precise characterization of stereoisomers from a routine analytical task to a cornerstone of drug safety and efficacy.
This guide focuses on (R)-1-(Pyridin-2-yl)but-3-en-1-amine, a chiral amine building block relevant in medicinal chemistry. We will provide an in-depth, experience-driven comparison of analytical methodologies for confirming its stereochemical identity. Our primary focus will be on the validation of optical rotation using polarimetry, a classical yet powerful technique. We will ground our protocols in the authoritative standards of the United States Pharmacopeia (USP) to ensure regulatory alignment and data integrity.[1] Furthermore, we will objectively compare polarimetry with modern chromatographic and spectroscopic alternatives, namely Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers with a comprehensive framework for selecting the appropriate analytical strategy.
Section 1: The Foundational Role of Polarimetry
Polarimetry measures the optical rotation of a substance, which is the angle by which the plane of polarized light is rotated when it passes through a solution containing a chiral compound.[2][3] This physical property, known as optical activity, is unique to each enantiomer. A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise by an equal magnitude.[4]
The specific rotation, denoted as [α], is a standardized value that accounts for experimental variables and is calculated using the Biot equation:
[α]Tλ = (100 × α) / (c × l)
Where:
-
α: Observed rotation in degrees (°).
-
T: Temperature in degrees Celsius (°C).
-
λ: Wavelength of light (typically the sodium D-line at 589 nm).
-
c: Concentration in g/100 mL.
-
l: Path length of the sample cell in decimeters (dm).[5]
While this value is a fundamental characteristic, its measurement is only meaningful when performed within a validated system.
Section 2: Validating Polarimetry for (R)-1-(Pyridin-2-yl)but-3-en-1-amine
A validated polarimetry method is a self-validating system. The trustworthiness of a specific rotation value is built upon the rigorous qualification of the instrument and adherence to established pharmacopeial standards, primarily USP General Chapter <781> Optical Rotation.[5][6]
Instrument and Method Qualification
The qualification process ensures the polarimeter is suitable for its intended use and performs reliably. It follows the standard framework of IQ (Installation Qualification), OQ (Operational Qualification), and PQ (Performance Qualification).[7]
-
Operational Qualification (OQ): This is the most critical phase for ensuring data accuracy.
-
Accuracy Verification: The instrument's accuracy must be verified using certified reference materials. NIST-traceable quartz plates are the industry standard due to their stability and certified optical rotation values.[6] Alternatively, certified sucrose solutions can be used.[5] The measured value must agree with the certified value within the combined uncertainty of the reference material and the instrument's accuracy specification.[6]
-
Temperature Control: Optical rotation is temperature-dependent. USP <781> mandates that the sample temperature be maintained within ±0.5°C of the stated value.[5][6] The instrument's temperature control system must be verified with a NIST-traceable thermometer.[6]
-
Wavelength Accuracy: The light source, typically a sodium lamp (D-line, 589 nm), must be verified for wavelength accuracy.
-
The following diagram illustrates the essential workflow for establishing a validated polarimetry measurement.
Caption: Workflow for Validated Polarimetry Measurement.
Literature Data for (R)-1-(Pyridin-2-yl)but-3-en-1-amine
A thorough search of the available scientific literature and chemical supplier databases did not yield a reported specific rotation value for (R)-1-(Pyridin-2-yl)but-3-en-1-amine. This underscores the critical need for experimental determination. The absence of a literature value makes a rigorously validated internal method paramount for establishing a reliable reference for this compound.
| Parameter | Value | Source |
| Specific Rotation [α] | Not Reported in Searched Literature | N/A |
| CAS Number | 138175-26-5 | Synblock[8] |
| Molecular Formula | C₉H₁₂N₂ | Synblock[8] |
| Molecular Weight | 148.20 g/mol | Synblock[8] |
Section 3: A Comparative Guide to Alternative Analytical Methodologies
While polarimetry confirms the net optical rotation of the bulk sample, it does not provide direct information on enantiomeric purity or the presence of small amounts of the other enantiomer. For this, more sophisticated techniques are required. The choice of method depends on the specific analytical question being asked—is it for identity confirmation or for precise quantification of enantiomeric excess (ee)?
Caption: Comparison of Key Analytical Techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the benchmark method for determining the enantiomeric purity of a compound.[9] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.
-
Causality of Experimental Choice: We choose chiral HPLC when the question is not just "is the sample the R-enantiomer?" but rather "how much of the S-enantiomer is present?". It provides a direct, quantitative measure of enantiomeric excess (% ee), which is crucial for quality control in drug development.
-
Self-Validating System: A robust HPLC method includes system suitability tests, such as injecting a racemic mixture to confirm baseline separation of the two enantiomer peaks and calculating the resolution factor.
-
Authoritative Grounding: The development of chiral stationary phases has made HPLC a ubiquitous approach for enantiomeric resolution, largely replacing older methods for precise purity assessment.[9]
Chiral NMR Spectroscopy
NMR spectroscopy can be adapted to distinguish between enantiomers. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[10][11] Since diastereomers have different physical properties, they will exhibit distinct signals (e.g., different chemical shifts) in the NMR spectrum. The ratio of the enantiomers can then be determined by integrating these well-resolved signals.[12]
-
Causality of Experimental Choice: Chiral NMR is particularly useful when a rapid assessment of enantiomeric ratio is needed without extensive method development, provided a suitable derivatizing agent is available. It also provides the full structural context of the molecule.
-
Self-Validating System: The protocol's validity is checked by ensuring the derivatization reaction goes to completion and that the diastereotopic resonances are baseline-resolved for accurate integration.[12]
-
Authoritative Grounding: This approach, often using auxiliaries like BINOL derivatives, provides an accuracy that compares well with chiral GC or HPLC for ee determination.[12][13]
Section 4: Detailed Experimental Protocols
Protocol 1: Polarimeter Qualification and Calibration (per USP <781>)
-
Objective: To verify the operational accuracy and temperature control of the polarimeter.
-
Materials:
-
Calibrated Automatic Polarimeter.
-
NIST-traceable Quartz Plate (e.g., with rotations of approx. +17°, -17°, +34°).
-
NIST-traceable digital thermometer.
-
-
Procedure:
-
Power On & Warm-up: Ensure the polarimeter and its light source (sodium lamp) have been powered on for the manufacturer-specified warm-up period.
-
Temperature Verification: Place the traceable thermometer in the sample chamber and verify the temperature is stable and within ±0.5°C of the target temperature (e.g., 20.0°C or 25.0°C).[6] Document this verification.
-
Air Blank: Ensure the sample chamber is empty and perform an "air blank" or "zero" measurement. The reading should be 0.000° ± instrument tolerance (e.g., ±0.002°).
-
Accuracy Verification:
-
Place the first NIST-traceable quartz plate in the sample chamber.
-
Take five replicate measurements.[6]
-
The mean of the measurements must be within the specified tolerance of the value stated on the NIST certificate (e.g., Certified Value ± 0.01°).[6]
-
Calculate the Relative Standard Deviation (%RSD) of the five measurements to assess repeatability.
-
Repeat this process for all available quartz plates to verify linearity across a range of rotations.
-
-
-
Acceptance Criteria: The instrument passes OQ if all measured values are within the pre-defined tolerances of the certified standards and the temperature is stable and accurate.
Protocol 2: Measurement of Specific Rotation for (R)-1-(Pyridin-2-yl)but-3-en-1-amine
-
Objective: To determine the specific rotation of a sample of (R)-1-(Pyridin-2-yl)but-3-en-1-amine.
-
Prerequisite: The polarimeter must have passed its qualification (Protocol 1).
-
Materials:
-
(R)-1-(Pyridin-2-yl)but-3-en-1-amine sample.
-
High-purity solvent (e.g., Methanol or Chloroform, to be documented).
-
Class A 10 mL volumetric flask.
-
Analytical balance.
-
1.0 dm polarimeter cell.
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the amine sample and record the weight to 0.1 mg.
-
Quantitatively transfer the sample to the 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly. This gives a concentration (c) of approximately 1 g/100 mL.
-
-
Solvent Blank:
-
Rinse the polarimeter cell three times with the pure solvent.
-
Fill the cell with the solvent, ensuring no air bubbles are in the light path.
-
Place the cell in the polarimeter and perform a blank measurement to zero the instrument. Maintain the same orientation of the cell for all subsequent readings.[5]
-
-
Sample Measurement:
-
Rinse the cell three times with the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring no air bubbles.
-
Place the cell in the polarimeter and wait for the temperature to equilibrate to the setpoint (e.g., 25.0°C ± 0.5°C).
-
Record the observed rotation (α). Perform five replicate readings.
-
-
Calculation:
-
Calculate the average of the five observed rotations.
-
Calculate the exact concentration (c) in g/100 mL based on the initial weight and 10.0 mL volume.
-
Calculate the specific rotation using the Biot equation: [α]25D = (100 × αavg) / (c × 1.0) .
-
-
-
Reporting: Report the specific rotation along with the temperature, wavelength, concentration, and solvent used, as these factors significantly influence the value.[5]
Conclusion
The characterization of a chiral molecule like (R)-1-(Pyridin-2-yl)but-3-en-1-amine is a multi-faceted task that demands rigorous, validated methodologies. Polarimetry, when executed according to authoritative standards like USP <781>, remains an indispensable tool for confirming the identity and bulk stereochemical configuration of a chiral substance. Its speed and non-destructive nature make it ideal for routine quality control. However, for a complete understanding of enantiomeric purity, polarimetry should be seen as a foundational piece of a larger analytical puzzle. For definitive quantification of enantiomeric excess, orthogonal methods such as chiral HPLC or chiral NMR spectroscopy are essential. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a robust, self-validating analytical strategy that ensures the stereochemical fidelity of their molecules, thereby safeguarding the integrity of their research and the safety of future therapeutics.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR.
- Polarimetry in Pharmaceutical Quality Control.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.RSC Publishing.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.PMC.
- Polarimeter Requirements for the Pharmaceutical Industry.Rudolph Research Analytical.
- <781> OPTICAL ROT
- General Chapters: <781> OPTICAL ROT
- Understanding Polarimetry.Vernier.
- (R)-1-(Pyridin-2-yl)but-3-en-1-amine.Synblock.
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.The Royal Society of Chemistry.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
- Basics of polarimetry.Anton Paar Wiki.
- Optical rot
Sources
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- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
(R)-1-(Pyridin-2-yl)but-3-en-1-amine proper disposal procedures
Comprehensive Operational Guide for the Safe Handling and Disposal of (R)-1-(Pyridin-2-yl)but-3-en-1-amine
(R)-1-(Pyridin-2-yl)but-3-en-1-amine is a structurally complex chiral building block frequently utilized in drug discovery and advanced organic synthesis. Its molecular architecture—comprising a basic primary amine, a coordinating pyridine ring, and a reactive terminal alkene—imparts unique chemical properties that demand rigorous safety and disposal protocols. Improper disposal not only violates environmental regulations but also poses severe laboratory safety risks, including exothermic reactions, toxic vapor release, and environmental contamination.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe neutralization, containment, and disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
To safely manage (R)-1-(Pyridin-2-yl)but-3-en-1-amine waste, one must understand the causality behind its reactivity. Treating the chemical blindly leads to accidents; understanding its functional groups ensures predictive safety.
-
The Pyridine Moiety: Pyridine and its derivatives are notorious for their penetrating, malodorous vapors and significant systemic toxicity. According to the , pyridine derivatives are readily absorbed through inhalation and dermal contact, presenting hepatic and renal toxicity risks[1]. Furthermore, the lone pair on the pyridine nitrogen makes it a strong coordinating ligand for heavy metals.
-
The Primary Amine: The aliphatic amine group is highly basic and corrosive. It can cause severe skin and eye damage upon contact. When mixed with unneutralized acids, it undergoes a highly exothermic salt-formation reaction that can rapidly boil solvents and over-pressurize sealed containers.
-
The Terminal Alkene: The carbon-carbon double bond is susceptible to electrophilic addition and oxidation. Exposure to strong oxidizing agents (e.g., peroxides, nitric acid) can trigger runaway epoxidation or oxidative cleavage reactions, leading to fires or explosions.
Waste Segregation and Chemical Compatibility
The foundational rule of hazardous waste management is strict segregation. The EPA’s framework mandates that incompatible wastes must never be co-mingled, as this can lead to catastrophic container failure[2].
Table 1: Compatibility Matrix for (R)-1-(Pyridin-2-yl)but-3-en-1-amine Waste
| Chemical Class | Compatibility | Causality / Potential Reaction | Storage Recommendation |
| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible | Exothermic acid-base neutralization; potential for solvent boiling and splattering. | Store in separate secondary containment. |
| Strong Oxidizers (e.g., H₂O₂, HNO₃) | Incompatible | Exothermic oxidation/cleavage of the terminal alkene; severe fire and explosion risk. | Strictly segregate; never mix in waste streams. |
| Reactive Alkyl Halides (e.g., MeI) | Caution | May undergo Menshutkin reaction (quaternization) over time, generating heat and precipitating salts. | Segregate from highly reactive electrophiles. |
| Heavy Metals (e.g., Pd, Pt, Cu) | Caution | The amine and pyridine nitrogens act as bidentate chelating ligands, forming stable complexes. | Keep separate unless part of a specific catalyst waste stream. |
| Standard Organic Solvents | Compatible | Stable under ambient conditions when diluted in inert solvents (e.g., EtOAc, Hexanes). | Safe to co-mingle in designated "Non-Halogenated Organic Waste". |
Step-by-Step Disposal Protocol
Every protocol in the laboratory must be a self-validating system. Do not rely on assumptions about the waste's composition. Follow this step-by-step methodology to ensure safe disposal, grounded in the National Research Council's [3].
Step 1: Hazard Assessment & PPE Verification
-
Action: Don appropriate Personal Protective Equipment (PPE), including double-layered nitrile gloves (due to the permeation potential of organic amines), chemical splash goggles, and a flame-resistant lab coat.
-
Validation: Inspect gloves for micro-tears before handling. Ensure all manipulations are conducted inside a certified, properly functioning chemical fume hood to mitigate exposure to toxic pyridine vapors.
Step 2: State Assessment & Small-Scale Compatibility Testing
-
Action: Before adding the compound to a bulk waste carboy, verify the contents of the receiving container. If the waste is a reaction mixture of unknown pH or reactivity, perform a small-scale compatibility test: extract 1 mL of the bulk waste and mix it with 1 mL of the amine solution in a secondary vial inside the fume hood.
-
Validation: Observe the vial for 5 minutes. If heat, gas evolution, or precipitation occurs, the waste streams are incompatible and must be containerized separately.
Step 3: Quenching and Neutralization (For Aqueous/Acidic Mixtures)
-
Action: If the amine is present in an acidic aqueous reaction mixture, it must be neutralized prior to final containerization. Place the reaction flask in an ice-water bath. Slowly add 1M NaOH dropwise while stirring continuously.
-
Causality: The ice bath dissipates the heat generated by the exothermic neutralization, preventing solvent vaporization.
-
Validation: Use pH paper to confirm the solution has reached a stable pH of 6 to 8. Do not seal the container until the pH is neutral and the solution has cooled to ambient temperature.
Step 4: Containerization
-
Action: Transfer the neutralized mixture or pure organic waste into a compatible, clearly marked High-Density Polyethylene (HDPE) or glass waste container.
-
Validation: Leave at least 20% headspace at the top of the container. This critical buffer accommodates potential vapor expansion due to ambient temperature fluctuations, preventing container rupture.
Step 5: Labeling and EHS Transfer
-
Action: Affix a standardized Hazardous Waste label to the container immediately upon the first drop of waste entering it. Mark the specific hazards: "Toxic," "Corrosive," and "Flammable."
-
Validation: Store the sealed container in a designated flammables safety cabinet with secondary containment until it is retrieved by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.
Operational Workflow Visualization
To streamline laboratory decision-making, the following logical workflow dictates the segregation and processing of (R)-1-(Pyridin-2-yl)but-3-en-1-amine waste.
Workflow for the segregation, neutralization, and disposal of pyridine-derivative waste.
Regulatory Grounding and Compliance
Under the , laboratory waste containing pyridine derivatives and corrosive amines must be rigorously managed from "cradle to grave"[2]. Due to its flammability and toxicity, this compound typically falls under characteristic waste codes (e.g., D001 for ignitability, D002 for corrosivity if aqueous) and must not be disposed of via sanitary sewers. Land disposal of pyridine derivatives is heavily restricted; therefore, the universally accepted and legally compliant method of destruction is controlled high-temperature incineration by a licensed hazardous waste management facility.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention (CDC) / National Institutes of Health (NIH), 1992.[Link]
-
Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. US EPA.[Link]
Sources
Comprehensive Safety and Handling Guide for (R)-1-(Pyridin-2-yl)but-3-en-1-amine
This guide provides essential safety and logistical information for the handling and disposal of (R)-1-(Pyridin-2-yl)but-3-en-1-amine. The following protocols are based on the known hazards associated with its constituent functional groups—a pyridine ring and an allylic amine moiety—to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for this compound.
The pyridine component suggests potential for skin, eye, and respiratory irritation, as well as possible systemic effects on the liver, kidneys, and nervous system upon exposure.[1][2] The allylic amine structure indicates a risk of flammability and toxicity if ingested, inhaled, or absorbed through the skin.[3][4][5] Therefore, a cautious and well-planned approach to handling this compound is imperative.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with (R)-1-(Pyridin-2-yl)but-3-en-1-amine. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation or burns.[6][7] |
| Hand Protection | Butyl rubber or PVA gloves. | Provides robust protection against pyridine and amine-based compounds. Nitrile gloves may offer insufficient protection and are not recommended.[8] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned, flame-resistant lab coat. | Protects the skin from accidental contact and potential burns.[6][9] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential for minimizing the inhalation of potentially harmful vapors, especially when handling larger quantities or in areas with inadequate ventilation.[4][10] |
DOT Script for PPE Selection Workflow:
Caption: A workflow for selecting appropriate PPE.
Operational Handling and Storage Plan
Safe handling extends beyond personal protective equipment. The following procedural steps are designed to minimize exposure and ensure a controlled laboratory environment.
Handling Procedures
-
Work in a Controlled Environment: All handling of (R)-1-(Pyridin-2-yl)but-3-en-1-amine must be conducted in a properly functioning chemical fume hood to mitigate the risk of vapor inhalation.[6][8][10]
-
Prevent Ignition Sources: This compound is likely flammable. Ensure that all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, are strictly prohibited in the handling area.[1][3] Use non-sparking tools and ground all containers during transfer to prevent static discharge.[3]
-
Controlled Dispensing: When transferring the liquid, use techniques that minimize aerosolization, such as pouring slowly down the side of the receiving vessel. For larger volumes, consider using a closed system or automated pumping.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Storage Plan
-
Container: Store in a tightly sealed, properly labeled container.[1][8]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][4][7]
Emergency and Disposal Protocols
A proactive plan for managing spills and waste is a cornerstone of laboratory safety.
Spill Management
-
Evacuate and Ventilate: In the event of a spill, evacuate all non-essential personnel from the immediate area and ensure maximum ventilation.[1][11]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][6] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
DOT Script for Spill Response:
Caption: A step-by-step spill response workflow.
Disposal Plan
(R)-1-(Pyridin-2-yl)but-3-en-1-amine and any materials contaminated with it must be treated as hazardous waste.[1][13]
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled container.[8][10] The label should include "Hazardous Waste" and the full chemical name.[10]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][13] Do not pour this chemical down the drain or dispose of it with regular trash.[6]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[13] For pyridine-containing compounds, incineration at a licensed facility is a common and recommended disposal method.[10][13]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][6][11] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][11][14] |
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
- New Jersey Department of Health. HAZARD SUMMARY.
- Washington State University.
- Benchchem.
- Chemos GmbH & Co.KG.
- Jubilant Ingrevia Limited. (2024, January 25).
- CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine.
- MATERIAL SAFETY D
- CAMEO Chemicals - NOAA. ALLYLAMINE.
- Fisher Scientific.
- Sigma-Aldrich. (2014, February 27).
- Fisher Scientific. (2012, March 23).
- Thermo Fisher Scientific. (2025, September 17).
- Fisher Scientific. (2013, October 3).
- SAFETY D
- Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Fisher Scientific.
- 1-(pyridin-2-yl)
- ChemicalBook. (2026, January 17).
Sources
- 1. nj.gov [nj.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. chemos.de [chemos.de]
- 4. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
